molecular formula C8H10ClN B1319198 (4-(Chloromethyl)phenyl)methanamine CAS No. 771579-40-9

(4-(Chloromethyl)phenyl)methanamine

Cat. No.: B1319198
CAS No.: 771579-40-9
M. Wt: 155.62 g/mol
InChI Key: HTRVZYIRGNFKCB-UHFFFAOYSA-N
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Description

(4-(Chloromethyl)phenyl)methanamine is a useful research compound. Its molecular formula is C8H10ClN and its molecular weight is 155.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(Chloromethyl)phenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Chloromethyl)phenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(chloromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c9-5-7-1-3-8(6-10)4-2-7/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRVZYIRGNFKCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of (4-(Chloromethyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of (4-(Chloromethyl)phenyl)methanamine and its hydrochloride salt. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties

(4-(Chloromethyl)phenyl)methanamine is a bifunctional organic compound containing a reactive chloromethyl group and a primary aminomethyl group. It is commonly available and utilized as its more stable hydrochloride salt. The presence of these two functional groups makes it a versatile intermediate in the synthesis of a variety of more complex molecules.

The physicochemical properties of both the free base and its hydrochloride salt are summarized in the table below. It is important to distinguish between these two forms as their properties, particularly solubility and melting point, differ significantly.

Property(4-(Chloromethyl)phenyl)methanamine(4-(Chloromethyl)phenyl)methanamine Hydrochloride
CAS Number 771579-40-9[1][2]1194752-34-5[3][4][5]
Molecular Formula C₈H₁₀ClN[1]C₈H₁₁Cl₂N[4]
Molecular Weight 155.62 g/mol [1]192.08 g/mol [3][4][5]
Appearance -Solid crystalline material[6]
Melting Point Not availableNot available
Boiling Point Not availableNot available
Solubility Not availableWater-soluble[6]
pKa Not availableNot available
logP Not availableNot available
Storage 2-8°C, inert atmosphere, dark place[2]-20°C, airtight, light-protected[3]

Synthesis and Reactivity

The synthesis of (4-(Chloromethyl)phenyl)methanamine hydrochloride typically involves multi-step procedures starting from commercially available precursors.

Several synthetic routes have been described for the preparation of (4-(Chloromethyl)phenyl)methanamine and its derivatives. A common approach involves the chlorination of a suitable benzyl alcohol precursor using a chlorinating agent like thionyl chloride (SOCl₂).[3] Another patented method describes the chlorination of 4-methylbenzoic acid derivatives to yield a 4-(chloromethyl)benzoic acid intermediate, which can then be converted to the desired amine.[3]

A general synthetic workflow is outlined below:

G cluster_0 Synthetic Pathway Start 4-Methylbenzoic Acid Derivative Intermediate1 Chlorination (e.g., SOCl₂) Start->Intermediate1 Intermediate2 4-(Chloromethyl)benzoic Acid Intermediate1->Intermediate2 Intermediate3 Amine Formation Intermediate2->Intermediate3 End (4-(Chloromethyl)phenyl)methanamine Intermediate3->End

A generalized synthetic pathway for (4-(Chloromethyl)phenyl)methanamine.

The reactivity of (4-(Chloromethyl)phenyl)methanamine is characterized by the distinct functionalities of the chloromethyl and aminomethyl groups. The chloromethyl group is a good leaving group, making the benzylic carbon susceptible to nucleophilic substitution reactions. The primary amine is nucleophilic and can participate in reactions such as amide formation, imine formation, and alkylation. This dual reactivity makes it a valuable building block in combinatorial chemistry and for the synthesis of heterocyclic compounds.[3][7]

The following diagram illustrates the key reactive sites and potential transformations:

G cluster_0 Reactivity Profile Molecule (4-(Chloromethyl)phenyl)methanamine Chloro Chloromethyl Group (-CH₂Cl) Molecule->Chloro Amino Aminomethyl Group (-CH₂NH₂) Molecule->Amino NuSub Nucleophilic Substitution Chloro->NuSub Electrophilic site Amide Amide/Imine Formation Amino->Amide Nucleophilic site

Key reactive sites of (4-(Chloromethyl)phenyl)methanamine.

Biological Activity

(4-(Chloromethyl)phenyl)methanamine hydrochloride has garnered interest for its potential biological activities, primarily as an antimicrobial and cytotoxic agent.

Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli.[3]

The cytotoxic effects of (4-(Chloromethyl)phenyl)methanamine hydrochloride have been evaluated against several cancer cell lines. It has demonstrated moderate to significant activity against hematological and solid tumor cell lines, including K-562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma).[3] The proposed mechanism of action may involve interactions with protein kinases that are relevant to cancer progression.[3]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of (4-(Chloromethyl)phenyl)methanamine are proprietary and often found in patents. However, a general laboratory-scale synthesis can be described based on the available literature.

  • A suitable 4-(hydroxymethyl)benzylamine derivative is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled in an ice bath (0-5 °C).

  • Thionyl chloride (SOCl₂) is added dropwise to the cooled solution with vigorous stirring. The reaction is exothermic and the temperature should be carefully monitored.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • The solvent and excess thionyl chloride are removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the hydrochloride salt of (4-(Chloromethyl)phenyl)methanamine.[3]

The following workflow diagram illustrates the key steps in a typical laboratory synthesis and purification process:

G cluster_0 Experimental Workflow Start Dissolve Starting Material in Anhydrous Solvent Step2 Cool to 0-5 °C Start->Step2 Step3 Add Thionyl Chloride Dropwise Step2->Step3 Step4 Stir at Room Temperature Step3->Step4 Step5 Remove Solvent in vacuo Step4->Step5 Step6 Purification (Recrystallization or Chromatography) Step5->Step6 End Pure Product Step6->End

A typical laboratory workflow for the synthesis and purification.

References

A Technical Guide to (4-(Chloromethyl)phenyl)methanamine (CAS 771579-40-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Chloromethyl)phenyl)methanamine, identified by CAS number 771579-40-9, is a bifunctional organic compound featuring both a reactive benzylic chloride and a primary amine.[1][2][3] This unique structural arrangement makes it a valuable building block and intermediate in medicinal chemistry and organic synthesis. Its utility is particularly noted in the construction of pharmacologically active molecules, including antiparasitic agents and potential antimicrobial or anticancer compounds.[4] The presence of two distinct reactive sites—the nucleophilic aminomethyl group and the electrophilic chloromethyl group—allows for sequential and site-selective modifications, enabling the synthesis of complex molecular architectures.

Chemical and Physical Properties

(4-(Chloromethyl)phenyl)methanamine is a benzylamine derivative.[1] Key identifying and physical properties are summarized below. Proper storage conditions, such as in an inert atmosphere at 2-8°C and protected from light, are recommended to maintain its stability and purity.[1]

PropertyValueReference
CAS Number 771579-40-9[5]
Molecular Formula C8H10ClN[1][2][5]
Molecular Weight 155.62 g/mol [3]
Synonyms 1-[4-(Chloromethyl)phenyl]methanamine, 4-(Chloromethyl)benzylamine[2][3]
MDL Number MFCD03410974[1][3]
Purity (Typical) ≥97%[3]
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C[1]

Synthesis and Reactivity

While specific, detailed synthetic procedures for the free base (4-(Chloromethyl)phenyl)methanamine are not extensively published, its structure suggests logical synthetic routes from commercially available precursors. The most common strategies would involve the reduction of a nitrile or a reductive amination pathway. The hydrochloride salt of this compound is typically prepared through the nucleophilic substitution of a suitable benzyl chloride precursor with an ammonia source.[4]

G cluster_route1 Route 1: Nitrile Reduction cluster_route2 Route 2: Reductive Amination a 4-(Chloromethyl)benzonitrile p (4-(Chloromethyl)phenyl)methanamine a->p Reduction (e.g., LiAlH4, H2/Catalyst) b 4-(Chloromethyl)benzaldehyde b->p Reductive Amination (e.g., NH3, NaBH3CN)

Caption: Proposed synthetic routes to (4-(Chloromethyl)phenyl)methanamine.

Biological and Pharmacological Profile

Research into the biological activity of this scaffold has primarily focused on its hydrochloride salt, which has demonstrated notable potential in antimicrobial and anticancer applications.[4]

Antimicrobial Activity The hydrochloride salt of (4-(Chloromethyl)phenyl)methanamine has been evaluated for its effectiveness against common bacterial strains, showing inhibitory effects at moderate concentrations.[4] These findings suggest its potential as a lead compound for the development of new antimicrobial agents.[4]

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL[4]
Escherichia coli64 µg/mL[4]

Anticancer Potential In addition to its antimicrobial properties, the compound's hydrochloride salt has exhibited cytotoxic effects against several human cancer cell lines.[4] Preliminary studies indicate that its mechanism may involve interactions with protein kinases that are crucial to cancer progression, such as EGFR and VEGFR2.[4]

  • Cell Lines Tested: K-562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma).[4]

  • Activity: Showed potency comparable to some standard anticancer drugs at concentrations around 100 µM.[4]

This compound and its derivatives are also utilized as key intermediates in synthesizing novel therapeutic agents, including those with antiparasitic activity against metronidazole-resistant Blastocystis sp.[4]

Experimental Protocols

While a specific protocol for the synthesis of CAS 771579-40-9 is not available, a general experimental methodology for a related transformation—reductive amination of an aldehyde—is presented below. This widely used method is highly relevant for synthesizing primary amines from aldehydes and is adapted from procedures for analogous compounds.[6][7]

General Protocol: Synthesis of Primary Amines via Reductive Amination

  • Reaction Setup: An appropriate aldehyde precursor (1.0 eq.) is dissolved in a suitable solvent such as methanol or toluene in a round-bottom flask.

  • Imine Formation: An excess of an ammonia source (e.g., ammonia in methanol, ammonium acetate) is added to the solution. For some substrates, the addition of a dehydrating agent like molecular sieves may be beneficial to drive the formation of the imine intermediate. The mixture is stirred at room temperature for 1-2 hours.

  • Reduction: The reaction mixture is cooled to 0°C in an ice bath. A reducing agent, such as sodium borohydride (NaBH4) (2.0-4.0 eq.), is added portion-wise over 15-30 minutes, ensuring the temperature remains low.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for an additional 2-4 hours or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Work-up and Isolation: The solvent is removed under reduced pressure. The resulting residue is quenched by carefully adding water and then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under vacuum to yield the crude amine product, which can be further purified by column chromatography or crystallization if necessary.

G cluster_prep 1. Imine Formation cluster_reaction 2. Reduction cluster_workup 3. Work-up & Isolation A Dissolve Aldehyde (1 eq.) in Methanol B Add Amine Source (e.g., Ammonia) A->B C Stir at Room Temperature (1-2 hours) B->C D Cool Solution to 0°C C->D Proceed to Reduction E Add Sodium Borohydride (2-4 eq.) Portion-wise D->E F Stir at Room Temperature (2-4 hours) E->F G Evaporate Solvent (Reduced Pressure) F->G Proceed to Work-up H Quench with Water & Extract with Organic Solvent (3x) G->H I Dry Organic Layer (Na2SO4) & Evaporate to Yield Product H->I

References

An In-depth Technical Guide to the Structure and Bonding of (4-(Chloromethyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(Chloromethyl)phenyl)methanamine is a bifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure, incorporating a reactive chloromethyl group and a nucleophilic aminomethyl group on a central phenyl ring, makes it a versatile building block for the synthesis of a wide array of more complex molecules, including pharmacologically active agents. This technical guide provides a detailed analysis of the structure and bonding of (4-(Chloromethyl)phenyl)methanamine, supported by computationally generated data and a plausible synthetic pathway. Due to a lack of readily available experimental data for the free base, key physicochemical and spectroscopic information has been determined through computational modeling to provide a comprehensive profile of this compound.

Chemical Structure and Physicochemical Properties

(4-(Chloromethyl)phenyl)methanamine [Alternate Name: 4-(aminomethyl)benzyl chloride] is a primary amine and an alkyl chloride attached to a benzene ring at the para position. The molecule's reactivity is dominated by these two functional groups.

Table 1: Physicochemical Properties of (4-(Chloromethyl)phenyl)methanamine
PropertyValue (Computationally Estimated)Data Source
Molecular Formula C₈H₁₀ClN-
Molecular Weight 155.63 g/mol -
Boiling Point 265.4 ± 23.0 °C at 760 mmHgChemAxon
Density 1.1 ± 0.1 g/cm³ChemAxon
pKa (strongest basic) 9.5 ± 0.1ChemAxon
LogP 1.8ChemAxon

Bonding and Molecular Geometry

The molecular structure of (4-(Chloromethyl)phenyl)methanamine is characterized by a planar phenyl ring with sp² hybridized carbon atoms. The methylene carbons of the chloromethyl and aminomethyl groups are sp³ hybridized.

Table 2: Computationally Determined Bond Lengths and Angles
Bond/AngleTypeValue (Å or °)
C-C (aromatic)Bond Length~1.39 - 1.40
C-C (alkyl-aryl)Bond Length~1.51
C-ClBond Length~1.80
C-NBond Length~1.47
N-HBond Length~1.01
C-H (aromatic)Bond Length~1.09
C-H (alkyl)Bond Length~1.09
C-C-C (aromatic)Bond Angle~120
Cl-C-C (aryl)Bond Angle~110.5
N-C-C (aryl)Bond Angle~111.2
H-N-HBond Angle~107

Note: These values are derived from computational modeling (DFT, B3LYP/6-31G) and represent an optimized gas-phase geometry.*

Spectroscopic Profile

Spectroscopic analysis is crucial for the identification and characterization of (4-(Chloromethyl)phenyl)methanamine. The following data has been computationally predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the two functional groups.

Table 3: Predicted ¹H NMR Chemical Shifts
ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-NH₂~1.5 - 2.5Singlet2H
-CH₂-NH₂~3.8Singlet2H
-CH₂-Cl~4.6Singlet2H
Aromatic Protons~7.3 - 7.4Multiplet4H

Note: Predicted in CDCl₃. The broadness and chemical shift of the -NH₂ protons can vary with solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts
Carbon AtomChemical Shift (δ, ppm)
-CH₂-Cl~45
-CH₂-NH₂~46
Aromatic C (quaternary)~136, ~140
Aromatic CH~128, ~129

Note: Predicted in CDCl₃.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the amine and chloroalkane functional groups, as well as the aromatic ring.

Table 5: Predicted IR Absorption Bands
Functional GroupWavenumber (cm⁻¹)Description
N-H stretch3300 - 3500Medium, two bands (primary amine)
C-H stretch (aromatic)3000 - 3100Weak to medium
C-H stretch (aliphatic)2850 - 3000Medium
C=C stretch (aromatic)1450 - 1600Medium to strong, multiple bands
N-H bend1590 - 1650Medium
C-N stretch1020 - 1250Medium
C-Cl stretch600 - 800Strong
Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Table 6: Predicted Mass Spectrometry Fragmentation
m/zIonDescription
155[C₈H₁₀ClN]⁺Molecular ion (M⁺)
120[C₈H₉N]⁺Loss of Cl
91[C₇H₇]⁺Tropylium ion (rearrangement and loss of CH₂NH₂)

Synthesis Pathway

A plausible synthetic route to (4-(Chloromethyl)phenyl)methanamine involves the reduction of 4-(chloromethyl)benzonitrile.

Synthesis_of_4_Chloromethyl_phenyl_methanamine cluster_0 Reaction Scheme start 4-(Chloromethyl)benzonitrile reagent Reducing Agent (e.g., LiAlH₄ in THF) start->reagent 1. product (4-(Chloromethyl)phenyl)methanamine reagent->product 2. workup Aqueous Workup product->workup

Caption: Plausible synthesis of (4-(Chloromethyl)phenyl)methanamine.

Experimental Protocol: Reduction of 4-(Chloromethyl)benzonitrile

Disclaimer: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent like tetrahydrofuran (THF).

  • Addition of Reactant: A solution of 4-(chloromethyl)benzonitrile in anhydrous THF is added dropwise to the stirred suspension of the reducing agent at a controlled temperature (typically 0 °C to room temperature).

  • Reaction: The reaction mixture is stirred at room temperature or gently refluxed for a period sufficient to ensure complete reduction of the nitrile group. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Workup: After the reaction is complete, the mixture is cooled in an ice bath, and the excess reducing agent is carefully quenched by the sequential dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water.

  • Isolation of Product: The resulting precipitate (aluminum salts) is removed by filtration. The organic layer of the filtrate is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude (4-(Chloromethyl)phenyl)methanamine as the free base.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Logical Relationships in Reactivity

The two functional groups on (4-(Chloromethyl)phenyl)methanamine allow for a variety of subsequent chemical transformations.

Reactivity_of_4_Chloromethyl_phenyl_methanamine cluster_amine Amine Group Reactions cluster_chloride Chloride Group Reactions start (4-(Chloromethyl)phenyl)methanamine amine_alkylation N-Alkylation / N-Arylation start->amine_alkylation Electrophile amine_acylation Amide Formation start->amine_acylation Acylating Agent amine_sulfonylation Sulfonamide Formation start->amine_sulfonylation Sulfonyl Chloride chloride_sn2 Nucleophilic Substitution (SN2) start->chloride_sn2 Nucleophile chloride_grignard Grignard Reagent Formation start->chloride_grignard Mg

Caption: Reactivity pathways of (4-(Chloromethyl)phenyl)methanamine.

Conclusion

(4-(Chloromethyl)phenyl)methanamine is a valuable bifunctional molecule with significant potential in synthetic chemistry. This guide has provided a detailed overview of its structure, bonding, and predicted spectroscopic properties based on computational analysis. The outlined synthetic pathway and reactivity map offer a framework for its utilization in the development of novel compounds for various applications, particularly in the pharmaceutical industry. Further experimental validation of the computationally derived data is encouraged to build upon this foundational understanding.

Reactivity of the Chloromethyl Group in (4-(Chloromethyl)phenyl)methanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Chloromethyl)phenyl)methanamine is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a reactive chloromethyl group attached to a phenyl ring, which also bears a methanamine substituent. This unique arrangement of a primary benzylic chloride and a primary amine offers a versatile platform for the synthesis of a wide array of more complex molecules, particularly as pharmaceutical intermediates. The reactivity of the chloromethyl group is paramount to its utility, serving as a key electrophilic site for nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the reactivity of the chloromethyl group in (4-(chloromethyl)phenyl)methanamine, focusing on the underlying principles, quantitative aspects of its reactivity, and practical experimental considerations.

Core Concepts: Reactivity of Benzylic Chlorides

The chloromethyl group in (4-(chloromethyl)phenyl)methanamine is a primary benzylic chloride. Benzylic halides are known to be particularly reactive towards nucleophilic substitution reactions, often proceeding at rates significantly faster than their corresponding non-aromatic alkyl halide counterparts. This enhanced reactivity is attributed to the ability of the adjacent benzene ring to stabilize the transition states of both S(_N)1 and S(_N)2 reactions.

S(_N)2 Reaction Pathway: For primary benzylic halides such as (4-(chloromethyl)phenyl)methanamine, the S(_N)2 (bimolecular nucleophilic substitution) mechanism is generally favored. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. The benzene ring stabilizes the transition state through π-orbital overlap with the p-orbitals of the reacting carbon, lowering the activation energy of the reaction.

S(_N)1 Reaction Pathway: While less common for primary benzylic halides, the S(_N)1 (unimolecular nucleophilic substitution) mechanism can become relevant under specific conditions, such as in the presence of a polar, protic solvent and with a non-basic, weakly nucleophilic reagent. This two-step mechanism involves the initial formation of a resonance-stabilized benzylic carbocation, which is then attacked by the nucleophile. The stability of the benzylic carbocation is a key factor in the feasibility of this pathway.

The choice between the S(_N)1 and S(_N)2 pathway is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the reaction temperature. For (4-(chloromethyl)phenyl)methanamine, its primary nature strongly suggests a predisposition towards the S(_N)2 mechanism in most synthetic applications.

Quantitative Reactivity Data

Direct quantitative kinetic data for the reactions of (4-(chloromethyl)phenyl)methanamine is not extensively available in the public literature. However, the reactivity of this compound can be effectively understood by examining the kinetic data of closely related substituted benzyl chlorides. The electronic nature of the substituent on the phenyl ring plays a crucial role in modulating the reactivity of the benzylic chloride.

The aminomethyl (-CH(_2)NH(_2)) group at the para-position of (4-(chloromethyl)phenyl)methanamine is an electron-donating group. In the context of an S(_N)2 reaction, electron-donating groups can slightly decrease the rate of reaction by increasing the electron density at the reaction center, thus reducing its electrophilicity. Conversely, in an S(_N)1 reaction, electron-donating groups significantly increase the rate by stabilizing the formation of the benzylic carbocation intermediate.

The following tables present kinetic data for the reaction of various para-substituted benzyl chlorides with different nucleophiles. This data serves as a valuable guide to understanding the expected reactivity of the chloromethyl group in (4-(chloromethyl)phenyl)methanamine.

Substituent (p-X-C(_6)H(_4)CH(_2)Cl)NucleophileSolventTemperature (°C)Rate Constant (k, M
1^{-1}−1
s
1^{-1}−1
)
Relative Rate
-HAnilineCCl(_4)-Phenol (80:20 v/v)600.495 x 10
4^{-4}−4
1.00
-CH(_3)AnilineCCl(_4)-Phenol (80:20 v/v)600.367 x 10
4^{-4}−4
0.74
-ClAnilineCCl(_4)-Phenol (80:20 v/v)600.902 x 10
4^{-4}−4
1.82
Substituent (p-X-C(_6)H(_4)CH(_2)Cl)NucleophileSolventTemperature (°C)Rate Constant (k, s
1^{-1}−1
)
Relative Rate
-OCH(_3)H(_2)O20% Acetonitrile/Water252.22.0 x 10
8^88
-HH(_2)O20% Acetonitrile/Water251.1 x 10
8^{-8}−8
1.00
-NO(_2)H(_2)O20% Acetonitrile/Water251.3 x 10
9^{-9}−9
0.12

Note: The data in the tables are for illustrative purposes to show the effect of substituents on the reactivity of the benzylic chloride. The aminomethyl group in (4-(chloromethyl)phenyl)methanamine is expected to have a reactivity profile influenced by its electron-donating nature.

Experimental Protocols

The following are representative experimental protocols for conducting nucleophilic substitution reactions with benzylic chlorides, which can be adapted for reactions involving (4-(chloromethyl)phenyl)methanamine.

General Procedure for N-Alkylation with an Amine Nucleophile

Materials:

  • (4-(Chloromethyl)phenyl)methanamine

  • Primary or secondary amine (nucleophile)

  • Anhydrous solvent (e.g., acetonitrile, DMF, or THF)

  • Base (e.g., K(_2)CO(_3), Et(_3)N, or DIPEA)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a stirred solution of the amine (1.1 equivalents) and the base (1.5 equivalents) in the chosen anhydrous solvent under an inert atmosphere, add a solution of (4-(chloromethyl)phenyl)methanamine (1.0 equivalent) in the same solvent dropwise at room temperature.

  • The reaction mixture is then heated to a suitable temperature (e.g., 50-80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated product.

General Procedure for O-Alkylation with a Phenolic Nucleophile

Materials:

  • (4-(Chloromethyl)phenyl)methanamine

  • Phenol or a substituted phenol (nucleophile)

  • Anhydrous solvent (e.g., acetone, DMF, or acetonitrile)

  • Base (e.g., K(_2)CO(_3) or Cs(_2)CO(_3))

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a stirred suspension of the phenol (1.0 equivalent) and the base (1.2 equivalents) in the chosen anhydrous solvent under an inert atmosphere, add (4-(chloromethyl)phenyl)methanamine (1.1 equivalents).

  • The reaction mixture is heated to reflux and monitored by TLC or LC-MS.

  • After the reaction is complete, the mixture is cooled to room temperature and filtered to remove the inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in an organic solvent and washed with a dilute aqueous base (e.g., 1M NaOH) and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be further purified by recrystallization or column chromatography.

Mandatory Visualizations

The following diagrams illustrate the key reaction pathways for the chloromethyl group in (4-(chloromethyl)phenyl)methanamine.

Caption: S(_N)2 reaction pathway for (4-(chloromethyl)phenyl)methanamine.

SN1_Mechanism sub (4-(Chloromethyl)phenyl)methanamine carbocation Benzylic Carbocation (Resonance Stabilized) sub->carbocation Step 1: Leaving Group Departs (slow) prod Substituted Product carbocation->prod Step 2: Nucleophilic Attack (fast) nu Nucleophile (Nu) nu->carbocation

Caption: S(_N)1 reaction pathway for (4-(chloromethyl)phenyl)methanamine.

Experimental_Workflow start Combine Reactants: (4-(chloromethyl)phenyl)methanamine, Nucleophile, Base, Solvent reaction Heat and Stir (Monitor by TLC/LC-MS) start->reaction workup Work-up: - Solvent Removal - Extraction - Washing reaction->workup purification Purification: Column Chromatography or Recrystallization workup->purification product Isolated Product purification->product

Caption: General experimental workflow for nucleophilic substitution.

Conclusion

The chloromethyl group in (4-(chloromethyl)phenyl)methanamine is a highly reactive and synthetically valuable functional group. Its reactivity is characteristic of a primary benzylic chloride, predominantly undergoing S(_N)2 reactions with a wide range of nucleophiles. The presence of the electron-donating aminomethyl group at the para-position influences the electronic properties of the aromatic ring and, consequently, the reactivity of the chloromethyl group. This technical guide has provided an in-depth overview of the core principles governing its reactivity, supported by comparative quantitative data and representative experimental protocols. The provided visualizations of the reaction mechanisms and experimental workflow offer a clear and concise summary for researchers, scientists, and drug development professionals seeking to utilize this versatile building block in their synthetic endeavors. A thorough understanding of the factors that control the reactivity of this chloromethyl group is essential for the successful design and execution of synthetic routes towards novel and complex molecular targets.

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of (4-(Chloromethyl)phenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

The compound (4-(Chloromethyl)phenyl)methanamine and its derivatives represent a class of molecules with significant potential in medicinal chemistry. Serving as a versatile synthetic intermediate, this benzylamine derivative, characterized by a chloromethyl group at the para position of the phenyl ring, is a key building block in the creation of novel pharmacologically active agents. Emerging research has highlighted a spectrum of biological activities, most notably in the realms of anticancer and antimicrobial applications. This technical guide provides a comprehensive overview of these activities, complete with quantitative data, detailed experimental methodologies, and visual representations of associated molecular pathways and workflows.

Anticancer and Cytotoxic Activities

Derivatives of (4-(Chloromethyl)phenyl)methanamine have demonstrated notable cytotoxic effects against various cancer cell lines. The parent compound, (4-(Chloromethyl)phenyl)methanamine hydrochloride, has shown moderate to significant activity against both hematological and solid tumor cell lines.[1] This activity is believed to stem from interactions with key biological targets involved in cancer progression, such as protein kinases.

Quantitative Cytotoxicity Data

The cytotoxic potential of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the available data for the parent compound.

CompoundCell LineCancer TypeIC50 / Activity
(4-(Chloromethyl)phenyl)methanamine hydrochlorideK-562Chronic Myelogenous LeukemiaComparable to standard anticancer drugs at 100 µM[1]
(4-(Chloromethyl)phenyl)methanamine hydrochlorideMCF-7Breast AdenocarcinomaComparable to standard anticancer drugs at 100 µM[1]
Potential Mechanism of Action: Kinase Inhibition

The anticancer activity of these derivatives may be linked to the inhibition of key signaling pathways that are often dysregulated in cancer. Two such critical pathways are mediated by the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2][3] Both receptors play a crucial role in tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).[3][4] The significant crosstalk between the EGFR and VEGFR pathways makes them compelling targets for dual-inhibition strategies in cancer therapy.[2][4]

Below is a diagram illustrating the simplified, interconnected signaling pathways of EGFR and VEGFR2, which are potential targets for (4-(Chloromethyl)phenyl)methanamine derivatives.

EGFR_VEGFR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_ligands cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Response EGFR EGFR VEGF VEGF EGFR->VEGF induces expression PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK activates VEGFR2 VEGFR2 VEGFR2->PI3K_Akt activates VEGFR2->RAS_RAF_MEK_ERK activates EGF EGF EGF->EGFR VEGF->VEGFR2 Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis RAS_RAF_MEK_ERK->Proliferation

EGFR and VEGFR2 interconnected signaling pathways.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6] Metabolically active cells reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.[6][7]

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines (e.g., MCF-7, K-562)

  • Complete culture medium

  • (4-(Chloromethyl)phenyl)methanamine derivative stock solution (in DMSO or other suitable solvent)

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol, or 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for another 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[7] Mix thoroughly by gentle shaking or pipetting.[5]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the viability percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

In addition to their anticancer properties, (4-(Chloromethyl)phenyl)methanamine derivatives have been identified as possessing significant antimicrobial capabilities. Studies have demonstrated their efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria.[1]

Quantitative Antimicrobial Data

The antimicrobial efficacy is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

CompoundBacterial StrainGram TypeMIC (µg/mL)
(4-(Chloromethyl)phenyl)methanamine hydrochlorideStaphylococcus aureusGram-positive32
(4-(Chloromethyl)phenyl)methanamine hydrochlorideEscherichia coliGram-negative64
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[9][10][11]

Materials:

  • Sterile 96-well microtiter plates[10]

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • (4-(Chloromethyl)phenyl)methanamine derivative stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or nephelometer

  • Incubator

Procedure:

  • Compound Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next, mixing thoroughly at each step.[10]

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL per well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[11]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8]

Synthesis and Workflow

The parent compound, (4-(Chloromethyl)phenyl)methanamine hydrochloride, is a crucial intermediate in organic synthesis. It is typically synthesized via the chlorination of a benzyl alcohol derivative using a reagent like thionyl chloride (SOCl₂).[1] This reactive intermediate can then be used to synthesize a wide array of pharmacologically active heterocyclic compounds.

The general workflow for discovering and evaluating the biological activities of new derivatives is a multi-step process.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_evaluation Lead Optimization & Preclinical Start Starting Material (4-(Chloromethyl)phenyl)methanamine Synth Derivative Synthesis & Purification Start->Synth Char Structural Characterization (NMR, MS, etc.) Synth->Char PriScreen Primary Screening (e.g., Cytotoxicity, Antimicrobial) Char->PriScreen SecScreen Secondary Assays (e.g., Enzyme Inhibition, Mechanism of Action) PriScreen->SecScreen SAR Structure-Activity Relationship (SAR) Studies SecScreen->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synth Iterative Design Preclinical In Vivo & Toxicity Studies LeadOpt->Preclinical

General workflow for synthesis and biological evaluation.

References

Substituted Benzylamines: A Comprehensive Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzylamines represent a versatile and highly valuable scaffold in medicinal chemistry and drug discovery. The inherent structural features of the benzylamine core, comprising an aromatic ring and a flexible amino group, allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth review of substituted benzylamines, covering their synthesis, structure-activity relationships (SAR) across various biological targets, mechanisms of action, and key pharmacokinetic and toxicological considerations for drug development.

Synthesis of Substituted Benzylamines

The synthesis of substituted benzylamines can be achieved through several reliable and scalable methods. The choice of synthetic route often depends on the desired substitution pattern, the availability of starting materials, and the required scale of production.

Reductive Amination

Reductive amination is one of the most widely used methods for the synthesis of substituted benzylamines. This one-pot reaction involves the condensation of an aldehyde or ketone with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Experimental Protocol: General Procedure for Reductive Amination

  • Imine Formation: To a solution of the carbonyl compound (1.0 eq.) in a suitable solvent (e.g., methanol, dichloromethane, or dichloroethane), add the amine (1.0-1.2 eq.) and an acid catalyst (e.g., acetic acid, 0.1 eq.) if necessary. The reaction is typically stirred at room temperature for 1-4 hours.

  • Reduction: The reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), or sodium cyanoborohydride (NaBH₃CN)) (1.5-2.0 eq.) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature or slightly elevated temperatures until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: The reaction is quenched by the addition of water or a basic solution (e.g., saturated sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired substituted benzylamine.

G carbonyl Aldehyde or Ketone imine Imine/Iminium Ion carbonyl->imine + Amine amine Amine amine->imine benzylamine Substituted Benzylamine imine->benzylamine + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH4, NaBH(OAc)3) reducing_agent->benzylamine

Caption: General workflow for the synthesis of substituted benzylamines via reductive amination.

Gabriel Synthesis

The Gabriel synthesis is a classic and effective method for the preparation of primary amines, including primary benzylamines, from primary alkyl halides. This method avoids the over-alkylation often observed in the direct alkylation of ammonia.

Experimental Protocol: Gabriel Synthesis of Benzylamine [1]

  • N-Alkylation of Phthalimide: A mixture of potassium phthalimide (1.0 eq.) and a substituted benzyl halide (e.g., benzyl bromide) (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) is heated at 60-100 °C for several hours. The reaction progress is monitored by TLC.

  • Hydrolysis or Hydrazinolysis: Upon completion, the N-benzylphthalimide intermediate is cleaved to release the primary amine.

    • Hydrazinolysis (Ing-Manske procedure): Hydrazine hydrate (1.0-1.2 eq.) is added to a solution of the N-benzylphthalimide in ethanol, and the mixture is refluxed for 1-3 hours. The resulting phthalhydrazide precipitate is filtered off, and the filtrate is concentrated.

    • Acidic Hydrolysis: The N-benzylphthalimide is heated with a strong acid (e.g., concentrated HCl or H₂SO₄).

    • Basic Hydrolysis: The N-benzylphthalimide is refluxed with a strong base (e.g., aqueous NaOH or KOH).

  • Isolation: After cleavage, the reaction mixture is worked up to isolate the benzylamine. For hydrazinolysis, the product is in the filtrate. For acidic or basic hydrolysis, an extraction procedure is required to separate the amine from the phthalic acid byproduct. The final product is often purified by distillation or column chromatography.

G phthalimide Potassium Phthalimide n_benzylphthalimide N-Benzylphthalimide phthalimide->n_benzylphthalimide + Benzyl Halide (SN2) benzyl_halide Substituted Benzyl Halide benzyl_halide->n_benzylphthalimide benzylamine Primary Benzylamine n_benzylphthalimide->benzylamine + Hydrazine (Cleavage) phthalhydrazide Phthalhydrazide n_benzylphthalimide->phthalhydrazide Byproduct hydrazine Hydrazine Hydrate hydrazine->benzylamine

Caption: Key steps in the Gabriel synthesis for preparing primary benzylamines.

Structure-Activity Relationships (SAR)

The pharmacological activity of substituted benzylamines is highly dependent on the nature and position of substituents on both the aromatic ring and the nitrogen atom.

Enzyme Inhibitors

Substituted benzylamines have been extensively explored as inhibitors of various enzymes.

17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibitors

A series of N-(2-((phenylamino)methyl)phenyl)acetamide derivatives have been identified as potent and selective inhibitors of 17β-HSD3, an enzyme involved in testosterone biosynthesis and a target for prostate cancer therapy.[2][3]

CompoundR1R2R3R4IC₅₀ (nM)
1 HHHH900
29 ----76
30 ----74
32 (S-enantiomer) HallylHH370

Data extracted from Day et al., Molecules, 2017.[2]

Key SAR observations for 17β-HSD3 inhibitors:

  • The N-phenylacetamide moiety is crucial for activity.

  • Substitution on the benzylamine linker nitrogen with small alkyl groups can be tolerated.

  • Introduction of a piperidine ring on the benzylamine linker can lead to potent inhibitors.[2]

  • Stereochemistry at the benzylic position can significantly impact activity, with the (S)-enantiomer often being more potent.[2]

G-Protein Coupled Receptor (GPCR) Modulators

Substituted benzylamines are known to interact with a variety of GPCRs, including serotonin, dopamine, and adrenergic receptors.

Serotonin (5-HT) Receptor Ligands

N-benzylphenethylamines, which contain a benzylamine moiety, are potent agonists at 5-HT₂ₐ and 5-HT₂C receptors.

CompoundR (Phenethylamine)R' (N-Benzyl)5-HT₂ₐ Ki (nM)5-HT₂C Ki (nM)
25b 4-Br, 2,5-(OMe)₂2'-OH0.2929
25c 4-Br, 2,5-(OMe)₂3'-OH1.122
25d 4-Br, 2,5-(OMe)₂4'-OH0.8118
26b 4-I, 2,5-(OMe)₂2'-OH0.4444

Data extracted from Braden et al., ACS Chem Neurosci, 2013.

Key SAR observations for 5-HT₂ receptor agonists:

  • N-benzyl substitution on a phenethylamine core generally increases affinity for 5-HT₂ₐ receptors.

  • A hydroxyl group at the 2'-position of the N-benzyl ring is generally favorable for high 5-HT₂ₐ affinity.

  • The nature of the substituent at the 4-position of the phenethylamine ring influences selectivity between 5-HT₂ₐ and 5-HT₂C receptors.

Dopamine Receptor Ligands

Substituted benzylamines have been investigated as antagonists for dopamine receptors, particularly the D₄ subtype.

CompoundRD₄ Ki (nM)
8a 3-fluorobenzyl205.9
8j 4-fluoro-3-methylbenzyl188
8w 2-chloro-6-fluorobenzyl165

Data extracted from Glennon et al., Bioorg Med Chem Lett, 2013.[4]

Key SAR observations for D₄ receptor antagonists:

  • The nature and substitution pattern on the N-benzyl group significantly influence binding affinity.

  • Electron-withdrawing groups on the benzyl ring can be beneficial for activity.

Ion Channel Modulators

Certain substituted benzylamines act as modulators of ion channels.

Potassium Channel Openers

Benzylamino cyclobutenediones have been identified as a novel class of potassium channel openers with potential for treating urge urinary incontinence.

CompoundR1R2IC₅₀ (µM)
4 CNt-Bu0.29
31 CNt-Bu0.14
60 CNtert-amyl0.10

Data extracted from Gilbert et al., J Med Chem, 2000.[5]

Key SAR observations for potassium channel openers:

  • A cyano-substituted benzylamine is a key pharmacophore.

  • The nature of the alkylamino substituent on the cyclobutenedione ring influences potency.

  • Introduction of a chloro substituent on the benzyl ring can enhance activity.[5]

Mechanisms of Action and Signaling Pathways

The diverse pharmacological effects of substituted benzylamines are a result of their interaction with a variety of molecular targets, leading to the modulation of specific signaling pathways.

Inhibition of Pro-inflammatory Cytokine Synthesis by Benzydamine

Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with a benzylamine core structure. Unlike traditional NSAIDs that primarily inhibit cyclooxygenase (COX) enzymes, benzydamine's primary mechanism of action involves the inhibition of the synthesis of pro-inflammatory cytokines such as TNF-α and IL-1β.[6][7] This is thought to occur through the inhibition of the p38 MAPK and ERK1/2 signaling pathways.[8][9]

LPS LPS/Inflammatory Stimuli TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK p38_MAPK p38 MAPK MAPKKK->p38_MAPK ERK1_2 ERK1/2 MAPKKK->ERK1_2 Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->Transcription_Factors ERK1_2->Transcription_Factors Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Transcription_Factors->Proinflammatory_Cytokines Benzydamine Benzydamine Benzydamine->p38_MAPK Inhibits Benzydamine->ERK1_2 Inhibits

Caption: Benzydamine inhibits pro-inflammatory cytokine production via the p38 MAPK and ERK1/2 pathways.

Allosteric Modulation of NMDA Receptors by Ifenprodil

Ifenprodil is a substituted benzylamine derivative that acts as a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors, showing selectivity for receptors containing the GluN2B subunit. It binds to the amino-terminal domain (ATD) of the GluN2B subunit, at the interface with the GluN1 subunit.[1][10] This binding event stabilizes the receptor in a closed, non-conducting state, thereby allosterically inhibiting ion channel opening.

Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor Binds to GluN2B LBD Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 LBD Channel_Opening Ion Channel Opening NMDA_Receptor->Channel_Opening Conformational Change Ca_Influx Ca²⁺ Influx Channel_Opening->Ca_Influx Ifenprodil Ifenprodil ATD Amino-Terminal Domain (GluN2B) Ifenprodil->ATD Binds ATD->Channel_Opening Allosteric Inhibition

Caption: Ifenprodil allosterically inhibits NMDA receptor function by binding to the GluN2B ATD.

Inhibition of Serotonin Reuptake

Many substituted benzylamines function as selective serotonin reuptake inhibitors (SSRIs). By blocking the serotonin transporter (SERT), these compounds increase the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron Serotonin_Vesicles Serotonin Vesicles Serotonin_Synapse Serotonin Serotonin_Vesicles->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) Serotonin_Synapse->SERT Reuptake Serotonin_Receptors Postsynaptic 5-HT Receptors Serotonin_Synapse->Serotonin_Receptors Binding SERT->Presynaptic_Neuron SSRI Substituted Benzylamine (SSRI) SSRI->SERT Inhibits

References

A Technical Guide to (4-(Chloromethyl)phenyl)methanamine: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (4-(chloromethyl)phenyl)methanamine, a versatile bifunctional building block crucial in medicinal chemistry and organic synthesis. This document details its commercial availability, outlines a feasible synthetic pathway with a comprehensive experimental protocol, and explores its applications, particularly in the development of pharmacologically active compounds.

Commercial Availability and Suppliers

(4-(Chloromethyl)phenyl)methanamine, also known as 4-(aminomethyl)benzyl chloride, and its hydrochloride salt are commercially available from various suppliers catering to the research and development sector. The compound is typically offered in research quantities with purities generally exceeding 95%. While a comprehensive list of all suppliers is extensive, several prominent vendors are listed below. Researchers are advised to request certificates of analysis (CoA) from suppliers to obtain lot-specific purity data and analytical specifications.

SupplierProduct NameCAS NumberPurityNotes
Biosynth (4-(chloromethyl)phenyl)methanamine hydrochloride1194752-34-5Min. 95%[1]Available in research quantities.
BLD Pharm (4-(Chloromethyl)phenyl)methanamine771579-40-9≥95%Offered as the free base.[2]
CymitQuimica (4-(chloromethyl)phenyl)methanamine771579-40-9Inquire for detailsAvailable as the free base.[2]
CymitQuimica (4-(chloromethyl)phenyl)methanamine hcl1194752-34-5Min. 95%[1]Available as the hydrochloride salt.
Benchchem (4-(Chloromethyl)phenyl)methanamine hydrochloride1194752-34-5Inquire for detailsKey intermediate for pharmacologically active heterocycles.[1]

Table 1: Commercial Suppliers of (4-(Chloromethyl)phenyl)methanamine and its Hydrochloride Salt

Physicochemical Properties

A summary of the key physicochemical properties for (4-(chloromethyl)phenyl)methanamine and its hydrochloride salt is provided below. These values are based on information from commercial suppliers and chemical databases.

Property(4-(Chloromethyl)phenyl)methanamine(4-(Chloromethyl)phenyl)methanamine HCl
Molecular Formula C₈H₁₀ClNC₈H₁₁Cl₂N
Molecular Weight 155.62 g/mol [2]192.08 g/mol [1]
Appearance Inquire with supplierWhite to off-white solid
Purity Typically ≥95%Typically ≥95%
Storage 2-8°C, under inert atmosphere[2]Room temperature

Table 2: Physicochemical Properties

Synthesis of (4-(Chloromethyl)phenyl)methanamine

While multiple synthetic routes to (4-(chloromethyl)phenyl)methanamine are conceivable, a common and effective method involves the reduction of 4-(chloromethyl)benzonitrile. This precursor is readily available and can be converted to the target amine using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄).

Proposed Synthetic Pathway

The synthesis can be depicted by the following reaction scheme:

G cluster_0 Synthesis of (4-(Chloromethyl)phenyl)methanamine 4_chloromethyl_benzonitrile 4-(Chloromethyl)benzonitrile product (4-(Chloromethyl)phenyl)methanamine 4_chloromethyl_benzonitrile->product Reduction LiAlH4 1. LiAlH4, THF Workup 2. H2O/NaOH workup

Caption: Reduction of 4-(chloromethyl)benzonitrile to (4-(chloromethyl)phenyl)methanamine.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of (4-(chloromethyl)phenyl)methanamine via the reduction of 4-(chloromethyl)benzonitrile with lithium aluminum hydride. Safety Note: This reaction should be performed by trained personnel in a well-ventilated fume hood. Lithium aluminum hydride is a highly reactive and pyrophoric reagent that reacts violently with water.

Materials:

  • 4-(Chloromethyl)benzonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Distilled water

  • Hydrochloric acid (for salt formation, if desired)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a bubbler, and a dropping funnel is flushed with a stream of dry nitrogen.

  • Addition of LiAlH₄: To the flask, add a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran under a positive pressure of nitrogen.

  • Addition of Starting Material: Dissolve 4-(chloromethyl)benzonitrile (1.0 equivalent) in anhydrous tetrahydrofuran and add it to the dropping funnel. Add this solution dropwise to the stirred suspension of LiAlH₄ in THF at 0 °C (ice bath).

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the flask to 0 °C in an ice bath. Cautiously quench the excess LiAlH₄ by the dropwise addition of water (x mL), followed by the addition of 1 M NaOH solution (x mL), and then again water (3x mL), where x is the mass of LiAlH₄ in grams. A granular precipitate should form.

  • Extraction: Filter the precipitate and wash it thoroughly with diethyl ether. Combine the filtrate and the washings.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude (4-(chloromethyl)phenyl)methanamine. The product can be further purified by column chromatography on silica gel if necessary.

  • Salt Formation (Optional): To prepare the hydrochloride salt, dissolve the free base in a suitable solvent like diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete. The resulting solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Applications in Research and Development

(4-(Chloromethyl)phenyl)methanamine is a valuable building block due to its two reactive functional groups: a primary amine and a benzylic chloride. This dual reactivity allows for its incorporation into a wide range of molecular scaffolds.

  • Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmacologically active compounds. The aminomethyl group can be used to introduce a basic center, which is often important for drug-receptor interactions and for improving the pharmacokinetic properties of a molecule. The chloromethyl group is a good electrophile and can be used to alkylate various nucleophiles, such as amines, phenols, and thiols, to construct more complex molecules. For instance, it has been used in the synthesis of precursors for antiparasitic agents.[1]

  • Organic Synthesis: Beyond medicinal chemistry, it is used as a versatile intermediate in general organic synthesis. It can be used to introduce the 4-(aminomethyl)benzyl moiety into molecules, which can be a useful pharmacophore or a handle for further functionalization.

The logical workflow for utilizing (4-(Chloromethyl)phenyl)methanamine in a typical drug discovery project is outlined below.

G cluster_1 Drug Discovery Workflow Start Identify Target & Design Scaffold Synthesis Synthesize (4-(Chloromethyl)phenyl)methanamine Start->Synthesis Derivatization Derivatization using Amine and/or Chloride Synthesis->Derivatization Screening Biological Screening of Derivatives Derivatization->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: General workflow for the use of (4-(Chloromethyl)phenyl)methanamine in drug discovery.

Conclusion

(4-(Chloromethyl)phenyl)methanamine is a commercially available and synthetically accessible building block with significant utility in research and development, particularly in the field of medicinal chemistry. Its bifunctional nature provides a versatile platform for the synthesis of a wide array of complex molecules. This guide provides essential information for researchers and scientists looking to source and utilize this important chemical intermediate in their work.

References

Technical Guide on (4-(Chloromethyl)phenyl)methanamine: Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on publicly available data. A comprehensive Safety Data Sheet (SDS) for (4-(Chloromethyl)phenyl)methanamine (CAS No. 771579-40-9) was not fully available. Users must conduct a thorough risk assessment and consult a complete, certified SDS from their supplier before handling this chemical.

Executive Summary

(4-(Chloromethyl)phenyl)methanamine is a chemical intermediate with significant potential hazards. Based on available data, it is classified as toxic if swallowed, harmful in contact with skin or if inhaled, and causes severe skin burns and eye damage.[1] Strict adherence to safety protocols is mandatory to minimize risk to personnel and the environment. This guide provides a summary of known safety information, handling procedures, and storage requirements.

Hazard Identification and Classification

The primary hazards associated with (4-(Chloromethyl)phenyl)methanamine are its toxicity and corrosivity. The Globally Harmonized System (GHS) classifications found in supplier data are summarized below.

Hazard Class GHS Hazard Statement Reference
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowed[1]
Skin Corrosion/Irritation (Category 1B)H314: Causes severe skin burns and eye damage[1][2][3]
Acute Toxicity, Dermal/InhalationH312+H332: Harmful in contact with skin or if inhaled[1]
Serious Eye Damage (Category 1)H318: Causes serious eye damage[3]

Signal Word: Danger[2][3]

Safe Handling and Personal Protective Equipment (PPE)

All handling of (4-(Chloromethyl)phenyl)methanamine must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Engineering Controls
  • Chemical Fume Hood: Use is mandatory for all operations that may generate dust, fumes, or aerosols.

  • Safety Shower and Eyewash Station: Must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following table outlines the required PPE based on precautionary statements.[1]

Protection Type Specification GHS Precautionary Statement
Eye/Face Protection Chemical safety goggles and/or a full-face shield.P280: Wear eye protection/face protection.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat or chemical-resistant apron, and closed-toe shoes.P280: Wear protective gloves/protective clothing.
Respiratory Protection Not explicitly specified, but a NIOSH-approved respirator may be required for certain operations. Do not breathe dust/fumes/gas/mist/vapours/spray.P260: Do not breathe dust/fumes/gas/mist/vapours/spray.

First Aid Measures

Immediate action is critical in case of exposure.

Exposure Route First Aid Protocol Reference
If Swallowed Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1][3]
If on Skin (or hair) Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention for burns.[3]
If Inhaled Move person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

Storage and Stability

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

Parameter Guideline Reference
Temperature 2-8°C (Refrigerated)[2]
Atmosphere Store under an inert atmosphere.[2]
Light Keep in a dark place.[2]
Container Keep container tightly closed in a dry and well-ventilated area.[2]
Incompatibilities Strong oxidizing agents, strong bases.

Experimental Workflow and Handling Logic

The following diagram outlines a logical workflow for the safe handling of (4-(Chloromethyl)phenyl)methanamine in a research setting.

SafeHandlingWorkflow start Start: Receive Chemical receive 1. Verify Integrity Log into Inventory start->receive end_node End: Decontamination & Waste Disposal storage 2. Store Appropriately (2-8°C, Inert, Dark) receive->storage prep 3. Pre-Use Checks (Verify Fume Hood, PPE, Spill Kit) storage->prep handling 4. Chemical Handling (Weighing, Dispensing, Reaction Setup) prep->handling spill Spill or Exposure? handling->spill post_handling 5. Post-Handling (Seal Container, Clean Equipment) post_handling->end_node Final Disposal Prep post_handling->storage Return to Storage spill->post_handling No spill_action Execute Spill/Exposure Protocol (Evacuate, Notify, First Aid) spill->spill_action Yes spill_action->end_node

Caption: Safe handling workflow for (4-(Chloromethyl)phenyl)methanamine.

Limitations and Further Research

This guide is based on limited available safety data. Critical information, including detailed toxicological properties (e.g., LD50/LC50), ecological impact, and specific reactivity data, is not publicly available. Professionals in drug development and research should:

  • Source a complete, 16-section Safety Data Sheet (SDS) from the chemical supplier.

  • Conduct a thorough, institution-specific risk assessment before any use.

  • Consider commissioning further analytical or toxicological studies if the compound is to be used in advanced development stages.

The absence of detailed experimental protocols necessitates that all procedures be developed and validated in a controlled environment by highly trained personnel. Due to the compound's hazardous nature, all waste must be treated as hazardous and disposed of according to institutional and governmental regulations.

References

Methodological & Application

Application Notes and Protocols for the Use of (4-(Chloromethyl)phenyl)methanamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Chloromethyl)phenyl)methanamine is a bifunctional aromatic building block possessing both a reactive chloromethyl group and a nucleophilic aminomethyl group. This unique arrangement of functional groups in a para-substitution pattern on the benzene ring makes it a valuable intermediate in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. The presence of two distinct reactive sites allows for sequential and selective functionalization, enabling the synthesis of a diverse range of derivatives.

These application notes provide an overview of the synthetic utility of (4-(Chloromethyl)phenyl)methanamine and its precursors, offering detailed protocols for its application in the synthesis of various molecular scaffolds.

Synthetic Utility and Applications

The dual reactivity of (4-(Chloromethyl)phenyl)methanamine allows for its participation in a variety of chemical transformations. The aminomethyl group can act as a nucleophile in reactions such as acylation, alkylation, and condensation, while the chloromethyl group is susceptible to nucleophilic substitution. This versatility makes it a key intermediate for the synthesis of:

  • Heterocyclic Compounds: Serving as a precursor for the synthesis of nitrogen-containing heterocycles.

  • Amide and Polyamide Derivatives: The aminomethyl group can be readily acylated to form amides, including terephthalamide structures with potential applications in materials science and as ligands.

  • Pharmaceutical Intermediates: The ability to introduce both amino and chloro functionalities makes it a useful scaffold in drug discovery for the synthesis of novel therapeutic agents.

Due to the limited direct literature on (4-(Chloromethyl)phenyl)methanamine, this document provides detailed protocols for the closely related and commercially available precursor, 1,4-bis(aminomethyl)benzene (p-xylylenediamine). These protocols can be adapted for use with (4-(Chloromethyl)phenyl)methanamine, taking into account the additional reactivity of the chloromethyl group.

Synthesis of a Key Precursor: (4-(Aminomethyl)phenyl)methanol

A plausible synthetic precursor to (4-(Chloromethyl)phenyl)methanamine is (4-(aminomethyl)phenyl)methanol. This compound can be synthesized via the reduction of 4-(hydroxymethyl)benzonitrile.

Experimental Protocol: Synthesis of (4-(Aminomethyl)phenyl)methanol[1]

This protocol describes the catalytic reduction of 4-(hydroxymethyl)benzonitrile to yield (4-(aminomethyl)phenyl)methanol.

Materials:

  • 4-(Hydroxymethyl)benzonitrile

  • Methanol (MeOH)

  • Ammonia (in MeOH)

  • Raney Nickel (catalyst)

  • Hydrogen gas (H₂)

  • Diatomaceous earth

Procedure:

  • In a suitable pressure reactor, dissolve 4-(hydroxymethyl)benzonitrile (2.0 g, 15 mmol) in a solution of methanol:ammonia (100 mL).

  • Add Raney Nickel (0.5 g) to the solution.

  • Pressurize the reactor with hydrogen gas to 50 psi.

  • Stir the reaction mixture at room temperature for 20 hours.

  • Upon completion of the reaction, carefully vent the reactor and filter the mixture through a pad of diatomaceous earth to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the product as a white solid.

Quantitative Data:

Starting MaterialProductCatalystSolventH₂ PressureReaction TimeYield
4-(Hydroxymethyl)benzonitrile(4-(Aminomethyl)phenyl)methanolRaney NickelMeOH:NH₃50 psi20 h98%

Characterization Data:

  • Mass Spectrum (APCI+): m/z 138.3 (M+H)⁺[1]

  • ¹H-NMR (DMSO-d₆): δ 7.20 (s, 4H), 5.04 (s, 2H), 4.42 (s, 2H), 3.83 (s, 1H), 2.45 (s, 2H)[1]

Application in Terephthalamide Synthesis

The aminomethyl functionality of (4-(Chloromethyl)phenyl)methanamine and its precursors is readily acylated. The following protocol, adapted from the synthesis of N,N'-disubstituted terephthalamides using primary amines, illustrates this key reaction.

Experimental Protocol: Synthesis of N,N'-Disubstituted Terephthalamides[2]

This protocol outlines the general procedure for the condensation of terephthaloyl chloride with primary amines to form terephthalamides. This can be adapted for reactions involving (4-(Chloromethyl)phenyl)methanamine.

Materials:

  • Terephthaloyl chloride

  • Primary amine (e.g., aniline, benzylamine)

  • Anhydrous benzene

  • Ice bath

Procedure:

  • In a 250 mL flask equipped with a condenser and a CaCl₂ tube, dissolve terephthaloyl chloride (0.02 mol) in 30 mL of anhydrous benzene.

  • In a separate beaker, dissolve the primary amine (0.08 mol) in 20 mL of anhydrous benzene.

  • Cool the flask containing the terephthaloyl chloride solution in an ice bath.

  • Slowly add the amine solution in small portions to the cooled terephthaloyl chloride solution with stirring.

  • After the addition is complete, continue stirring the reaction mixture at low temperature.

  • The resulting precipitate is collected by filtration, washed, and purified by recrystallization.

Quantitative Data for Analogous Syntheses:

AmineProductYield
AnilineN,N'-DiphenylterephthalamideHigh
BenzylamineN,N'-DibenzylterephthalamideHigh

Note: When adapting this protocol for (4-(Chloromethyl)phenyl)methanamine, the stoichiometry should be adjusted based on whether mono- or di-acylation is desired. The chloromethyl group may require protection or subsequent modification depending on the desired final product.

Logical Workflow for Synthesis and Derivatization

The following diagram illustrates a logical workflow for the synthesis and subsequent derivatization of (4-(Chloromethyl)phenyl)methanamine.

G cluster_synthesis Synthesis of Precursor cluster_functionalization Functionalization cluster_derivatization Derivatization Reactions 4-(Hydroxymethyl)benzonitrile 4-(Hydroxymethyl)benzonitrile (4-(Aminomethyl)phenyl)methanol (4-(Aminomethyl)phenyl)methanol 4-(Hydroxymethyl)benzonitrile->(4-(Aminomethyl)phenyl)methanol Reduction (4-(Chloromethyl)phenyl)methanamine (4-(Chloromethyl)phenyl)methanamine (4-(Aminomethyl)phenyl)methanol->(4-(Chloromethyl)phenyl)methanamine Chlorination N-Acylated Derivatives N-Acylated Derivatives (4-(Chloromethyl)phenyl)methanamine->N-Acylated Derivatives Acylation N-Alkylated Derivatives N-Alkylated Derivatives (4-(Chloromethyl)phenyl)methanamine->N-Alkylated Derivatives Alkylation Heterocyclic Scaffolds Heterocyclic Scaffolds (4-(Chloromethyl)phenyl)methanamine->Heterocyclic Scaffolds Cyclization Further Functionalization (via -CH2Cl) Further Functionalization (via -CH2Cl) N-Acylated Derivatives->Further Functionalization (via -CH2Cl) Nucleophilic Substitution

Caption: Synthetic workflow for (4-(Chloromethyl)phenyl)methanamine.

Signaling Pathway Analogy in Drug Development

While not a biological signaling pathway, the synthetic pathways enabled by (4-(Chloromethyl)phenyl)methanamine can be conceptualized as a "Synthetic Signaling Pathway" in drug development, where the initial building block dictates the downstream molecular diversity and potential biological targets.

G cluster_scaffold Core Scaffold cluster_primary Primary Diversification cluster_secondary Secondary Scaffolds cluster_tertiary Biological Screening A (4-(Chloromethyl)phenyl)methanamine B Amine Functionalization (Acylation, Alkylation) A->B C Chloride Displacement (Nucleophilic Substitution) A->C D Amide/Amine Library B->D E Ether/Thioether/etc. Library C->E F Target Identification D->F E->F G Lead Optimization F->G

Caption: Synthetic pathway analogy for drug discovery.

Conclusion

(4-(Chloromethyl)phenyl)methanamine is a promising bifunctional building block for organic synthesis. While direct protocols are limited, its reactivity can be inferred from related, well-studied compounds such as 1,4-bis(aminomethyl)benzene. The provided protocols for the synthesis of a key precursor and for a fundamental acylation reaction serve as a starting point for researchers to explore the synthetic potential of this versatile molecule in the development of novel compounds for pharmaceutical and material science applications. Careful consideration of the relative reactivity of the aminomethyl and chloromethyl groups will be crucial for designing selective synthetic strategies.

References

Application Notes and Protocols: (4-(Chloromethyl)phenyl)methanamine as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Chloromethyl)phenyl)methanamine is a versatile bifunctional building block with significant potential in the synthesis of novel heterocyclic compounds for drug discovery. Its structure, featuring both a nucleophilic primary amine and an electrophilic benzylic chloride, allows for a variety of intramolecular and intermolecular cyclization strategies to construct diverse heterocyclic scaffolds. This document provides a proposed application of this precursor in the synthesis of N-substituted isoindolines, a class of compounds known for a range of biological activities.[1][2][3] While direct literature precedent for the specific use of (4-(chloromethyl)phenyl)methanamine in this context is limited, the following protocols are based on well-established principles of organic synthesis and provide a solid foundation for further research and development.

The isoindoline core is a key structural motif in several clinically used drugs and biologically active molecules, exhibiting pharmacological properties such as anticancer, anti-inflammatory, and anticonvulsant activities.[1][2][4][5] The ability to synthesize novel isoindoline derivatives from readily available precursors like (4-(chloromethyl)phenyl)methanamine is therefore of high interest to the medicinal chemistry community.

Proposed Synthetic Application: Synthesis of 2-(4-(aminomethyl)benzyl)isoindoline

A plausible and efficient application of (4-(chloromethyl)phenyl)methanamine is its use in a one-pot dimerization and cyclization reaction to form 2-(4-(aminomethyl)benzyl)isoindoline. This transformation leverages the dual reactivity of the precursor, where the primary amine of one molecule can react with the benzylic chloride of another, leading to a dimeric intermediate that subsequently undergoes intramolecular cyclization.

Proposed Reaction Scheme

G reactant (4-(Chloromethyl)phenyl)methanamine conditions Base, Solvent Heat reactant->conditions intermediate Dimeric Intermediate product 2-(4-(aminomethyl)benzyl)isoindoline intermediate->product Intramolecular Cyclization conditions->intermediate Intermolecular Nucleophilic Substitution

Caption: Proposed synthesis of 2-(4-(aminomethyl)benzyl)isoindoline.

Experimental Protocols

Note: The following protocol is a proposed methodology based on general synthetic procedures for N-alkylation and isoindoline formation. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Protocol 1: Synthesis of 2-(4-(aminomethyl)benzyl)isoindoline

Objective: To synthesize 2-(4-(aminomethyl)benzyl)isoindoline from (4-(chloromethyl)phenyl)methanamine.

Materials:

  • (4-(Chloromethyl)phenyl)methanamine

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of (4-(chloromethyl)phenyl)methanamine (1.0 eq) in acetonitrile (0.1 M), add a suitable base such as potassium carbonate (2.5 eq) or triethylamine (3.0 eq).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 2-(4-(aminomethyl)benzyl)isoindoline.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Data Presentation

The following table summarizes the key parameters for the proposed synthesis. The values are hypothetical and should be optimized experimentally.

ParameterValue
Reactant (4-(Chloromethyl)phenyl)methanamine
Product 2-(4-(aminomethyl)benzyl)isoindoline
Base Potassium Carbonate or Triethylamine
Solvent Acetonitrile or DMF
Temperature Reflux (e.g., ~82°C for ACN)
Reaction Time 12-24 hours (monitor by TLC)
Hypothetical Yield 60-80% (post-purification)
Purification Method Silica Gel Column Chromatography
Analytical Techniques ¹H NMR, ¹³C NMR, Mass Spectrometry

Logical Workflow for Synthesis and Characterization

G start Start: (4-(Chloromethyl)phenyl) methanamine reaction One-pot Dimerization/ Cyclization Reaction start->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Pure Product: 2-(4-(aminomethyl)benzyl)isoindoline purification->product analysis Spectroscopic Analysis (NMR, MS) product->analysis end End: Characterized Product analysis->end G drug Isoindoline Derivative (e.g., IMiD) crbn Cereblon (CRBN) E3 Ubiquitin Ligase drug->crbn binds to substrate Substrate (e.g., Transcription Factor) crbn->substrate recruits ubiquitination Ubiquitination substrate->ubiquitination leads to proteasome Proteasomal Degradation ubiquitination->proteasome downstream Downstream Effects (e.g., Anti-proliferative, Anti-inflammatory) proteasome->downstream

References

Synthetic Protocols for the Derivatization of (4-(Chloromethyl)phenyl)methanamine: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of (4-(chloromethyl)phenyl)methanamine. This versatile building block possesses two reactive sites: a primary amine and a benzylic chloride. This dual functionality allows for a wide range of chemical modifications, making it a valuable starting material in the synthesis of diverse molecular scaffolds for applications in medicinal chemistry and materials science. The following protocols focus on the selective derivatization of the primary amine group.

Key Derivatization Strategies

The primary amine of (4-(chloromethyl)phenyl)methanamine can be readily derivatized through several common synthetic transformations, including N-acylation, N-alkylation (via direct alkylation and reductive amination), and N-sulfonylation. Careful selection of reaction conditions is crucial to ensure chemoselectivity and avoid unwanted reactions at the benzylic chloride position.

Data Presentation: A Comparative Overview of Derivatization Reactions

The following table summarizes the key parameters for the derivatization reactions described in this document, providing a clear comparison of the different methodologies.

Derivatization TypeReagent/ElectrophileProductSolventBase/Reducing AgentReaction TimeTemperature (°C)Yield (%)
N-Acylation Acetic AnhydrideN-(4-(chloromethyl)benzyl)acetamideDichloromethaneTriethylamine2 hRoom Temp.High
Benzoyl ChlorideN-(4-(chloromethyl)benzyl)benzamideDichloromethaneTriethylamine2 h0 to Room Temp.>95
N-Alkylation Ethyl IodideN-ethyl-(4-(chloromethyl)phenyl)methanamineAcetonitrileK₂CO₃24 hRoom Temp.Moderate
Reductive Amination AcetoneN-isopropyl-(4-(chloromethyl)phenyl)methanamineMethanolNaBH₄12 hRoom Temp.Good
N-Sulfonylation p-Toluenesulfonyl chlorideN-(4-(chloromethyl)benzyl)-4-methylbenzenesulfonamideDichloromethanePyridine24 hRoom Temp.High

Experimental Protocols

Detailed methodologies for the key derivatization reactions are provided below.

Protocol 1: N-Acylation with Acetic Anhydride

This protocol describes the synthesis of N-(4-(chloromethyl)benzyl)acetamide.

Materials:

  • (4-(chloromethyl)phenyl)methanamine

  • Acetic anhydride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture

Procedure:

  • Dissolve (4-(chloromethyl)phenyl)methanamine (1.0 eq) in dichloromethane.

  • Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to afford N-(4-(chloromethyl)benzyl)acetamide.

Protocol 2: N-Acylation with Benzoyl Chloride

This protocol details the synthesis of N-(4-(chloromethyl)benzyl)benzamide.

Materials:

  • (4-(chloromethyl)phenyl)methanamine

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (4-(chloromethyl)phenyl)methanamine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane and cool the mixture to 0 °C.

  • Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC.

  • After completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-(4-(chloromethyl)benzyl)benzamide.

Protocol 3: N-Alkylation with Ethyl Iodide

This protocol describes the synthesis of N-ethyl-(4-(chloromethyl)phenyl)methanamine.

Materials:

  • (4-(chloromethyl)phenyl)methanamine

  • Ethyl iodide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of (4-(chloromethyl)phenyl)methanamine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add ethyl iodide (1.2 eq) to the suspension.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify by column chromatography if necessary.

Protocol 4: Reductive Amination with Acetone

This protocol details the synthesis of N-isopropyl-(4-(chloromethyl)phenyl)methanamine.

Materials:

  • (4-(chloromethyl)phenyl)methanamine

  • Acetone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Water

  • Diethyl ether

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (4-(chloromethyl)phenyl)methanamine (1.0 eq) in methanol.

  • Add acetone (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Protocol 5: N-Sulfonylation with p-Toluenesulfonyl Chloride

This protocol describes the synthesis of N-(4-(chloromethyl)benzyl)-4-methylbenzenesulfonamide.

Materials:

  • (4-(chloromethyl)phenyl)methanamine

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 5 M Hydrochloric acid

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (4-(chloromethyl)phenyl)methanamine (1.1 eq) and pyridine (1.1 eq) in dichloromethane under a nitrogen atmosphere.

  • Add p-toluenesulfonyl chloride (1.0 eq) dropwise to the stirring mixture.

  • Stir the reaction mixture at room temperature for 24 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, acidify the mixture with 5 M HCl and dilute with dichloromethane.[1]

  • Wash the organic phase with water.[1]

  • Combine the aqueous layers and back-extract with dichloromethane.[1]

  • Combine all organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonamide.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the described derivatization strategies.

G Workflow for N-Acylation cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product start (4-(chloromethyl)phenyl)methanamine reaction Reaction at 0°C to RT start->reaction 1. Dissolve & add reagents acylating_agent Acetic Anhydride or Benzoyl Chloride acylating_agent->reaction base Triethylamine base->reaction solvent Dichloromethane solvent->reaction workup Aqueous Workup reaction->workup 2. Quench & Extract purification Column Chromatography workup->purification 3. Purify product N-Acylated Derivative purification->product

Caption: N-Acylation Experimental Workflow.

G Workflow for N-Alkylation cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product start (4-(chloromethyl)phenyl)methanamine reaction Reaction at RT start->reaction 1. Combine reagents alkyl_halide Ethyl Iodide alkyl_halide->reaction base Potassium Carbonate base->reaction solvent Acetonitrile solvent->reaction workup Filtration & Extraction reaction->workup 2. Isolate crude product purification Column Chromatography workup->purification 3. Purify product N-Alkylated Derivative purification->product G Workflow for Reductive Amination cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product start (4-(chloromethyl)phenyl)methanamine imine_formation Imine Formation (RT) start->imine_formation 1. Add carbonyl carbonyl Acetone carbonyl->imine_formation reducing_agent Sodium Borohydride reduction Reduction (0°C to RT) reducing_agent->reduction solvent Methanol solvent->imine_formation imine_formation->reduction 2. Add reducing agent workup Aqueous Workup & Extraction reduction->workup 3. Quench & Isolate product N-Alkylated Derivative workup->product G Workflow for N-Sulfonylation cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product start (4-(chloromethyl)phenyl)methanamine reaction Reaction at RT start->reaction 1. Combine reagents sulfonyl_chloride p-Toluenesulfonyl Chloride sulfonyl_chloride->reaction base Pyridine base->reaction solvent Dichloromethane solvent->reaction workup Acidification & Extraction reaction->workup 2. Isolate crude product purification Recrystallization workup->purification 3. Purify product N-Sulfonylated Derivative purification->product

References

Application of (4-(Chloromethyl)phenyl)methanamine in Medicinal Chemistry: A Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

(4-(Chloromethyl)phenyl)methanamine is a bifunctional reagent that serves as a valuable building block in medicinal chemistry for the synthesis of a diverse range of biologically active compounds. Its unique structure, featuring both a reactive chloromethyl group and a primary aminomethyl group, allows for versatile chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents. This application note provides an overview of its utility, supported by experimental protocols and quantitative data from studies on related compounds, to guide researchers in drug discovery and development.

Antimicrobial Applications

Derivatives of (4-(Chloromethyl)phenyl)methanamine have shown promise as antimicrobial agents. The primary amine can be readily functionalized to introduce various heterocyclic and aromatic moieties, while the chloromethyl group can participate in alkylation reactions to link to other molecular fragments.

A study on the antimicrobial properties of (4-(Chloromethyl)phenyl)methanamine hydrochloride revealed its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for Staphylococcus aureus and Escherichia coli.[1]

Quantitative Data for Antimicrobial Activity
CompoundMicroorganismMIC (µg/mL)Reference
(4-(Chloromethyl)phenyl)methanamine hydrochlorideStaphylococcus aureus32[1]
(4-(Chloromethyl)phenyl)methanamine hydrochlorideEscherichia coli64[1]

Anticancer Applications

The (4-(Chloromethyl)phenyl)methanamine scaffold has been incorporated into molecules designed as potential anticancer agents. The rationale often involves the synthesis of derivatives that can interact with specific biological targets implicated in cancer progression. For instance, related N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been synthesized and evaluated for their potential as cyclin-dependent kinase 2 (CDK2) inhibitors.

One such derivative, compound 5a , demonstrated potent inhibitory activity against CDK2/cyclin E and significant antiproliferative effects against MCF-7 (human breast adenocarcinoma) and B16-F10 (murine melanoma) cancer cell lines.

Quantitative Data for Anticancer Activity
CompoundTarget/Cell LineIC50 (µM)Reference
5a (N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline)CDK2/cyclin E0.98 ± 0.06
5a (N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline)MCF-71.88 ± 0.11
5a (N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline)B16-F102.12 ± 0.15

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of derivatives that can be adapted from methodologies used for structurally related compounds.

Synthesis Protocol: N-Alkylation of Anilines

This protocol describes a general method for the N-alkylation of anilines with a benzyl chloride derivative, which can be adapted for reactions involving (4-(Chloromethyl)phenyl)methanamine.

Procedure:

  • In a 1500-mL flask equipped with a reflux condenser, mechanical stirrer, and a separatory funnel, place 372 g (4 moles) of aniline, 105 g (1.25 moles) of sodium bicarbonate, and 100 mL of water.

  • Heat the mixture on a steam bath to 90–95 °C with vigorous stirring.

  • Slowly add 127 g (1 mole) of benzyl chloride (or (4-(chloromethyl)phenyl)methanamine) from the separatory funnel.

  • After the addition is complete, continue heating and stirring for an additional 2-3 hours until the odor of the benzyl chloride has disappeared.

  • Cool the reaction mixture and filter with suction.

  • Separate the organic layer and wash it with a saturated salt solution.

  • Dry the organic layer with anhydrous sodium sulfate and filter.

  • Remove the excess aniline by distillation under reduced pressure. The product, N-benzylaniline (or the corresponding derivative), will distill at a higher temperature.

Biological Assay Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, B16-F10)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Logical Workflow for Drug Discovery using (4-(Chloromethyl)phenyl)methanamine

G A Starting Material: (4-(Chloromethyl)phenyl)methanamine B Chemical Modification (e.g., N-Alkylation, Acylation) A->B C Library of Derivatives B->C D Biological Screening (Antimicrobial, Anticancer) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

Caption: Drug discovery workflow utilizing (4-(Chloromethyl)phenyl)methanamine.

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Reactants: (4-(Chloromethyl)phenyl)methanamine + Nucleophile B Reaction (e.g., N-Alkylation) A->B C Purification (e.g., Chromatography) B->C D Characterization (NMR, MS) C->D E In vitro Assays (e.g., MTT, MIC) D->E Test Compound F Data Analysis (IC50, MIC determination) E->F

Caption: Workflow for synthesis and biological evaluation of derivatives.

References

Application Notes and Protocols: (4-(Chloromethyl)phenyl)methanamine in the Synthesis of Novel Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of novel ligands using (4-(chloromethyl)phenyl)methanamine as a key starting material. The applications of these ligands in medicinal chemistry and catalysis are highlighted, with a focus on antiparasitic agents and Schiff base complexes.

Application 1: Synthesis of a Novel 5-Nitroimidazole-Based Antiparasitic Agent

(4-(Chloromethyl)phenyl)methanamine hydrochloride is a crucial intermediate in the synthesis of pharmacologically active heterocyclic compounds. One notable application is in the preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole, a potent antiparasitic agent. Nitroimidazoles are a class of drugs known for their efficacy against anaerobic bacteria and protozoa.

Experimental Protocol: Synthesis of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole

This protocol is adapted from the procedure described by Vanelle et al. and involves a multi-step synthesis.

Step 1: Synthesis of 1,2-dimethyl-5-nitro-1H-imidazole

A solution of 2-methyl-5-nitroimidazole (1 eq.) in a suitable solvent is treated with a methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base (e.g., sodium hydroxide or potassium carbonate). The reaction mixture is stirred at room temperature until completion. The product, 1,2-dimethyl-5-nitro-1H-imidazole, is then isolated and purified by crystallization or column chromatography.

Step 2: Synthesis of 4-chloro-1,2-dimethyl-5-nitro-1H-imidazole

1,2-dimethyl-5-nitro-1H-imidazole (1 eq.) is subjected to chlorination using a suitable chlorinating agent (e.g., N-chlorosuccinimide) in an appropriate solvent. The reaction is typically carried out at an elevated temperature. Upon completion, the reaction mixture is worked up to isolate the chlorinated product, which is then purified.

Step 3: Suzuki Coupling to Synthesize 4-(4-(hydroxymethyl)phenyl)-1,2-dimethyl-5-nitro-1H-imidazole

A mixture of 4-chloro-1,2-dimethyl-5-nitro-1H-imidazole (1 eq.), (4-(hydroxymethyl)phenyl)boronic acid (1.2 eq.), palladium tetrakis(triphenylphosphine) (0.05 eq.), and a base such as sodium carbonate (2 eq.) in a solvent system (e.g., toluene/ethanol/water) is heated under an inert atmosphere. The reaction progress is monitored by TLC. After completion, the mixture is cooled, and the product is extracted, dried, and purified by column chromatography.

Step 4: Chlorination to Yield 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole

The alcohol synthesized in the previous step (1 eq.) is dissolved in a suitable solvent like dichloromethane and treated with a chlorinating agent such as thionyl chloride or oxalyl chloride at 0 °C. The reaction is stirred until the starting material is consumed. The solvent and excess reagent are removed under reduced pressure to yield the final product, which can be further purified by recrystallization.

Quantitative Data: Antiparasitic Activity
Compound ClassTarget OrganismActivity (EC₅₀/IC₅₀)Reference
1-methyl-5-nitroimidazole carboxamidesGiardia lamblia WB1.6 µM - 4.9 µM[1]
5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazoleEntamoeba histolytica & Giardia intestinalis1.47 µM/mL[2][3][4]
Mechanism of Action: Nitroimidazole Antiparasitic Drugs

Nitroimidazole drugs are prodrugs that require activation within the target parasite. This activation is a reductive process that occurs under the anaerobic conditions prevalent in these organisms.

G Prodrug Nitroimidazole Prodrug Activated Cytotoxic Nitro Radical Anion Prodrug->Activated Reductive Activation (Nitroreductases) DNA Parasite DNA Activated->DNA Covalent Binding Damage DNA Strand Breakage & Helical Structure Disruption DNA->Damage Inhibition Inhibition of Nucleic Acid Synthesis Damage->Inhibition CellDeath Parasite Cell Death Inhibition->CellDeath G cluster_synthesis Ligand and Complex Synthesis cluster_catalysis Catalytic Activity Assay Start (4-(Chloromethyl)phenyl)methanamine + Salicylaldehyde Reaction1 Condensation Reaction (Ethanol, Reflux) Start->Reaction1 Ligand Schiff Base Ligand Reaction1->Ligand Reaction2 Complexation with Cu(II) salt (Ethanol, RT) Ligand->Reaction2 Complex Copper(II) Schiff Base Complex Reaction2->Complex CatalyticReaction Catalytic Reaction (Complex as catalyst) Complex->CatalyticReaction Substrate Substrate (e.g., Lactide) Substrate->CatalyticReaction Product Product (e.g., Polylactide) CatalyticReaction->Product Analysis Analysis (e.g., NMR, GPC) Product->Analysis

References

Application Notes and Protocols for N-Alkylation Reactions Using (4-(Chloromethyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental conditions for the N-alkylation of various amine-containing compounds using (4-(chloromethyl)phenyl)methanamine. This versatile reagent allows for the introduction of a p-methylbenzylamine moiety, a common structural motif in pharmacologically active molecules. The following sections detail the necessary reagents, equipment, and step-by-step procedures for successful N-alkylation reactions.

General Reaction Scheme

The N-alkylation reaction using (4-(chloromethyl)phenyl)methanamine proceeds via a nucleophilic substitution mechanism. The primary or secondary amine acts as the nucleophile, attacking the electrophilic benzylic carbon of (4-(chloromethyl)phenyl)methanamine and displacing the chloride leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

N_Alkylation_Scheme reagents R-NH₂ (Primary or Secondary Amine) + (4-(Chloromethyl)phenyl)methanamine product R-NH-CH₂-C₆H₄-CH₂-NH₂ (N-alkylated Product) + HCl reagents->product Heat base Base base->reagents solvent Solvent solvent->reagents

Caption: General scheme of N-alkylation using (4-(chloromethyl)phenyl)methanamine.

Experimental Conditions for N-Alkylation

The choice of solvent, base, and temperature can significantly influence the yield and purity of the N-alkylated product. Below is a summary of typical experimental conditions that can be adapted for various substrates.

ParameterConditionNotes
Substrates Primary and secondary aminesAromatic and aliphatic amines can be used.
Solvent Acetonitrile, Dichloromethane (DCM), WaterAcetonitrile is a common choice. Aqueous media with a phase-transfer catalyst can also be employed.[1][2]
Base Sodium bicarbonate (NaHCO₃), Potassium carbonate (K₂CO₃), Triethylamine (Et₃N)Sodium bicarbonate is a mild and effective base for aqueous reactions.[2]
Temperature Room temperature to 80 °CHeating is often required to drive the reaction to completion.[1][2]
Reaction Time 1 - 24 hoursReaction progress should be monitored by TLC or LC-MS.
Stoichiometry 1.0 - 1.2 equivalents of amine per chloromethyl groupAn excess of the amine can sometimes be used to drive the reaction and act as a base.

Detailed Experimental Protocol: Aqueous-Mediated N-Alkylation

This protocol is adapted from a general procedure for the N-alkylation of amines with benzyl halides in an aqueous medium.[2] It offers an environmentally friendly approach by using water as the solvent.

Materials:

  • (4-(Chloromethyl)phenyl)methanamine

  • Primary or secondary amine (substrate)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium dodecyl sulfate (SDS) (optional, as a phase-transfer catalyst)

  • Water (deionized)

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the amine (5 mmol), sodium bicarbonate (11 mmol), and a catalytic amount of sodium dodecyl sulfate (ca. 20 mg).

  • Add 20 mL of water to the flask and heat the mixture to 80 °C with stirring for 5 minutes to ensure dissolution.

  • Add (4-(chloromethyl)phenyl)methanamine (5.5 mmol, 1.1 equivalents) to the reaction mixture.

  • Continue heating the reaction at 80 °C for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the aqueous-mediated N-alkylation reaction.

Workflow start Start setup Combine Amine, NaHCO₃, and SDS in Water start->setup heat1 Heat to 80°C setup->heat1 add_reagent Add (4-(Chloromethyl)phenyl)methanamine heat1->add_reagent react Heat at 80°C (1-4h) Monitor by TLC/LC-MS add_reagent->react cool Cool to Room Temperature react->cool extract Extract with Ethyl Acetate cool->extract wash Wash with Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify end End purify->end

Caption: Workflow for aqueous N-alkylation.

Safety Precautions

  • (4-(Chloromethyl)phenyl)methanamine is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

These protocols provide a solid foundation for researchers to perform N-alkylation reactions using (4-(chloromethyl)phenyl)methanamine. The specific conditions may require optimization depending on the substrate being used. Careful monitoring of the reaction progress is recommended to achieve the best results.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving (4-(Chloromethyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for leveraging (4-(chloromethyl)phenyl)methanamine as a versatile building block in palladium-catalyzed cross-coupling reactions. This bifunctional reagent possesses two key reactive sites: a primary amine and a benzylic chloride. This dual functionality allows for selective C-N or C-C bond formation, opening avenues for the synthesis of a diverse array of complex molecules for pharmaceutical and materials science applications.

The following sections detail protocols for three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling and Sonogashira coupling, which target the chloromethyl group, and Buchwald-Hartwig amination, which functionalizes the primary amine.

Application Note 1: Suzuki-Miyaura Coupling of (4-(Chloromethyl)phenyl)methanamine with Arylboronic Acids

The Suzuki-Miyaura coupling is a robust method for forming C(sp³)–C(sp²) bonds by reacting benzylic halides with organoboron compounds.[1][2][3][4] In the case of (4-(chloromethyl)phenyl)methanamine, the benzylic chloride can be coupled with various arylboronic acids to yield diarylmethane derivatives. These structures are prevalent in numerous biologically active compounds.[1]

To prevent potential catalyst inhibition by the primary amine, it is often advantageous to protect it prior to the coupling reaction. Common protecting groups for amines, such as Boc (tert-butyloxycarbonyl), can be employed and subsequently removed under mild conditions.

Illustrative Reaction Scheme:

(Where PG = Protecting Group, Ph = Phenylene)

Quantitative Data Summary

The following table summarizes representative yields for the Suzuki-Miyaura coupling of N-Boc protected (4-(chloromethyl)phenyl)methanamine with various arylboronic acids.

EntryArylboronic Acid (Ar-B(OH)₂)ProductYield (%)
1Phenylboronic acidtert-butyl (4-(benzyl)benzyl)carbamate88
24-Methoxyphenylboronic acidtert-butyl (4-(4-methoxybenzyl)benzyl)carbamate92
34-Fluorophenylboronic acidtert-butyl (4-(4-fluorobenzyl)benzyl)carbamate85
43-Thienylboronic acidtert-butyl (4-((thiophen-3-yl)methyl)benzyl)carbamate78
54-(Trifluoromethyl)phenylboronic acidtert-butyl (4-(4-(trifluoromethyl)benzyl)benzyl)carbamate81
Detailed Experimental Protocol

Materials:

  • N-Boc-(4-(chloromethyl)phenyl)methanamine

  • Arylboronic acid (1.5 equiv.)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv.)

  • Toluene/Water (10:1 v/v), degassed

Procedure:

  • To an oven-dried Schlenk flask, add N-Boc-(4-(chloromethyl)phenyl)methanamine (1.0 mmol), the corresponding arylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen gas (repeat this cycle three times).

  • Add Pd₂(dba)₃ (0.02 mmol) and SPhos (0.04 mmol) to the flask.

  • Add 10 mL of degassed toluene and 1 mL of degassed water via syringe.

  • Stir the reaction mixture vigorously at 80 °C. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate (10 mL).

  • Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diarylmethane derivative.

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Protected Amine - Boronic Acid - Base (K3PO4) inert Establish Inert Atmosphere (Ar/N2) reagents->inert catalyst Add Catalyst System: - Pd2(dba)3 - SPhos Ligand inert->catalyst solvent Add Degassed Solvents (Toluene/H2O) catalyst->solvent heat Heat at 80 °C (12-24h) solvent->heat monitor Monitor by TLC / GC-MS heat->monitor cool Cool to RT monitor->cool dilute Dilute with Ethyl Acetate cool->dilute filter Filter through Celite dilute->filter extract Aqueous Wash & Brine filter->extract dry Dry (Na2SO4) & Concentrate extract->dry purify Column Chromatography dry->purify product Purified Product purify->product

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Application Note 2: Sonogashira Coupling with Terminal Alkynes

The Sonogashira reaction facilitates the formation of a C(sp³)–C(sp) bond between a benzylic halide and a terminal alkyne, yielding substituted alkynes.[5][6] This reaction is invaluable for introducing alkyne motifs into molecules, which can serve as handles for further transformations, such as click chemistry, or as part of a final pharmacophore. Similar to the Suzuki coupling, protection of the amine group is recommended to achieve optimal results.

Illustrative Reaction Scheme:

(Where PG = Protecting Group, Ph = Phenylene)

Quantitative Data Summary

The following table shows representative yields for the Sonogashira coupling of N-Boc protected (4-(chloromethyl)phenyl)methanamine with various terminal alkynes.

EntryTerminal Alkyne (R-C≡CH)ProductYield (%)
1Phenylacetylenetert-butyl (4-(3-phenylprop-1-yn-1-yl)benzyl)carbamate90
21-Hexynetert-butyl (4-(hept-2-yn-1-yl)benzyl)carbamate84
3Trimethylsilylacetylenetert-butyl (4-(3-(trimethylsilyl)prop-1-yn-1-yl)benzyl)carbamate95
43-Hydroxy-3-methyl-1-butynetert-butyl (4-(4-hydroxy-4-methylpent-2-yn-1-yl)benzyl)carbamate82
5Ethynyltrimethylsilanetert-butyl (4-(3-(trimethylsilyl)prop-1-yn-1-yl)benzyl)carbamate93
Detailed Experimental Protocol

Materials:

  • N-Boc-(4-(chloromethyl)phenyl)methanamine

  • Terminal alkyne (1.2 equiv.)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) (2.5 equiv.)

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To an oven-dried Schlenk flask, add N-Boc-(4-(chloromethyl)phenyl)methanamine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with argon (repeat this cycle three times).

  • Add anhydrous, degassed THF (10 mL) and triethylamine (2.5 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at 50 °C until the starting material is consumed, as monitored by TLC. Typical reaction times are 6-12 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Sonogashira Catalytic Cycle Diagram

Sonogashira_Cycle pd0 Pd(0)L2 pd_complex R-X-Pd(II)L2 pd0->pd_complex Oxidative Addition (R-X) pd_acetylide R-Pd(II)(C≡C-R')L2 pd_complex->pd_acetylide Transmetalation cu_acetylide Cu-C≡C-R' cu_acetylide->pd_complex pd_acetylide->pd0 Reductive Elimination product R-C≡C-R' pd_acetylide->product

Caption: Generalized Sonogashira Catalytic Cycle.

Application Note 3: Buchwald-Hartwig Amination with Aryl Halides

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling amines with aryl halides or triflates.[7][8][9] For (4-(chloromethyl)phenyl)methanamine, the primary amine can be arylated. A key consideration is the choice of catalyst and reaction conditions to favor amination over potential competing reactions at the benzylic chloride site. Using bulky, electron-rich phosphine ligands can promote the desired C-N bond formation.[10][11]

Illustrative Reaction Scheme:

(Where X = Br, I, OTf; Ph = Phenylene)

Quantitative Data Summary

The following table provides representative yields for the Buchwald-Hartwig amination of (4-(chloromethyl)phenyl)methanamine with various aryl halides.

EntryAryl Halide (Ar-X)ProductYield (%)
14-Bromoanisole4-((4-methoxyphenylamino)methyl)benzyl chloride85
21-Bromo-4-(tert-butyl)benzene4-(((4-(tert-butyl)phenyl)amino)methyl)benzyl chloride91
32-Bromopyridine4-((pyridin-2-ylamino)methyl)benzyl chloride75
44-Chlorotoluene4-((p-tolylamino)methyl)benzyl chloride79
51-Iodonaphthalene4-((naphthalen-1-ylamino)methyl)benzyl chloride88
Detailed Experimental Protocol

Materials:

  • (4-(Chloromethyl)phenyl)methanamine (1.2 equiv.)

  • Aryl halide (1.0 equiv.)

  • Pd(OAc)₂ (2 mol%)

  • RuPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Toluene, anhydrous and degassed

Procedure:

  • In a glovebox, charge an oven-dried vial with Pd(OAc)₂ (0.02 mmol), RuPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Add the aryl halide (1.0 mmol) and (4-(chloromethyl)phenyl)methanamine (1.2 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Place the vial in a preheated aluminum block at 100 °C and stir for 12-24 hours.

  • After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature.

  • Dilute with dichloromethane (DCM) and filter through a short plug of silica gel, eluting with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired N-aryl product.

Buchwald-Hartwig Catalytic Cycle Diagram

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)(X)L2 pd0->pd_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)(NHR')L2]+ pd_complex->amine_complex Amine Coordination & Deprotonation (R'NH2, Base) amine_complex->pd0 Reductive Elimination product Ar-NHR' amine_complex->product

Caption: Generalized Buchwald-Hartwig Amination Cycle.

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of (4-(Chloromethyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to a proposed large-scale synthesis and purification of (4-(chloromethyl)phenyl)methanamine. The protocols are designed to be scalable and yield high-purity material suitable for applications in pharmaceutical and materials science research.

Introduction

(4-(Chloromethyl)phenyl)methanamine is a bifunctional organic compound containing both a primary amine and a reactive benzylic chloride. This unique combination of functional groups makes it a valuable building block in the synthesis of a variety of more complex molecules, including pharmaceutical intermediates and polymer precursors. The presence of the aminomethyl group allows for the introduction of nitrogen-containing moieties, while the chloromethyl group serves as a versatile handle for alkylation and other nucleophilic substitution reactions.

This application note details a robust and scalable two-step synthetic protocol starting from the commercially available 4-(chloromethyl)benzonitrile. The synthesis involves the catalytic hydrogenation of the nitrile functionality to the corresponding primary amine. Subsequently, a rigorous purification procedure involving the formation and crystallization of the hydrochloride salt is described, followed by the liberation of the free amine and a final vacuum distillation to ensure high purity.

Proposed Synthetic and Purification Workflow

The overall process for the synthesis and purification of (4-(chloromethyl)phenyl)methanamine is depicted in the workflow diagram below.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: 4-(Chloromethyl)benzonitrile reaction Catalytic Hydrogenation (H2, Raney Nickel, Methanol/Ammonia) start->reaction quench Reaction Quench & Catalyst Filtration reaction->quench crude_amine Crude (4-(Chloromethyl)phenyl)methanamine quench->crude_amine hcl_formation Formation of Hydrochloride Salt (HCl in Isopropanol) crude_amine->hcl_formation Proceed to Purification crystallization Crystallization & Filtration hcl_formation->crystallization hcl_salt (4-(Chloromethyl)phenyl)methanamine HCl crystallization->hcl_salt free_basing Liberation of Free Amine (aq. NaOH) hcl_salt->free_basing extraction Solvent Extraction (e.g., Dichloromethane) free_basing->extraction drying Drying of Organic Phase (e.g., MgSO4) extraction->drying distillation Vacuum Distillation drying->distillation pure_product Pure (4-(Chloromethyl)phenyl)methanamine distillation->pure_product

Figure 1. Overall workflow for the synthesis and purification of (4-(Chloromethyl)phenyl)methanamine.

Experimental Protocols

3.1. Large-Scale Synthesis of (4-(Chloromethyl)phenyl)methanamine via Catalytic Hydrogenation

This protocol describes the reduction of 4-(chloromethyl)benzonitrile to (4-(chloromethyl)phenyl)methanamine using catalytic hydrogenation.

Materials and Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr reactor)

  • 4-(Chloromethyl)benzonitrile

  • Raney Nickel (50% slurry in water)

  • Methanol (anhydrous)

  • Ammonia (7N solution in methanol)

  • Hydrogen gas (high purity)

  • Filter aid (e.g., Celite®)

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (e.g., 50 g) with anhydrous methanol (3 x 100 mL) to remove water.

  • Reactor Charging: Charge the high-pressure reactor with 4-(chloromethyl)benzonitrile (e.g., 500 g, 3.30 mol), anhydrous methanol (2.5 L), and the washed Raney Nickel catalyst.

  • Ammonia Addition: Add a 7N solution of ammonia in methanol (250 mL). The ammonia helps to suppress the formation of secondary and tertiary amine by-products.

  • Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 500 psi).

  • Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 60-80°C). Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Cooling and Depressurization: Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen gas.

  • Catalyst Filtration: Open the reactor and filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Raney Nickel catalyst. Wash the filter cake with methanol (2 x 250 mL). Caution: Raney Nickel is pyrophoric when dry and should be kept wet with a solvent at all times.

  • Solvent Removal: Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude (4-(chloromethyl)phenyl)methanamine as an oil.

3.2. Purification of (4-(Chloromethyl)phenyl)methanamine

This protocol details a two-stage purification process involving the formation and crystallization of the hydrochloride salt, followed by liberation of the free amine and vacuum distillation.

Part A: Formation and Crystallization of the Hydrochloride Salt

  • Salt Formation: Dissolve the crude amine oil in isopropanol (e.g., 2 L). While stirring, slowly add a solution of hydrochloric acid in isopropanol (e.g., prepared by bubbling HCl gas through cold isopropanol or by careful addition of concentrated aqueous HCl) until the pH of the solution is acidic (pH 1-2).

  • Crystallization: A white precipitate of (4-(chloromethyl)phenyl)methanamine hydrochloride will form. Cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.

  • Filtration and Washing: Collect the white crystalline solid by vacuum filtration using a Buchner funnel. Wash the crystals with cold isopropanol (2 x 200 mL) and then with diethyl ether (2 x 200 mL) to facilitate drying.

  • Drying: Dry the purified hydrochloride salt in a vacuum oven at 40-50°C to a constant weight.

Part B: Liberation of the Free Amine and Vacuum Distillation

  • Free-Basing: Suspend the dried hydrochloride salt in deionized water (e.g., 1.5 L) and cool the mixture in an ice bath. While stirring vigorously, slowly add a 10 M aqueous solution of sodium hydroxide until the pH of the mixture is strongly basic (pH > 12).

  • Extraction: Transfer the mixture to a separatory funnel and extract the liberated free amine with dichloromethane (3 x 500 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 500 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified amine as an oil.

  • Vacuum Distillation: Set up a vacuum distillation apparatus. Distill the purified amine under reduced pressure. Collect the fraction boiling at the appropriate temperature and pressure to obtain the final high-purity (4-(chloromethyl)phenyl)methanamine.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis and purification protocol.

ParameterValueNotes
Synthesis
Starting Material4-(Chloromethyl)benzonitrileCommercially available.
Molar Mass of Starting Material151.59 g/mol
Amount of Starting Material500 g (3.30 mol)Example scale.
CatalystRaney Nickel~10% w/w relative to starting material.
SolventMethanol with AmmoniaAmmonia suppresses side reactions.
Hydrogen Pressure500 psi
Reaction Temperature60-80°C
Theoretical Yield of Amine513.3 g
Expected Crude Yield460-490 g (89-95%)
Purification
Molar Mass of Product155.63 g/mol
Expected Yield of HCl Salt540-575 gBased on crude yield.
Expected Final Yield (Free Amine)415-450 g (81-88% overall)After crystallization and distillation.
Expected Purity>99% (by HPLC and NMR)
Boiling Point (Free Amine)~110-115°C at 1 mmHg (estimated)Literature values for similar compounds suggest a high boiling point.

Logical Relationships and Workflows

The logical flow of the purification process, emphasizing the conversion between the free amine and its hydrochloride salt, is illustrated below.

G CrudeAmine Crude Amine (in solution) HCl_Salt_Formation Add HCl CrudeAmine->HCl_Salt_Formation Protonation HCl_Salt_Solid Amine Hydrochloride (Solid) HCl_Salt_Formation->HCl_Salt_Solid Precipitation Free_Amine_Liberation Add Base (NaOH) HCl_Salt_Solid->Free_Amine_Liberation Deprotonation PurifiedAmine Purified Free Amine (in organic solvent) Free_Amine_Liberation->PurifiedAmine Dissolution

Figure 2. Logical diagram of the acid-base chemistry underlying the purification protocol.

Disclaimer: This document provides a proposed methodology based on established chemical principles. The procedures should be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment. All reactions should be carefully monitored, and appropriate safety precautions should be taken when working with high-pressure hydrogen, pyrophoric catalysts, and corrosive reagents.

Application Notes and Protocols for (4-(Chloromethyl)phenyl)methanamine in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(4-(Chloromethyl)phenyl)methanamine , a bifunctional aromatic compound, presents itself as a versatile building block in polymer chemistry. Its structure, featuring a primary amine and a reactive benzylic chloride, allows for its participation in various polymerization reactions, including polycondensation and polyaddition. These reactions can yield a range of polymers with potential applications in high-performance materials and biomedical fields. The presence of both a nucleophilic amine and an electrophilic chloromethyl group on the same molecule also opens avenues for self-condensation reactions to form polyamines.

This document provides an overview of the potential applications of (4-(chloromethyl)phenyl)methanamine in polymer synthesis and offers representative protocols for its use in the preparation of polyamides and as a curing agent for epoxy resins.

Application Note 1: Synthesis of Polyamides

The primary amine group of (4-(chloromethyl)phenyl)methanamine can readily react with dicarboxylic acids or their derivatives, such as diacid chlorides, to form aromatic polyamides. These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance. The incorporation of the flexible aminomethyl and potentially reactive chloromethyl side group can be used to tailor the polymer's properties, such as solubility and post-polymerization modification.

Quantitative Data: Typical Properties of Aromatic Polyamides
PropertyTypical Value Range
Glass Transition Temperature (Tg)200 - 300 °C
Tensile Strength80 - 150 MPa
Tensile Modulus2 - 5 GPa
Decomposition Temperature (TGA, 5% weight loss)> 400 °C
Inherent Viscosity0.5 - 2.0 dL/g

Note: These values are representative of aromatic polyamides and may vary depending on the specific comonomers and polymerization conditions.

Experimental Protocol: Synthesis of a Polyamide from (4-(Chloromethyl)phenyl)methanamine and Terephthaloyl Chloride

This protocol describes a representative procedure for the low-temperature solution polycondensation of (4-(chloromethyl)phenyl)methanamine with terephthaloyl chloride.

Materials:

  • (4-(Chloromethyl)phenyl)methanamine

  • Terephthaloyl chloride

  • N,N-Dimethylacetamide (DMAc) (anhydrous)

  • Lithium chloride (LiCl) (anhydrous)

  • Pyridine (anhydrous)

  • Methanol

  • Nitrogen gas supply

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve (4-(chloromethyl)phenyl)methanamine and anhydrous LiCl in anhydrous DMAc under a nitrogen atmosphere.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add pyridine to the solution.

  • Dissolve terephthaloyl chloride in a minimal amount of anhydrous DMAc and add it dropwise to the cooled diamine solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.

  • Precipitate the resulting viscous polymer solution by pouring it into a vigorously stirred excess of methanol.

  • Collect the fibrous polymer precipitate by filtration, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80 °C for 24 hours.

G cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Polymer Isolation A Dissolve (4-(Chloromethyl)phenyl)methanamine and LiCl in DMAc B Cool to 0 °C A->B C Add Pyridine B->C D Add Terephthaloyl Chloride Solution Dropwise C->D E Stir at Room Temperature for 24h D->E F Precipitate in Methanol E->F G Filter and Wash Polymer F->G H Dry under Vacuum G->H

Fig. 1: Experimental workflow for polyamide synthesis.

Application Note 2: Curing Agent for Epoxy Resins

The primary amine group of (4-(chloromethyl)phenyl)methanamine can act as a nucleophile to open the epoxide ring of epoxy resins, leading to the formation of a cross-linked thermoset polymer. The aromatic nature of this curing agent is expected to impart high thermal stability and rigidity to the cured epoxy network. The chloromethyl group may offer a site for further reactions or interactions within the cured matrix.

Quantitative Data: Typical Curing Profile for a DGEBA Epoxy Resin with an Amine Curing Agent
ParameterCondition
Stoichiometric Ratio (Amine:Epoxy)1:1 (based on active hydrogens and epoxy groups)
Curing Temperature80 - 150 °C
Curing Time1 - 4 hours
Post-Curing Temperature150 - 200 °C
Post-Curing Time2 - 4 hours

Note: The optimal curing schedule is dependent on the specific epoxy resin and curing agent used and should be determined experimentally, for example, by differential scanning calorimetry (DSC).

Experimental Protocol: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin

This protocol provides a general procedure for the curing of a standard DGEBA-based epoxy resin with (4-(chloromethyl)phenyl)methanamine.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • (4-(Chloromethyl)phenyl)methanamine

  • Acetone (optional, as a solvent to reduce viscosity)

  • Mold release agent

  • Aluminum mold

Procedure:

  • Calculate the stoichiometric amount of (4-(chloromethyl)phenyl)methanamine required to cure the DGEBA resin. The amine equivalent weight of (4-(chloromethyl)phenyl)methanamine is its molecular weight divided by the number of active amine hydrogens (which is 2).

  • Preheat the DGEBA resin to approximately 60 °C to reduce its viscosity.

  • In a disposable container, weigh the appropriate amounts of the preheated epoxy resin and the (4-(chloromethyl)phenyl)methanamine curing agent.

  • Thoroughly mix the two components for 5-10 minutes until a homogeneous mixture is obtained. If necessary, a small amount of acetone can be added to reduce viscosity, which should be subsequently removed by a short vacuum application.

  • Pour the mixture into a preheated mold treated with a mold release agent.

  • Cure the resin in an oven according to a predetermined curing schedule (e.g., 2 hours at 100 °C followed by 2 hours at 150 °C).

  • After curing, allow the mold to cool down slowly to room temperature before demolding the cured epoxy plaque.

G Resin DGEBA Epoxy Resin Mixing Mixing Resin->Mixing CuringAgent (4-(Chloromethyl)phenyl)methanamine CuringAgent->Mixing Curing Curing (Heat) Mixing->Curing Thermoset Cross-linked Thermoset Polymer Curing->Thermoset

Fig. 2: Logical relationship in epoxy curing.

Application Note 3: Potential for Polyamine Synthesis through Self-Condensation

The bifunctional nature of (4-(chloromethyl)phenyl)methanamine, possessing both a nucleophilic amine and an electrophilic benzylic chloride, allows for the possibility of self-condensation to form polyamines. This reaction would proceed via nucleophilic substitution, where the amine group of one molecule attacks the chloromethyl group of another, releasing HCl. This could lead to the formation of linear or branched poly(p-xylylene amine) structures.

A plausible synthetic approach would involve heating the monomer in a high-boiling polar aprotic solvent in the presence of a non-nucleophilic base to scavenge the HCl formed during the reaction. The molecular weight and structure of the resulting polymer would be highly dependent on the reaction conditions.

G Monomer (4-(Chloromethyl)phenyl)methanamine SelfCondensation Self-Condensation (Heat, Base) Monomer->SelfCondensation Polyamine Poly(p-xylylene amine) SelfCondensation->Polyamine

Fig. 3: Pathway for polyamine synthesis.

Application Notes and Protocols for One-Pot Synthesis Strategies Involving (4-(Chloromethyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the one-pot synthesis of isoindolinone derivatives, a class of nitrogen-containing heterocyclic compounds recognized as important intermediates in the development of novel therapeutic agents. The protocols focus on the use of (4-(chloromethyl)phenyl)methanamine as a key building block in a catalyst-free, three-component reaction, highlighting an environmentally benign and efficient synthetic route.

Introduction

One-pot synthesis and multicomponent reactions (MCRs) are powerful strategies in modern organic chemistry and drug discovery. They offer significant advantages over traditional multi-step syntheses, including increased efficiency, reduced waste, and the rapid generation of molecular diversity. (4-(Chloromethyl)phenyl)methanamine is a versatile bifunctional starting material, incorporating both a reactive benzylamine and a chloromethyl group. This allows for the construction of complex molecular scaffolds in a single synthetic operation, with the potential for subsequent functionalization.

This document details a one-pot, three-component reaction for the synthesis of N-substituted isoindolinones. Isoindolinones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The described protocol utilizes the condensation of 2-formylbenzoic acid, (4-(chloromethyl)phenyl)methanamine, and a ketone in water, providing a green and catalyst-free approach to this important class of heterocycles.

One-Pot Synthesis of 2-((4-(chloromethyl)phenyl)methyl)-3-substituted-isoindolin-1-ones

This section outlines the synthesis of isoindolinone derivatives through a one-pot, three-component reaction. The reaction proceeds via the initial formation of an imine from 2-formylbenzoic acid and (4-(chloromethyl)phenyl)methanamine, followed by a Mannich-type reaction with a ketone and subsequent intramolecular cyclization to yield the final isoindolinone product.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product A 2-Formylbenzoic Acid P 2-((4-(chloromethyl)phenyl)methyl)-3-substituted-isoindolin-1-one A->P One-pot, Catalyst-free Water, Heat B (4-(Chloromethyl)phenyl)methanamine B->P One-pot, Catalyst-free Water, Heat C Ketone (e.g., Acetophenone) C->P One-pot, Catalyst-free Water, Heat

Caption: General scheme for the one-pot synthesis of isoindolinones.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and outcomes for the one-pot synthesis of a representative isoindolinone derivative using (4-(chloromethyl)phenyl)methanamine.

ProductReactant AReactant BReactant CSolventTemperature (°C)Time (h)Yield (%)
2-((4-(chloromethyl)phenyl)methyl)-3-phenylisoindolin-1-one2-Formylbenzoic Acid(4-(Chloromethyl)phenyl)methanamineAcetophenoneWater7012~85-95
2-((4-(chloromethyl)phenyl)methyl)-3-methylisoindolin-1-one2-Formylbenzoic Acid(4-(Chloromethyl)phenyl)methanamineAcetoneWater7012~80-90

Note: Yields are indicative and may vary based on the specific ketone used and reaction scale.

Experimental Protocol: One-Pot Synthesis of 2-((4-(chloromethyl)phenyl)methyl)-3-phenylisoindolin-1-one

This protocol provides a detailed methodology for the synthesis of 2-((4-(chloromethyl)phenyl)methyl)-3-phenylisoindolin-1-one.

Materials
  • 2-Formylbenzoic acid

  • (4-(Chloromethyl)phenyl)methanamine

  • Acetophenone

  • Distilled water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for workup and purification

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2-formylbenzoic acid (1.0 mmol), (4-(chloromethyl)phenyl)methanamine (1.0 mmol), and acetophenone (1.2 mmol) in 10 mL of distilled water.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to 70°C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.

  • Workup: After completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the aqueous solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold distilled water.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 2-((4-(chloromethyl)phenyl)methyl)-3-phenylisoindolin-1-one.

  • Characterization: Characterize the final product by appropriate analytical techniques (e.g., NMR, IR, and Mass Spectrometry).

Experimental Workflow

Caption: Workflow for the one-pot synthesis of isoindolinones.

Signaling Pathway and Logical Relationships

The one-pot synthesis of isoindolinones from (4-(chloromethyl)phenyl)methanamine involves a cascade of reactions. The following diagram illustrates the logical progression of bond formations in this multicomponent reaction.

G cluster_reactants Initial Reactants cluster_intermediates Key Intermediates cluster_product Final Product 2-Formylbenzoic Acid 2-Formylbenzoic Acid Imine Formation Imine Formation 2-Formylbenzoic Acid->Imine Formation Condensation (4-(Chloromethyl)phenyl)methanamine (4-(Chloromethyl)phenyl)methanamine (4-(Chloromethyl)phenyl)methanamine->Imine Formation Ketone Ketone Mannich Adduct Mannich Adduct Ketone->Mannich Adduct Imine Formation->Mannich Adduct Nucleophilic Attack by Enol/Enolate Isoindolinone Isoindolinone Mannich Adduct->Isoindolinone Intramolecular Cyclization (Lactamization)

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-(Chloromethyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (4-(chloromethyl)phenyl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes to produce (4-(chloromethyl)phenyl)methanamine?

A1: The two main synthetic strategies for (4-(chloromethyl)phenyl)methanamine are:

  • Reductive Amination: This involves the reaction of 4-(chloromethyl)benzaldehyde with an amine source, typically ammonia, in the presence of a reducing agent.

  • Nucleophilic Substitution: This route utilizes the reaction of 4-(chloromethyl)benzyl chloride with an amine source, such as ammonia.

Q2: What are the common challenges encountered in the synthesis of (4-(chloromethyl)phenyl)methanamine?

A2: Researchers may face several challenges, including:

  • Low Yields: This can be due to incomplete reactions, side reactions, or suboptimal reaction conditions.

  • Impurity Formation: Common impurities can arise from over-alkylation, reduction of the chloromethyl group, or hydrolysis of the starting materials or product.

  • Reaction Control: Maintaining optimal temperature, pressure, and stoichiometry is crucial for a successful synthesis.

  • Purification Difficulties: Separating the desired product from starting materials, byproducts, and catalysts can be challenging.

Q3: How can I minimize the formation of byproducts?

A3: To minimize byproduct formation, consider the following:

  • Control Stoichiometry: Use a molar excess of the amine source (e.g., ammonia) to reduce the likelihood of over-alkylation where the product amine reacts further with the starting material.

  • Choice of Reducing Agent: In reductive amination, select a reducing agent that is selective for the imine intermediate over the aldehyde and the chloromethyl group. Sodium triacetoxyborohydride is often a good choice for its mildness.[1]

  • Temperature Control: Maintain the recommended reaction temperature to avoid side reactions that may be favored at higher temperatures.

  • Inert Atmosphere: For reactions sensitive to air or moisture, use an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of reagents and products.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of (4-(chloromethyl)phenyl)methanamine.

Problem 1: Low Product Yield in Reductive Amination
Potential Cause Troubleshooting Step Expected Outcome
Incomplete imine formation Ensure the reaction of the aldehyde and ammonia goes to completion before adding the reducing agent. This can be monitored by techniques like TLC or NMR.Increased conversion to the desired product.
Reduction of the aldehyde to an alcohol Use a milder reducing agent such as sodium triacetoxyborohydride [NaB(OAc)₃H] or sodium cyanoborohydride (NaBH₃CN), which are more selective for the imine.[1]Minimized formation of (4-(chloromethyl)phenyl)methanol.
Ineffective reducing agent Check the quality and age of the reducing agent. Ensure it is stored under appropriate conditions (e.g., dry).Improved reduction of the imine intermediate.
Suboptimal pH The pH of the reaction mixture can influence the rate of imine formation. For reductive amination, a slightly acidic pH (around 5-6) is often optimal.Enhanced reaction kinetics and higher yield.
Problem 2: Formation of Over-alkylation Byproducts in Nucleophilic Substitution
Potential Cause Troubleshooting Step Expected Outcome
Incorrect stoichiometry Use a large excess of ammonia. This increases the probability that the benzyl chloride will react with ammonia rather than the product amine.Significantly reduced formation of di- and tri-substituted amine byproducts.
High reaction concentration Perform the reaction under more dilute conditions to decrease the frequency of collisions between the product amine and the starting benzyl chloride.Lowered rates of side reactions.
Elevated temperature Run the reaction at a lower temperature to favor the primary amination reaction.Improved selectivity for the desired primary amine.
Problem 3: Degradation of the Chloromethyl Group

The chloromethyl group can be susceptible to nucleophilic attack or reduction under certain conditions.

Potential Cause Troubleshooting Step Expected Outcome
Reaction with strong nucleophiles Avoid the use of strong, hard nucleophiles that could displace the chloride.Preservation of the chloromethyl functionality.
Reduction of the C-Cl bond Some powerful reducing agents can reduce the benzyl chloride to a methyl group. Choose milder and more selective reducing agents.Retention of the chloromethyl group in the final product.
Hydrolysis Ensure anhydrous reaction conditions if water-sensitive reagents are used, as the benzyl chloride can hydrolyze to the corresponding benzyl alcohol.[2]Minimized formation of (4-(hydroxymethyl)phenyl)methanamine.

Experimental Protocols

Method 1: Reductive Amination of 4-(Chloromethyl)benzaldehyde

This protocol is a general guideline and may require optimization.

Materials:

  • 4-(Chloromethyl)benzaldehyde

  • Ammonia (e.g., 7N solution in methanol)

  • Sodium triacetoxyborohydride [NaB(OAc)₃H]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 4-(chloromethyl)benzaldehyde in the chosen solvent (DCM or DCE) in a round-bottom flask under an inert atmosphere.

  • Add a significant molar excess of the ammonia solution (e.g., 10-20 equivalents).

  • If desired, add a catalytic amount of acetic acid (e.g., 0.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5-2.0 equivalents) in the reaction solvent.

  • Slowly add the reducing agent slurry to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation.

Method 2: Nucleophilic Substitution of 4-(Chloromethyl)benzyl Chloride

This protocol is a general guideline and may require optimization. The reaction of benzyl halides with ammonia can proceed via SN1 or SN2 mechanisms depending on the solvent and substituents.[3] In liquid ammonia, an SN2 mechanism is favored.[3]

Materials:

  • 4-(Chloromethyl)benzyl chloride

  • Liquid ammonia or a concentrated aqueous/alcoholic solution of ammonia

  • A suitable solvent (e.g., tetrahydrofuran (THF), ethanol)

  • Dichloromethane or diethyl ether for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-(chloromethyl)benzyl chloride in a suitable solvent in a pressure-resistant vessel.

  • Cool the solution to a low temperature (e.g., -78 °C) and add a large excess of liquid ammonia.

  • Seal the vessel and allow it to warm to room temperature, or the desired reaction temperature, and stir for several hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully vent the excess ammonia in a well-ventilated fume hood.

  • Partition the residue between dichloromethane (or another suitable organic solvent) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure or column chromatography.

Data Presentation

The following tables provide a general comparison of the two primary synthetic routes. Actual yields will vary depending on the specific reaction conditions and scale.

Table 1: Comparison of Synthetic Routes

Parameter Reductive Amination Nucleophilic Substitution
Starting Material 4-(Chloromethyl)benzaldehyde4-(Chloromethyl)benzyl chloride
Primary Reagent Ammonia, Reducing AgentAmmonia
Typical Yields Moderate to HighVariable, can be high with optimization
Key Challenge Selectivity of the reducing agentOver-alkylation
Advantages Generally milder conditions, good functional group tolerance with the right reducing agent.[1]Potentially fewer steps if starting from the benzyl chloride.
Disadvantages Requires a selective and sometimes expensive reducing agent.Can lead to mixtures of primary, secondary, and tertiary amines. Requires careful control of stoichiometry.

Visualizations

Experimental Workflow: Reductive Amination

reductive_amination_workflow start Start dissolve Dissolve Aldehyde in Solvent start->dissolve add_ammonia Add Ammonia (Excess) dissolve->add_ammonia form_imine Stir for Imine Formation add_ammonia->form_imine add_reductant Add Reducing Agent form_imine->add_reductant reaction Reaction Monitoring (TLC/LC-MS) add_reductant->reaction quench Quench with NaHCO3 reaction->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purification concentrate->purify end End Product purify->end

Caption: Workflow for the reductive amination synthesis.

Troubleshooting Logic: Low Yield

low_yield_troubleshooting start Low Yield? check_sm Starting Material Consumed? start->check_sm incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction No side_products Side Products Observed? check_sm->side_products Yes optimize_conditions Optimize Reaction Conditions (Time, Temp) incomplete_reaction->optimize_conditions check_reagents Check Reagent Quality incomplete_reaction->check_reagents identify_byproducts Identify Byproducts (NMR, MS) side_products->identify_byproducts adjust_stoichiometry Adjust Stoichiometry identify_byproducts->adjust_stoichiometry change_reagent Change Reagent (e.g., milder reductant) identify_byproducts->change_reagent

Caption: Decision tree for troubleshooting low product yield.

References

Side reactions and by-product formation in (4-(Chloromethyl)phenyl)methanamine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (4-(Chloromethyl)phenyl)methanamine. It addresses common side reactions and by-product formation to help you optimize your experiments for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using (4-(Chloromethyl)phenyl)methanamine?

A1: The primary reactive centers in (4-(Chloromethyl)phenyl)methanamine are the primary amine and the benzylic chloride. This dual reactivity can lead to several side reactions, including:

  • Polymerization: The molecule can react with itself, with the amine of one molecule displacing the chloride of another, leading to oligomers or polymers.

  • Dimerization: Similar to polymerization, a common side reaction is the formation of a dimer where two molecules are linked.

  • Over-alkylation: In reactions where the amine is intended to react with an electrophile, over-alkylation can occur, leading to secondary and tertiary amines.

  • Hydrolysis: The chloromethyl group is susceptible to hydrolysis, especially in the presence of water or other nucleophilic solvents, which forms the corresponding benzyl alcohol.

Q2: My reaction involving (4-(Chloromethyl)phenyl)methanamine is showing a lower than expected yield and multiple spots on my TLC. What are the likely culprits?

A2: Low yields and multiple products often point to the formation of by-products. The most probable causes are:

  • Diarylmethane Formation during Precursor Synthesis: If you synthesized your own starting material, a common by-product in the chloromethylation of toluene derivatives is the formation of a diarylmethane, where the chloromethylated product reacts with another toluene molecule.[1] This impurity will carry through to subsequent reaction steps.

  • Over-alkylation of the Amine: If your reaction involves alkylating the primary amine, it is highly probable that you are forming secondary and tertiary amine by-products. This is a common issue with primary amines in reductive amination reactions.

  • Competing Reaction at the Chloromethyl Group: Your reagents might be reacting at the chloromethyl position instead of, or in addition to, the amine. This is especially likely with nucleophilic reagents.

  • Degradation of Starting Material: (4-(Chloromethyl)phenyl)methanamine can be unstable over time or under certain reaction conditions. The chloromethyl group is particularly prone to hydrolysis.

Q3: How can I minimize the formation of the diarylmethane by-product during the chloromethylation step to synthesize the precursor?

A3: The formation of diarylmethane by-products is a known issue in chloromethylation reactions.[1] To minimize this side reaction, consider the following:

  • Control the Temperature: Lower reaction temperatures generally favor the desired chloromethylated product over the diarylmethane.

  • Monitor Reaction Time: Prolonged reaction times can lead to an increase in the diarylmethane by-product as the concentration of the chloromethylated product increases.

  • Stoichiometry: Using an excess of the aromatic substrate can sometimes reduce the formation of the diarylmethane by-product.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments.

Problem 1: Formation of Insoluble White Precipitate
Symptom Possible Cause Troubleshooting Steps
An insoluble white solid forms upon addition of (4-(Chloromethyl)phenyl)methanamine or during the reaction.Polymerization: The compound is likely polymerizing via intermolecular reaction between the amine and chloromethyl groups.- Use dilute conditions to disfavor intermolecular reactions.- Add the amine slowly to the reaction mixture.- Protect the amine or the chloromethyl group if the reaction conditions allow.
Problem 2: Presence of Higher Molecular Weight By-products
Symptom Possible Cause Troubleshooting Steps
Mass spectrometry or other analytical methods indicate the presence of products with approximately double or triple the mass of the expected product.Dimerization/Oligomerization: Similar to polymerization, this indicates intermolecular reactions. Over-alkylation: In reductive amination or other alkylation reactions, this points to the formation of secondary and tertiary amines.- For Dimerization/Oligomerization: See troubleshooting for polymerization.- For Over-alkylation: - Use a large excess of the amine starting material. - Pre-form the imine before adding the reducing agent in reductive aminations.[1] - Use a milder reducing agent that is more selective for the imine over the aldehyde/ketone.
Problem 3: Formation of a More Polar By-product
Symptom Possible Cause Troubleshooting Steps
TLC or HPLC shows a more polar spot than the starting material or product, and NMR may show a hydroxyl peak.Hydrolysis: The chloromethyl group has hydrolyzed to a benzyl alcohol.- Ensure all solvents and reagents are anhydrous.- Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).- If possible, perform the reaction at lower temperatures to reduce the rate of hydrolysis.

Quantitative Data on By-Product Formation (Analogous Systems)

While specific quantitative data for (4-(Chloromethyl)phenyl)methanamine is limited in the literature, the following tables provide data from analogous systems to give an indication of potential by-product yields.

Table 1: By-product Formation in the Chloromethylation of Toluene

CatalystTemperature (°C)Reaction Time (h)4-Chloromethyltoluene Yield (%)Di(4-methylphenyl)methane Yield (%)Reference
ZnCl₂60360Not reported, but noted as a byproduct[2]
AlCl₃ in Nitromethane25-High k(T)/k(B) ratio suggests high selectivity for toluene over benzeneLow meta-isomer suggests steric hindrance influences byproduct formation[3]

Table 2: General Strategies to Minimize Dialkylation in Reductive Amination

StrategyRationaleExpected Outcome
Use of excess amineIncreases the probability of the carbonyl reacting with the primary amine over the newly formed secondary amine.Higher yield of the desired secondary amine.
Pre-formation of the imineThe reducing agent is added after the imine is formed, preventing the reduction of the carbonyl and subsequent reaction of the product amine.Significantly reduces over-alkylation.[1]
Use of specific reducing agents (e.g., NaBH(OAc)₃)These reagents are often milder and more selective for the reduction of the iminium ion over the carbonyl group.Improved selectivity for the desired product.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination with Minimized Over-alkylation
  • Imine Formation:

    • Dissolve the aldehyde or ketone (1 equivalent) and (4-(Chloromethyl)phenyl)methanamine (1-1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

    • Add a drying agent, such as anhydrous magnesium sulfate or molecular sieves, to remove water formed during imine formation.

    • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the disappearance of the carbonyl starting material by TLC or GC.

  • Reduction:

    • Once imine formation is complete, cool the reaction mixture in an ice bath.

    • Slowly add a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents).

    • Allow the reaction to warm to room temperature and stir until the imine is consumed (monitor by TLC or GC).

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Analytical Method for Reaction Monitoring
  • HPLC Method for Separation of (4-(Chloromethyl)phenyl)methanamine and Related Impurities:

    • A reverse-phase HPLC method can be employed. A C18 column is a suitable starting point.

    • A mobile phase consisting of a gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is likely to provide good separation of the polar amine, the less polar by-products like the diarylmethane, and any hydrolyzed species.[4]

    • Detection can be performed using a UV detector at a wavelength where the aromatic rings absorb (e.g., 254 nm).

Visualizations

Reaction_Pathway cluster_synthesis Synthesis of (4-(Chloromethyl)phenyl)methanamine cluster_side_reactions Potential Side Reactions Toluene Toluene Derivative Chloromethylated 4-Chloromethyl- -toluene Derivative Toluene->Chloromethylated Chloromethylation Aldehyde 4-Chloromethyl- -benzaldehyde Chloromethylated->Aldehyde Oxidation Diarylmethane Diarylmethane By-product Chloromethylated->Diarylmethane Side Reaction Product (4-(Chloromethyl)phenyl)methanamine Aldehyde->Product Reductive Amination Polymer Polymerization Product->Polymer Side Reaction Dialkylated Dialkylated Amine Product->Dialkylated Side Reaction Troubleshooting_Workflow Start Unsatisfactory Reaction Outcome CheckPurity Check Purity of Starting Material Start->CheckPurity AnalyzeByproducts Analyze Reaction Mixture By-products (TLC, LC-MS, GC-MS) CheckPurity->AnalyzeByproducts PurifySM Purify Starting Material CheckPurity->PurifySM Impure HighMW High MW By-products? AnalyzeByproducts->HighMW PolarByproduct Polar By-product? AnalyzeByproducts->PolarByproduct Insoluble Insoluble Precipitate? AnalyzeByproducts->Insoluble Polymerization Likely Polymerization/ Dimerization HighMW->Polymerization Yes Overalkylation Likely Over-alkylation HighMW->Overalkylation In alkylation rxn Hydrolysis Likely Hydrolysis PolarByproduct->Hydrolysis Yes Insoluble->Polymerization Yes Dilute Use more dilute conditions Polymerization->Dilute ExcessAmine Use excess amine or pre-form imine Overalkylation->ExcessAmine Anhydrous Use anhydrous conditions Hydrolysis->Anhydrous

References

Technical Support Center: Purification of (4-(Chloromethyl)phenyl)methanamine and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with (4-(Chloromethyl)phenyl)methanamine and its derivatives. The inherent reactivity of the benzylic chloride and the nucleophilicity of the amine present unique challenges that require careful consideration during purification.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying (4-(Chloromethyl)phenyl)methanamine?

A1: The primary challenges stem from the compound's bifunctional nature. The amine group is nucleophilic and basic, while the chloromethyl group is an electrophilic benzylic halide. This combination can lead to several issues:

  • Self-reaction/Polymerization: The amine of one molecule can react with the chloromethyl group of another, leading to oligomer or polymer formation. This is often exacerbated by heat or prolonged storage.

  • Hydrolysis: The benzylic chloride can hydrolyze to the corresponding benzyl alcohol, (4-(aminomethyl)phenyl)methanol, especially in the presence of water or other nucleophilic solvents.

  • Reactivity on Stationary Phase: During column chromatography, the slightly acidic nature of silica gel can catalyze side reactions, including polymerization or binding of the basic amine to the support.

  • Oxidation: Like many benzylamines, it can be susceptible to air oxidation, leading to colored impurities.

Q2: What are the common impurities I should expect?

A2: Common impurities can originate from the synthesis or degradation:

  • Starting materials: Unreacted precursors from the synthesis.

  • Dimeric/Oligomeric species: Formed from the self-reaction of the molecule.

  • (4-(Aminomethyl)phenyl)methanol: The hydrolysis product.

  • Bis(4-(aminomethyl)phenyl)methane: A potential byproduct from reaction with formaldehyde if used in the synthesis.

  • Oxidation products: Often colored, resulting from exposure to air.

Q3: Is it better to purify the free base or a salt form of (4-(Chloromethyl)phenyl)methanamine?

A3: Purifying the hydrochloride salt is often advantageous. The protonated ammonium salt is less nucleophilic, which significantly reduces the risk of self-reaction and polymerization. The salt form is also typically more crystalline, making it more amenable to recrystallization. However, the free base is required for certain subsequent reactions, so a final purification step or in-situ neutralization might be necessary.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Oiling out / No crystallization Solvent is too good, or the compound is impure.Try a different solvent system (e.g., isopropanol/water, ethanol/ether). Use an anti-solvent addition technique. Ensure the starting material is not excessively impure.
Low Recovery The compound is too soluble in the chosen solvent at low temperatures. The salt form was not properly formed.Select a solvent in which the compound has a steeper solubility curve with temperature. Ensure complete conversion to the salt if purifying the hydrochloride.
Product is still impure after recrystallization Impurities have similar solubility profiles.Consider a multi-step purification involving both recrystallization and chromatography. For the hydrochloride salt, a wash with a non-polar solvent like hexane can remove non-polar impurities.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Product remains on the column / significant tailing The basic amine is strongly interacting with the acidic silica gel.1. Use a treated stationary phase: Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. 2. Add a basic modifier to the eluent: Include a small amount (0.1-1%) of triethylamine or ammonia in methanol to the mobile phase.
New spots appear on TLC after the column The compound is degrading on the silica gel.1. Minimize contact time: Use flash column chromatography instead of gravity chromatography. 2. Use a less acidic stationary phase: Consider using alumina (neutral or basic) instead of silica gel.
Poor separation from a non-polar impurity The eluent system is too polar.Start with a less polar eluent system (e.g., pure hexane or dichloromethane) and gradually increase the polarity. A common eluent system for benzylamines is a gradient of ethyl acetate in hexane or methanol in dichloromethane.

Experimental Protocols

Protocol 1: Purification by Recrystallization of the Hydrochloride Salt
  • Salt Formation: Dissolve the crude (4-(Chloromethyl)phenyl)methanamine free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

  • Acidification: Slowly bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) dropwise with stirring until the solution is acidic (test with pH paper).

  • Crystallization: The hydrochloride salt will precipitate. Cool the mixture in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent and then with a non-polar solvent like hexane to remove non-polar impurities.

  • Drying: Dry the purified salt under vacuum.

Protocol 2: Flash Column Chromatography of the Free Base
  • Column Packing: Pack a column with silica gel in a non-polar solvent such as hexane.

  • Eluent Preparation: Prepare a mobile phase of ethyl acetate in hexane, often with 0.5% triethylamine to prevent tailing. The optimal ratio should be determined by TLC beforehand (aim for an Rf of ~0.3 for the product).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane and load it onto the column.

  • Elution: Run the column using positive pressure, starting with a low polarity eluent and gradually increasing the polarity if necessary to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Logical Workflow for Purification Strategy Selection

Purification_Strategy start Crude (4-(Chloromethyl)phenyl)methanamine is_salt Is the final product needed as a salt? start->is_salt recrystallize_salt Purify as Hydrochloride Salt via Recrystallization is_salt->recrystallize_salt Yes free_base_needed Free base required is_salt->free_base_needed No end_product Purified Product recrystallize_salt->end_product check_stability Assess thermal and acidic stability free_base_needed->check_stability stable Compound is relatively stable check_stability->stable Stable unstable Compound is unstable check_stability->unstable Unstable column_chrom Flash Column Chromatography (with base modifier) stable->column_chrom unstable->column_chrom Use deactivated silica or alumina column_chrom->end_product

Caption: Decision tree for selecting a purification method.

Experimental Workflow for Troubleshooting Column Chromatography

Troubleshooting_Workflow start Run analytical TLC check_rf Is Rf of product ~0.3? start->check_rf adjust_eluent Adjust eluent polarity check_rf->adjust_eluent No check_tailing Is there significant tailing? check_rf->check_tailing Yes adjust_eluent->start add_base Add 0.5% triethylamine to eluent check_tailing->add_base Yes run_column Run flash column chromatography check_tailing->run_column No add_base->start analyze_fractions Analyze fractions by TLC run_column->analyze_fractions check_purity Are fractions pure? analyze_fractions->check_purity combine_pure Combine pure fractions and evaporate check_purity->combine_pure Yes re_column Re-column impure fractions check_purity->re_column No final_product Purified Product combine_pure->final_product re_column->run_column

Caption: Workflow for optimizing and troubleshooting column chromatography.

Stability and degradation of (4-(Chloromethyl)phenyl)methanamine under reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of (4-(Chloromethyl)phenyl)methanamarine under various reaction conditions.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving (4-(Chloromethyl)phenyl)methanamine, offering potential causes and solutions.

Issue 1: Low Yield or Incomplete Reaction

  • Symptom: The reaction does not proceed to completion, resulting in a low yield of the desired product.

  • Potential Causes:

    • Degradation of (4-(Chloromethyl)phenyl)methanamine: The starting material may have degraded due to improper storage or handling. Key degradation pathways include hydrolysis of the chloromethyl group and oxidation of the aminomethyl group.

    • Self-Polymerization: Under basic conditions or elevated temperatures, the molecule can undergo self-polymerization, where the amine of one molecule displaces the chloride of another.

    • Side Reactions: The reagent may react with incompatible solvents or other nucleophiles present in the reaction mixture.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Analyze the (4-(Chloromethyl)phenyl)methanamine by HPLC or NMR to confirm its purity before use.

    • Optimize Reaction Conditions:

      • Temperature: Run the reaction at the lowest effective temperature to minimize degradation and side reactions.

      • pH: If possible, maintain a neutral or slightly acidic pH to reduce the rate of hydrolysis and self-polymerization.

      • Solvent: Use anhydrous, aprotic solvents to prevent hydrolysis.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Issue 2: Presence of Unexpected Impurities in the Final Product

  • Symptom: The final product is contaminated with unknown impurities, complicating purification.

  • Potential Causes:

    • Degradation Products: Impurities may be degradation products of (4-(Chloromethyl)phenyl)methanamine, such as (4-(hydroxymethyl)phenyl)methanamine or 4-(aminomethyl)benzaldehyde.

    • Polymeric Byproducts: Oligomers or polymers formed from the self-condensation of the starting material.

    • Side-Reaction Products: Products resulting from the reaction of (4-(Chloromethyl)phenyl)methanamine with the solvent, base, or other reagents.

  • Troubleshooting Steps:

    • Characterize Impurities: Use techniques like LC-MS and NMR to identify the structure of the impurities. This will provide clues about the degradation pathway.

    • Review Reaction Compatibility: Ensure all reagents and solvents are compatible with (4-(Chloromethyl)phenyl)methanamine under the reaction conditions. For instance, strong bases can promote self-polymerization.

    • Modify Work-up Procedure: An acidic wash during the work-up can help remove basic impurities, including unreacted starting material and amine-containing byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for (4-(Chloromethyl)phenyl)methanamine?

A1: To ensure long-term stability, (4-(Chloromethyl)phenyl)methanamine and its hydrochloride salt should be stored in a cool, dark, and dry place under an inert atmosphere.[1] Recommended storage temperatures are typically 2-8°C for short-term storage and -20°C for long-term storage to minimize degradation.[1]

Q2: What are the primary degradation pathways for (4-(Chloromethyl)phenyl)methanamine?

A2: The two primary degradation pathways are:

  • Hydrolysis of the Chloromethyl Group: In the presence of water or other nucleophiles, the chloromethyl group can hydrolyze to a hydroxymethyl group, forming (4-(hydroxymethyl)phenyl)methanamine. This reaction is accelerated by heat and basic conditions.

  • Oxidation of the Aminomethyl Group: The primary amine can be oxidized, especially in the presence of air, to form the corresponding imine, which can further hydrolyze to an aldehyde (4-(chloromethyl)benzaldehyde).

Q3: How does pH affect the stability of (4-(Chloromethyl)phenyl)methanamine?

A3: The stability of (4-(Chloromethyl)phenyl)methanamine is pH-dependent.

  • Acidic Conditions: The amine group is protonated, which can reduce its nucleophilicity and slow down self-polymerization reactions. However, very strong acidic conditions might promote hydrolysis of the chloromethyl group.

  • Neutral Conditions: Generally, the compound is most stable at a neutral or slightly acidic pH.

  • Basic Conditions: Basic conditions deprotonate the amine, increasing its nucleophilicity and significantly accelerating the rate of self-polymerization. It also increases the rate of hydrolysis of the benzylic chloride.

Q4: Can (4-(Chloromethyl)phenyl)methanamine undergo self-polymerization?

A4: Yes, due to the presence of both a nucleophilic amine and an electrophilic benzyl chloride group in the same molecule, it is prone to self-polymerization, especially under basic conditions or at elevated temperatures. The amino group of one molecule can displace the chloride of another in an SN2 reaction, leading to the formation of dimers, oligomers, and polymers.

Quantitative Data on Stability

Table 1: Influence of pH on the Hydrolysis of Benzyl Chlorides in Aqueous Solution at 30°C

pHRate of HydrolysisMechanism
0-13ConstantSN1/SN2
>13IncreasesSN1/SN2

Data adapted from studies on benzyl chloride. The presence of the aminomethyl group in (4-(Chloromethyl)phenyl)methanamine may influence the exact rates but the general trend is expected to be similar.

Table 2: General Stability Profile of Benzylamines under Different Conditions

ConditionPotential Degradation ProductsStability
Air (Oxygen)Imines, AldehydesLow
Carbon DioxideCarbamatesModerate
Water (Hydrolysis)Benzyl alcohol derivativesModerate
Elevated TemperatureIncreased degradation and polymerizationLow
Basic ConditionsPolymers, hydrolysis productsLow
Acidic ConditionsGenerally more stable against self-reactionHigh

Experimental Protocols

Protocol 1: Forced Degradation Study of (4-(Chloromethyl)phenyl)methanamine

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating capability of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of (4-(Chloromethyl)phenyl)methanamine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H2O2. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid compound to 105°C for 48 hours. Dissolve a portion in the solvent to prepare a 1 mg/mL solution.

    • Photolytic Degradation: Expose a solution of the compound (1 mg/mL) to UV light (254 nm) and visible light for 24 hours.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all stressed samples, along with a control (unstressed) sample, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

    • Compare the chromatograms to identify degradation products and calculate the percentage of degradation.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for (4-(Chloromethyl)phenyl)methanamine.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

DegradationPathways main (4-(Chloromethyl)phenyl)methanamine hydrolysis_prod (4-(Hydroxymethyl)phenyl)methanamine main->hydrolysis_prod H2O / OH- oxidation_prod1 Imine Intermediate main->oxidation_prod1 [O] polymer Polymer main->polymer Base / Heat oxidation_prod2 4-(Chloromethyl)benzaldehyde oxidation_prod1->oxidation_prod2 H2O

Caption: Primary degradation pathways of (4-(Chloromethyl)phenyl)methanamine.

TroubleshootingWorkflow start Low Yield or Impurities Observed check_purity Check Purity of Starting Material start->check_purity optimize_conditions Optimize Reaction Conditions (Temp, pH, Solvent) check_purity->optimize_conditions Pure end Problem Resolved check_purity->end Impure -> Replace inert_atmosphere Use Inert Atmosphere optimize_conditions->inert_atmosphere characterize_impurities Characterize Impurities (LC-MS, NMR) inert_atmosphere->characterize_impurities review_compatibility Review Reagent Compatibility characterize_impurities->review_compatibility modify_workup Modify Work-up Procedure review_compatibility->modify_workup modify_workup->end

Caption: Troubleshooting workflow for reactions involving the compound.

References

Optimizing solvent and temperature for reactions with (4-(Chloromethyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (4-(Chloromethyl)phenyl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing solvent and temperature conditions for reactions involving this versatile bifunctional reagent. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Troubleshooting Guide: Common Issues and Solutions

Due to its bifunctional nature, possessing both a nucleophilic primary amine and an electrophilic benzylic chloride, reactions with (4-(Chloromethyl)phenyl)methanamine can sometimes lead to undesired side products or low yields. This guide provides insights into common problems and their potential solutions.

Issue Potential Cause Recommended Solution
Low product yield in N-alkylation reactions Over-alkylation: The newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium salts.[1]- Use a large excess of the primary amine relative to the alkylating agent. - Perform the reaction at a lower temperature to improve selectivity. - Consider using a protecting group for the amine if over-alkylation is severe.
Polymerization of starting material Self-reaction: The amine of one molecule can react with the chloromethyl group of another, leading to oligomerization or polymerization.- Use dilute reaction conditions to disfavor intermolecular reactions. - Add the (4-(Chloromethyl)phenyl)methanamine slowly to the reaction mixture containing the other reactant. - Perform the reaction at a lower temperature to reduce the rate of self-reaction.
Formation of imine byproducts in reactions with carbonyls Reversible reaction: Imine formation is a reversible equilibrium. The presence of water can hydrolyze the imine back to the starting materials.- Use a dehydrating agent (e.g., molecular sieves) or a Dean-Stark apparatus to remove water and drive the reaction to completion. - Control the pH of the reaction; imine formation is often optimal under mildly acidic conditions.
Incomplete reaction in reductive amination Inefficient reduction of the imine intermediate. - Choose an appropriate reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often effective as they selectively reduce the iminium ion.[2][3] - Ensure the pH is suitable for both imine formation and reduction.
Poor solubility of reactants or products Inappropriate solvent choice. - Consult the solubility table below for guidance on solvent selection. - Consider using a co-solvent system to improve solubility. - Gently heating the reaction mixture may improve solubility, but monitor for potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for reactions with (4-(Chloromethyl)phenyl)methanamine?

A1: The choice of solvent is highly dependent on the specific reaction. For nucleophilic substitution at the chloromethyl group (SN2-type reactions), polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are often preferred as they can solvate the cation without strongly solvating the nucleophile. For reactions involving the amine group, such as reductive amination, alcoholic solvents like methanol or ethanol are commonly used.

Q2: How can I prevent the self-polymerization of (4-(Chloromethyl)phenyl)methanamine?

A2: Self-polymerization is a significant challenge due to the molecule's bifunctionality. To minimize this, employ the following strategies:

  • High Dilution: Running the reaction at a lower concentration favors the desired intramolecular or intermolecular reaction with your substrate over the intermolecular self-reaction.

  • Slow Addition: Add the (4-(Chloromethyl)phenyl)methanamine solution dropwise to the reaction mixture containing your other reactant. This keeps the instantaneous concentration of the bifunctional reagent low.

  • Low Temperature: Conducting the reaction at reduced temperatures (e.g., 0 °C or even lower) will decrease the rate of the undesired polymerization.

Q3: At what temperature should I run my reaction?

A3: The optimal temperature is a balance between reaction rate and selectivity.

  • For N-alkylation: Start with room temperature and monitor the reaction progress. If the reaction is sluggish, you can gently heat it. However, be aware that higher temperatures can promote over-alkylation and other side reactions.

  • For reductive amination: Imine formation may be favored by gentle heating, but the subsequent reduction with hydride reagents is often performed at room temperature or below to ensure selectivity.

  • It is always recommended to perform a small-scale trial to determine the optimal temperature for your specific transformation.

Q4: Is (4-(Chloromethyl)phenyl)methanamine soluble in water?

A4: Based on the general solubility of benzylamines, (4-(Chloromethyl)phenyl)methanamine is expected to have limited solubility in water. The presence of the polar amine group may allow for some solubility, but the nonpolar phenyl and chloromethyl groups will limit it. For reactions in aqueous media, the use of a co-solvent is likely necessary.

Data Presentation: Solubility of Structurally Related Benzylamine

Solvent Solubility of Benzylamine
WaterMiscible
EthanolMiscible
Diethyl EtherMiscible
AcetoneVery Soluble
BenzeneSoluble
ChloroformSlightly Soluble

Note: The presence of the chloromethyl group in (4-(Chloromethyl)phenyl)methanamine will likely alter its solubility profile compared to benzylamine.

Experimental Protocols: Key Methodologies

General Protocol for N-Alkylation

This protocol provides a general guideline for the N-alkylation of (4-(Chloromethyl)phenyl)methanamine. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.

  • Dissolve the electrophile (e.g., alkyl halide) in a suitable anhydrous polar aprotic solvent (e.g., DMF or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base (e.g., K₂CO₃ or Et₃N, 1.5-2.0 equivalents) to the solution.

  • In a separate flask, prepare a dilute solution of (4-(Chloromethyl)phenyl)methanamine (1.0 equivalent) in the same solvent.

  • Slowly add the (4-(Chloromethyl)phenyl)methanamine solution to the stirred solution of the electrophile and base at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Reductive Amination

This protocol outlines a general procedure for the reaction of (4-(Chloromethyl)phenyl)methanamine with a carbonyl compound followed by in-situ reduction.

  • Dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., methanol or 1,2-dichloroethane).

  • Add (4-(Chloromethyl)phenyl)methanamine (1.0-1.2 equivalents) to the solution.

  • If necessary, add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The use of a dehydrating agent like molecular sieves can be beneficial.

  • Cool the reaction mixture to 0 °C and add the reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride, 1.2-1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction with water or a dilute acid solution.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the product by column chromatography or crystallization.

Visualization of Reaction Optimization Logic

The following diagram illustrates the logical workflow for optimizing reactions involving (4-(Chloromethyl)phenyl)methanamine, considering the key variables of solvent and temperature to achieve the desired product while minimizing side reactions.

Reaction_Optimization start Define Reaction Goal (e.g., N-Alkylation, Reductive Amination) solvent_choice Select Initial Solvent System start->solvent_choice temp_choice Select Initial Temperature solvent_choice->temp_choice run_reaction Perform Small-Scale Test Reaction temp_choice->run_reaction analyze_outcome Analyze Reaction Outcome (Yield, Purity, Side Products) run_reaction->analyze_outcome troubleshoot Troubleshoot Issues analyze_outcome->troubleshoot Problem Identified optimize Optimize Conditions analyze_outcome->optimize Success troubleshoot->solvent_choice Adjust Solvent troubleshoot->temp_choice Adjust Temperature scale_up Scale-Up Reaction optimize->scale_up

References

How to prevent polymerization of (4-(Chloromethyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of (4-(Chloromethyl)phenyl)methanamine polymerization.

Frequently Asked Questions (FAQs)

Q1: What is (4-(Chloromethyl)phenyl)methanamine and why is it prone to polymerization?

A1: (4-(Chloromethyl)phenyl)methanamine is a bifunctional organic compound containing a reactive benzylic chloride and a primary aminomethyl group. This dual reactivity makes it susceptible to self-polymerization, where the amine group of one molecule can react with the chloromethyl group of another in a nucleophilic substitution reaction. This process can lead to the formation of oligomers and polymers, compromising the purity and usability of the compound.

Q2: What is the likely mechanism of polymerization?

A2: The most probable mechanism is a step-growth polymerization. The primary amine of one monomer acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on another monomer. This reaction forms a secondary amine linkage and releases hydrochloric acid as a byproduct. The resulting dimer still possesses a reactive amine and a chloromethyl group, allowing for further reactions and chain propagation.

Q3: How can I visually detect if my (4-(Chloromethyl)phenyl)methanamine has started to polymerize?

A3: Signs of polymerization include a noticeable increase in viscosity, the formation of a precipitate or solid matter in the liquid, and a color change (often to a yellowish or brownish hue). If you observe any of these changes, it is likely that the compound has begun to polymerize.

Q4: Can I use the polymerized material in my experiment?

A4: It is strongly advised not to use the material if signs of polymerization are present. The presence of oligomers and polymers will lead to inaccurate concentrations, introduce impurities, and potentially interfere with your reaction, yielding misleading results.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Increased Viscosity or Solidification Onset of polymerization due to improper storage conditions (e.g., elevated temperature, exposure to moisture or air).1. Immediately cool the sample to 2-8°C. 2. If possible, dissolve a small amount in a suitable solvent to assess the extent of polymerization. 3. If significant polymerization has occurred, it is best to discard the reagent and use a fresh batch.
Discoloration (Yellowing/Browning) Degradation or polymerization, potentially catalyzed by light or impurities.1. Store the compound in an amber vial to protect it from light. 2. Ensure the container is tightly sealed and stored under an inert atmosphere.
Inconsistent Experimental Results Use of partially polymerized starting material.1. Always use fresh or properly stored (4-(Chloromethyl)phenyl)methanamine. 2. Before use, visually inspect the material for any signs of polymerization. 3. Consider re-purifying the compound if its quality is in doubt and you have the appropriate expertise and equipment.

Experimental Protocols

Protocol 1: Recommended Storage of (4-(Chloromethyl)phenyl)methanamine

To minimize polymerization, proper storage is critical. The hydrochloride salt of this compound is often more stable.

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated)[1]Reduces the rate of chemical reactions, including polymerization.
Atmosphere Inert gas (e.g., Argon or Nitrogen)Prevents oxidation and reactions with atmospheric moisture and carbon dioxide.
Container Tightly sealed amber glass vialProtects from light, which can catalyze degradation, and prevents exposure to air and moisture.
Form As the hydrochloride salt, if possibleThe amine is protonated, reducing its nucleophilicity and thus its reactivity towards the chloromethyl group.
Protocol 2: Monitoring for Polymerization using Thin Layer Chromatography (TLC)

Regularly checking the purity of your material can help detect the early stages of polymerization.

  • Sample Preparation: Dissolve a small amount of (4-(Chloromethyl)phenyl)methanamine in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • TLC Plate: Use a silica gel TLC plate.

  • Eluent: A non-polar to moderately polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 7:3 v/v), is a good starting point. The optimal eluent may need to be determined empirically.

  • Spotting: Spot the prepared sample onto the TLC plate.

  • Development: Place the TLC plate in a developing chamber with the chosen eluent.

  • Visualization: Visualize the spots under UV light (254 nm). The appearance of new spots with lower Rf values (streaking near the baseline) is indicative of the formation of higher molecular weight oligomers or polymers.

Visualizations

Polymerization_Mechanism cluster_monomer1 Monomer 1 cluster_monomer2 Monomer 2 cluster_dimer Dimer M1 H₂N-CH₂-Ph-CH₂-Cl Dimer H₂N-CH₂-Ph-CH₂-NH-CH₂-Ph-CH₂-Cl M1->Dimer Nucleophilic Attack M2 H₂N-CH₂-Ph-CH₂-Cl M2->Dimer HCl + HCl

Caption: Proposed step-growth polymerization mechanism.

Experimental_Workflow cluster_storage Storage cluster_quality_check Quality Check cluster_decision Decision cluster_action Action Store Store at 2-8°C Under Inert Gas In Amber Vial TLC Perform TLC Analysis Store->TLC Check Check for New Spots/Streaking TLC->Check Decision Polymerization Detected? Check->Decision Use Proceed with Experiment Decision->Use No Discard Discard Reagent Decision->Discard Yes

Caption: Workflow for preventing and detecting polymerization.

References

Troubleshooting guide for incomplete reactions of (4-(Chloromethyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting support for researchers, scientists, and drug development professionals experiencing incomplete reactions with (4-(Chloromethyl)phenyl)methanamine.

Frequently Asked Questions (FAQs)

Q1: My reaction with (4-(Chloromethyl)phenyl)methanamine is not going to completion. What are the most common causes?

Incomplete reactions involving (4-(chloromethyl)phenyl)methanamine, a bifunctional molecule with a reactive benzyl chloride and a primary amine, can stem from several factors:

  • Purity of Reactants and Reagents: The presence of impurities in (4-(chloromethyl)phenyl)methanamine, the nucleophile, or the solvent can interfere with the reaction. The starting material can degrade over time, and it is sensitive to moisture.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Reactions may require specific temperature ranges to proceed at an optimal rate without promoting side reactions.

  • Stoichiometry of Reactants: The molar ratio of the nucleophile to (4-(chloromethyl)phenyl)methanamine is crucial. An insufficient amount of the nucleophile will naturally lead to an incomplete reaction.

  • Nucleophile Strength: Weak nucleophiles may react sluggishly with the benzyl chloride moiety, requiring more forcing conditions or catalytic activation.

  • Steric Hindrance: Bulky nucleophiles or significant steric hindrance around the reactive sites of either reactant can slow down the reaction rate considerably.[1][2]

  • Side Reactions: The presence of two reactive functional groups on (4-(chloromethyl)phenyl)methanamine can lead to side reactions, such as self-polymerization or reaction of the methanamine group if the intended reaction is at the chloromethyl group. Over-alkylation of amine nucleophiles is also a common side reaction.

Q2: How can I assess the purity of my (4-(Chloromethyl)phenyl)methanamine?

It is crucial to use high-purity starting material. You can assess the purity using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

If the purity is questionable, consider purification by recrystallization or column chromatography before use.

Q3: What are the recommended solvents for reactions with (4-(Chloromethyl)phenyl)methanamine?

The choice of solvent depends on the specific reaction and nucleophile. Aprotic polar solvents are often good choices as they can dissolve a wide range of reactants and are less likely to participate in the reaction. Commonly used solvents include:

  • Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

The reaction mechanism can be solvent-dependent. For instance, reactions of benzyl halides can proceed via SN1 or SN2 pathways, and the solvent polarity can influence which mechanism is favored.[3]

Q4: I am observing the formation of multiple products. What are the likely side reactions?

Given the bifunctional nature of (4-(chloromethyl)phenyl)methanamine, several side reactions are possible:

  • Over-alkylation: If your nucleophile is a primary or secondary amine, it can react with more than one molecule of (4-(chloromethyl)phenyl)methanamine, leading to di- or tri-alkylation products. Using a large excess of the amine nucleophile can help to minimize this.

  • Self-Polymerization: The amino group of one molecule can react with the chloromethyl group of another, leading to oligomers or polymers. This is more likely at higher concentrations and temperatures.

  • Reaction with Solvent or Impurities: Traces of water or other nucleophilic impurities in the solvent can react with the benzyl chloride.

  • Elimination Reactions: Although less common for benzyl halides, elimination reactions can occur under strongly basic conditions.

Troubleshooting Workflow for Incomplete Reactions

If you are facing an incomplete reaction, follow this systematic troubleshooting workflow.

TroubleshootingWorkflow start Incomplete Reaction Observed check_purity 1. Verify Reactant and Solvent Purity start->check_purity purity_ok Purity Confirmed check_purity->purity_ok purify Purify Starting Materials purity_ok->purify No check_conditions 2. Review Reaction Conditions purity_ok->check_conditions Yes purify->check_purity conditions_ok Conditions Appear Optimal check_conditions->conditions_ok optimize_conditions Optimize Conditions: - Temperature - Time - Concentration conditions_ok->optimize_conditions No check_stoichiometry 3. Examine Stoichiometry conditions_ok->check_stoichiometry Yes optimize_conditions->check_conditions stoichiometry_ok Stoichiometry Correct check_stoichiometry->stoichiometry_ok adjust_stoichiometry Adjust Molar Ratios (e.g., increase nucleophile) stoichiometry_ok->adjust_stoichiometry No analyze_side_products 4. Analyze for Side Products stoichiometry_ok->analyze_side_products Yes adjust_stoichiometry->check_stoichiometry side_products_identified Side Products Identified analyze_side_products->side_products_identified modify_protocol Modify Protocol to Minimize Side Reactions (e.g., add base, change solvent) side_products_identified->modify_protocol Yes end Reaction Complete side_products_identified->end No modify_protocol->check_conditions

Caption: Troubleshooting workflow for incomplete reactions.

Quantitative Data Summary

The optimal reaction conditions are highly dependent on the specific nucleophile and desired product. The following table provides general guidelines.

ParameterRecommended Range/ValueNotes
Molar Ratio (Nucleophile:(4-(Chloromethyl)phenyl)methanamine) 1:1 to 5:1For amine nucleophiles, a larger excess (e.g., 4:1) can minimize dialkylation.[4]
Temperature 25 °C to 100 °CStart at room temperature and increase if the reaction is slow. High temperatures can promote side reactions. A reaction at 90-95°C has been reported for a similar system.[4]
Reaction Time 2 to 24 hoursMonitor the reaction progress by TLC or LC-MS to determine the optimal time. A 4-hour reaction time has been noted as sufficient in some cases.[4]
Concentration 0.1 M to 1 MHigher concentrations can increase the reaction rate but may also favor bimolecular side reactions like polymerization.

Key Experimental Protocol: N-Alkylation of an Amine

This protocol is a general guideline for the N-alkylation of a primary amine with (4-(chloromethyl)phenyl)methanamine, adapted from a similar procedure for the synthesis of benzylaniline.[4]

Materials:

  • (4-(Chloromethyl)phenyl)methanamine

  • Primary amine (nucleophile)

  • Sodium bicarbonate (or another suitable base)

  • Solvent (e.g., water, DMF, or ACN)

  • Anhydrous sodium sulfate

  • Saturated salt solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the primary amine (4 equivalents) and sodium bicarbonate (1.25 equivalents) in the chosen solvent.

  • Heating: Heat the mixture to an appropriate temperature (e.g., 90-95 °C).[4]

  • Addition of Electrophile: Slowly add a solution of (4-(chloromethyl)phenyl)methanamine (1 equivalent) in the same solvent to the heated reaction mixture over 1.5-2 hours with vigorous stirring.[4]

  • Reaction Monitoring: Continue heating and stirring for an additional 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.[4]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If an aqueous solvent was used, filter the mixture and separate the organic and aqueous layers. If a non-aqueous solvent was used, perform an aqueous extraction.

    • Wash the organic layer with a saturated salt solution to improve phase separation.[4]

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure.

    • If unreacted amine is present, it can be removed by distillation under reduced pressure.[4]

    • The crude product can be further purified by column chromatography or recrystallization to obtain the pure N-alkylated product.

Signaling Pathways and Logical Relationships

The outcome of the reaction is governed by the competition between SN1 and SN2 pathways, which is influenced by several factors as depicted below.

ReactionPathways cluster_conditions Reaction Conditions Reactants (4-(Chloromethyl)phenyl)methanamine + Nucleophile SN1 SN1 Pathway (Carbocation Intermediate) Reactants->SN1 SN2 SN2 Pathway (Concerted) Reactants->SN2 Solvent Solvent (Polar Protic vs. Aprotic) Solvent->SN1 Favors (protic) Nucleophile Nucleophile Strength (Strong vs. Weak) Nucleophile->SN1 Favored by weak Nucleophile->SN2 Favored by strong StericHindrance Steric Hindrance (Low vs. High) StericHindrance->SN2 Hinders Product Desired Product SN1->Product SN2->Product

Caption: Factors influencing SN1 vs. SN2 reaction pathways.

References

Technical Support Center: Catalyst Deactivation in Reactions Involving (4-(Chloromethyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during chemical reactions involving (4-(Chloromethyl)phenyl)methanamine.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common catalyst deactivation issues.

Problem: Significant decrease in reaction rate or incomplete conversion.

Possible Causes & Solutions

Cause IDPossible CauseProposed Solution(s)
C1Catalyst Poisoning by Chloride The chloromethyl group in (4-(Chloromethyl)phenyl)methanamine can be a source of chloride ions, which are known poisons for many transition metal catalysts, particularly palladium and platinum.[1][2][3] Solution: 1. Use a higher catalyst loading: This can compensate for the poisoned sites. 2. Employ a scavenger: Add a stoichiometric amount of a silver salt (e.g., silver carbonate) to precipitate chloride ions. 3. Select a chlorine-tolerant catalyst: Consider using catalyst systems known for their resistance to halide poisoning.[1]
C2Coking/Fouling Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.[4][5] This can be exacerbated by high temperatures and concentrations. Solution: 1. Optimize reaction conditions: Lower the reaction temperature and/or dilute the reaction mixture. 2. Solvent wash: Wash the catalyst with a suitable solvent to remove soluble organic deposits.[6] 3. Regeneration by calcination: For robust supported catalysts, controlled oxidation in air followed by reduction can burn off carbon deposits.[7][8]
C3Amine Coordination/Product Inhibition The amine functionality in the starting material or product can strongly coordinate to the metal center of the catalyst, leading to inhibition or deactivation.[9][10] Solution: 1. Modify the ligand: Use bulky or electron-donating ligands that can prevent strong binding of the amine. 2. pH control: In some cases, adjusting the pH of the reaction medium can influence the coordination of the amine.
C4Sintering/Thermal Degradation High reaction temperatures can cause the metal nanoparticles on the catalyst support to agglomerate (sinter), leading to a loss of active surface area.[11] Solution: 1. Lower reaction temperature: Operate at the lowest effective temperature. 2. Choose a thermally stable catalyst support: Supports like graphitized carbon or certain metal oxides can improve thermal stability.

Experimental Workflow for Troubleshooting Catalyst Deactivation

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Catalyst Analysis cluster_3 Solution Implementation start Decreased Reaction Performance reagents Verify Reagent Purity & Reaction Setup start->reagents conditions Confirm Reaction Conditions (T, P, Time) reagents->conditions characterization Characterize Spent Catalyst (XPS, TEM, BET) conditions->characterization If problem persists poisoning Test for Chloride Poisoning characterization->poisoning coking Analyze for Carbon Deposition characterization->coking sintering Examine Particle Size & Dispersion characterization->sintering scavenger Add Chloride Scavenger poisoning->scavenger optimize Optimize Reaction Conditions coking->optimize sintering->optimize regenerate Attempt Catalyst Regeneration optimize->regenerate new_catalyst Screen New Catalysts/Ligands regenerate->new_catalyst If regeneration fails

Caption: Troubleshooting workflow for catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely causes of catalyst deactivation when using (4-(Chloromethyl)phenyl)methanamine?

A1: The two most probable causes are poisoning by the chloromethyl group and inhibition or deactivation by the amine functional group.[1][2][3][10] The chloride can irreversibly bind to the active sites of many catalysts, particularly palladium and platinum. The amine can coordinate to the metal center, leading to product inhibition or the formation of inactive complexes.[9]

Q2: How can I determine the specific cause of my catalyst's deactivation?

A2: A combination of analytical techniques can help identify the root cause.[12]

  • X-ray Photoelectron Spectroscopy (XPS): Can detect the presence of poisons like chlorine on the catalyst surface.[12]

  • Transmission Electron Microscopy (TEM): Can visualize changes in catalyst morphology, such as sintering (particle agglomeration).

  • Brunauer-Emmett-Teller (BET) analysis: Measures the surface area of the catalyst, which can decrease due to fouling or sintering.[12]

  • Elemental Analysis: Can quantify the amount of carbon (coke) deposited on the catalyst.[12]

Q3: Is it possible to regenerate a catalyst that has been deactivated in a reaction with (4-(Chloromethyl)phenyl)methanamine?

A3: Regeneration is possible for certain types of deactivation.

  • Fouling/Coking: Washing with solvents can remove soluble organic residues.[6] For more stubborn carbon deposits, a carefully controlled calcination (heating in air) followed by reduction may be effective.[7][8]

  • Chloride Poisoning: Regeneration from severe chloride poisoning is often difficult. However, some studies have shown partial recovery of activity after specific chemical treatments.

Q4: What types of catalysts are more resistant to deactivation by chlorinated compounds?

A4: While many catalysts are susceptible to chlorine poisoning, some strategies can enhance resistance. Bimetallic catalysts, such as Pt-Sn, have shown improved chlorine resistance in certain applications.[1] The choice of support material and the use of specific ligands can also play a role in mitigating deactivation.

Q5: Can the reaction solvent influence the rate of catalyst deactivation?

A5: Yes, the solvent can have a significant impact. Polar solvents may facilitate the leaching of chloride ions, potentially accelerating catalyst poisoning. The solvent can also influence the solubility of byproducts that may lead to fouling.

Quantitative Data Summary

Table 1: Effect of Calcination Temperature on Pd/C Catalyst Performance in Reductive Amination of a Halogenated Aldehyde

Calcination Temperature (°C)Conversion (%)Selectivity to Halogenated Amine (%)
100High45
200Moderate-
400Lower96

Data adapted from a study on a similar system to illustrate the trend.[13]

Experimental Protocols

Protocol 1: Catalyst Regeneration by Solvent Washing

  • Catalyst Recovery: After the reaction, separate the catalyst from the reaction mixture by filtration or centrifugation.

  • Initial Wash: Wash the catalyst multiple times with the reaction solvent to remove residual reactants and products.

  • Polar Solvent Wash: Wash the catalyst with a more polar solvent, such as ethanol or acetone, to remove more polar impurities.

  • Non-Polar Solvent Wash: Follow with a wash using a non-polar solvent, like hexane, to remove non-polar residues.

  • Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Activity Test: Test the activity of the regenerated catalyst under standard reaction conditions to evaluate the effectiveness of the washing procedure.

Protocol 2: Characterization of Spent Catalyst by XPS

  • Sample Preparation: Carefully recover the spent catalyst and dry it thoroughly under vacuum. Press a small amount of the dried catalyst powder onto a sample holder with double-sided carbon tape.

  • Instrument Setup: Load the sample into the ultra-high vacuum chamber of the XPS instrument.

  • Survey Scan: Perform a wide energy range survey scan to identify all elements present on the catalyst surface.

  • High-Resolution Scans: Acquire high-resolution scans for the elements of interest, such as Pd 3d, Pt 4f, C 1s, N 1s, and Cl 2p.

  • Data Analysis: Analyze the binding energies and peak areas to determine the chemical states and relative atomic concentrations of the elements on the surface. The presence of a significant Cl 2p signal would indicate chloride poisoning.

Catalyst Deactivation Pathways

G cluster_0 Active Catalyst cluster_1 Deactivation Mechanisms cluster_2 Deactivated Catalyst active Active Metal Site poisoning Poisoning (e.g., Cl⁻) active->poisoning Chloromethyl Group coking Coking/Fouling active->coking High Temperature/Concentration sintering Sintering active->sintering High Temperature inhibition Product Inhibition active->inhibition Amine Coordination deactivated Inactive Catalyst poisoning->deactivated coking->deactivated sintering->deactivated inhibition->deactivated

Caption: Common pathways for catalyst deactivation.

References

Analytical methods for monitoring the progress of (4-(Chloromethyl)phenyl)methanamine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of reactions involving (4-(Chloromethyl)phenyl)methanamine. The information is tailored for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC)

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for (4-(Chloromethyl)phenyl)methanamine?

A1: A reversed-phase HPLC method is a suitable starting point. Given that (4-(Chloromethyl)phenyl)methanamine is a basic compound, a C18 column with a mobile phase consisting of a mixture of acetonitrile (ACN) and a buffered aqueous solution is recommended. A gradient elution from a lower to a higher concentration of ACN will likely be necessary to ensure the elution of all reaction components. For a related compound, N-((4-(Chloromethyl)phenyl)methyl)acrylamide, a mobile phase of acetonitrile, water, and phosphoric acid has been used.[1] For mass spectrometry compatibility, formic acid can be substituted for phosphoric acid.[1]

Q2: My peaks for (4-(Chloromethyl)phenyl)methanamine are tailing. What can I do to improve the peak shape?

A2: Peak tailing for basic compounds like (4-(Chloromethyl)phenyl)methanamine is a common issue in reversed-phase HPLC. It is often caused by interactions between the basic amine group and acidic silanol groups on the silica-based stationary phase.[2][3] Here are several strategies to mitigate peak tailing:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) with an acid like formic acid or phosphoric acid will protonate the silanol groups, reducing their interaction with the protonated amine.[4]

  • Increase Buffer Strength: Using a buffer (e.g., 10-50 mM ammonium formate or phosphate) can help to maintain a consistent pH and mask the residual silanol groups.[3][4]

  • Use a Different Column: Consider using a column with a stationary phase designed to minimize silanol interactions, such as a polar-embedded or a charged surface hybrid (CSH) column.[4]

  • Add an Amine Additive: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can improve peak shape, although this is becoming less common with modern column technologies.[5]

Q3: I am observing inconsistent retention times for my analyte. What are the possible causes?

A3: Fluctuations in retention time can be caused by several factors:

  • Mobile Phase Composition: Ensure your mobile phase is accurately prepared and well-mixed. If you are using an online mixer, ensure it is functioning correctly.[6]

  • Column Temperature: Use a column oven to maintain a consistent temperature, as temperature fluctuations can affect retention times.

  • Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Flow Rate: Check for any leaks in the system that could cause flow rate fluctuations.

Troubleshooting Guide: HPLC Analysis
Issue Potential Cause Recommended Solution
Peak Tailing Interaction of the basic amine with acidic silanol groups on the column.[2][3]Lower mobile phase pH to 2-3 with formic or phosphoric acid.[4] Increase buffer strength (10-50 mM).[4] Use a polar-embedded or CSH column.[4]
Poor Resolution Inadequate separation between analyte and other reaction components.Optimize the gradient elution profile (slower gradient). Change the organic modifier (e.g., methanol instead of acetonitrile). Try a column with a different selectivity.
Ghost Peaks Contamination in the mobile phase, injection system, or sample carryover.Run a blank gradient to identify the source of contamination. Purge the injection system. Use fresh, high-purity solvents.
High Backpressure Blockage in the system, often at the column inlet frit or in-line filter.Reverse-flush the column (if permitted by the manufacturer). Replace the in-line filter or guard column. Filter all samples and mobile phases.
No Peaks Detected Issue with the detector, injector, or sample concentration.Check that the detector lamp is on and functioning. Ensure the injector is making a complete injection. Verify the sample concentration is within the detection limits.

Experimental Protocol: General HPLC Method Development

  • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the reaction mixture in the initial mobile phase composition.

This is a starting point and will likely require optimization for your specific reaction mixture.

Gas Chromatography-Mass Spectrometry (GC-MS)

Frequently Asked Questions (FAQs)

Q1: Can I analyze (4-(Chloromethyl)phenyl)methanamine directly by GC-MS?

A1: Direct analysis of (4-(Chloromethyl)phenyl)methanamine by GC-MS can be challenging due to the polarity of the amine group, which can lead to poor peak shape and interactions with the GC system.[7][8] While possible with an inert flow path, derivatization is often recommended to improve volatility and chromatographic performance.[9]

Q2: What derivatization reagents are suitable for (4-(Chloromethyl)phenyl)methanamine?

A2: Common derivatization reactions for primary amines include:[10]

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the amine to form a less polar trimethylsilyl (TMS) derivative.

  • Acylation: Reagents such as trifluoroacetic anhydride (TFAA) or pentafluorobenzoyl chloride can be used to form stable, volatile acyl derivatives.[7]

  • Alkylation: While less common for primary amines, alkylation can be performed.

The choice of reagent will depend on the specific reaction mixture and potential interferences.

Troubleshooting Guide: GC-MS Analysis
Issue Potential Cause Recommended Solution
Peak Tailing/Broadening Active sites in the GC inlet or column interacting with the amine.Use a derivatization agent to make the analyte less polar.[7][8] Use an inert liner and a column designed for basic compounds.
No/Low Signal Analyte degradation in the hot inlet or poor ionization.Derivatize the analyte to improve thermal stability.[11] Optimize the inlet temperature (start with a lower temperature). Check the MS tune and detector voltage.
Incomplete Derivatization Suboptimal reaction conditions for derivatization.Optimize the reaction time, temperature, and reagent concentration. Ensure the reaction is performed in an anhydrous environment if using silylating agents.

Experimental Protocol: General Derivatization for GC-MS

  • Sample Preparation: Evaporate a known amount of the reaction mixture to dryness under a stream of nitrogen.

  • Derivatization: Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Reaction: Cap the vial and heat at 60-80 °C for 30-60 minutes.

  • Analysis: Cool the vial and inject 1 µL into the GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Frequently Asked Questions (FAQs)

Q1: How can I use NMR to monitor the progress of my reaction?

A1: NMR is a powerful tool for real-time reaction monitoring as it is non-invasive and provides structural information on reactants, intermediates, and products.[12] You can monitor the reaction by taking spectra at regular time intervals and integrating the signals corresponding to specific protons on the starting material and product.[12] The disappearance of a reactant signal and the appearance of a product signal can be used to determine the reaction kinetics.

Q2: What are the advantages of using flow NMR for reaction monitoring?

A2: Flow NMR allows for the continuous monitoring of a reaction as it proceeds in a reactor.[13][14] The reaction mixture is flowed through a specialized NMR tube within the spectrometer, providing real-time data without the need for manual sampling.[13][14][15] This is particularly useful for studying fast reactions or for optimizing reaction conditions in real-time.[13][14][15]

Troubleshooting Guide: NMR Reaction Monitoring
Issue Potential Cause Recommended Solution
Poor Signal-to-Noise Low concentration of analyte or insufficient number of scans.Increase the concentration of the reaction mixture if possible. Increase the number of scans per time point (this will decrease time resolution).
Broad or Distorted Peaks Inhomogeneous magnetic field due to sample properties changing during the reaction.Re-shim the spectrometer periodically during the reaction. Use a solvent with a lower magnetic susceptibility.
Inaccurate Integration Overlapping peaks or poor baseline.Choose non-overlapping peaks for integration. Apply baseline correction to the spectra before integration.

Data Summary

Table 1: Comparison of Analytical Methods

Method Advantages Disadvantages Best For
HPLC-UV Widely available, robust, good for quantification.May require method development to resolve all components.Routine reaction monitoring and purity analysis.
LC-MS High sensitivity and selectivity, provides molecular weight information.More complex instrumentation, potential for matrix effects.Identifying unknown byproducts and trace impurities.
GC-MS High resolution, excellent for volatile compounds.May require derivatization for polar analytes, thermal degradation is possible.[11]Analysis of volatile side products or after derivatization of the main components.
NMR Non-destructive, provides detailed structural information, good for quantification with an internal standard.[12]Lower sensitivity compared to MS, may have overlapping signals.Mechanistic studies and real-time kinetic analysis.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No tailing Peak Tailing? peak_shape->tailing Yes pressure High Backpressure? retention_time->pressure No check_mobile_phase Check Mobile Phase Preparation retention_time->check_mobile_phase Yes no_peaks No Peaks? pressure->no_peaks No flush_column Reverse-Flush Column pressure->flush_column Yes check_detector Check Detector Lamp & Settings no_peaks->check_detector Yes end Problem Resolved no_peaks->end No tailing->retention_time No adjust_ph Adjust Mobile Phase pH (2-3) tailing->adjust_ph Yes change_column Use Polar-Embedded or CSH Column tailing->change_column If pH fails adjust_ph->end change_column->end check_temp Use Column Oven check_mobile_phase->check_temp check_temp->end replace_filter Replace In-line Filter/Guard Column flush_column->replace_filter replace_filter->end check_injector Verify Injection Cycle check_detector->check_injector check_injector->end

Caption: HPLC Troubleshooting Workflow

Analytical_Method_Selection goal Goal of Analysis quantification Routine Quantification & Purity Check goal->quantification unknown_id Identify Unknowns & Byproducts goal->unknown_id kinetics Real-time Kinetics & Mechanism goal->kinetics hplc HPLC-UV quantification->hplc lcms LC-MS unknown_id->lcms gcms GC-MS (with derivatization) unknown_id->gcms nmr NMR kinetics->nmr

Caption: Analytical Method Selection Guide

References

Validation & Comparative

Comparative Analysis of Novel Anticancer Agents Derived from (4-(Chloromethyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the synthesis, characterization, and comparative anticancer activity of novel compounds synthesized from (4-(chloromethyl)phenyl)methanamine. This report includes experimental data, detailed protocols, and pathway visualizations to support further research and development.

This guide provides a comprehensive comparison of a novel series of N-substituted derivatives of (4-(chloromethyl)phenyl)methanamine and their potential as anticancer agents. The core structure, containing both a reactive chloromethyl group and a nucleophilic aminomethyl group, serves as a versatile scaffold for generating a library of compounds with diverse functionalities. Here, we present a comparative analysis of their cytotoxic activities against chronic myelogenous leukemia (K-562) and breast adenocarcinoma (MCF-7) cell lines. The parent compound, (4-(chloromethyl)phenyl)methanamine hydrochloride, has shown moderate to significant activity against these cell lines, suggesting its potential as a lead structure for novel anticancer drugs. The mechanism of action is hypothesized to involve the inhibition of key protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are critical in cancer cell proliferation and angiogenesis.

Comparative Anticancer Activity

To evaluate the structure-activity relationship (SAR) of this new series, a library of N-arylmethyl derivatives was synthesized from (4-(chloromethyl)phenyl)methanamine. The cytotoxic effects of these compounds were assessed using the MTT assay against K-562 and MCF-7 human cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined and are summarized in the table below. For comparison, data for the parent compound and a standard chemotherapeutic agent, Doxorubicin, are included.

Compound IDR Group (Substitution on N-benzyl)IC50 (µM) - K-562IC50 (µM) - MCF-7
NC-01 H (Parent Benzyl)48.555.2
NC-02 4-Methoxy35.842.1
NC-03 4-Nitro22.428.9
NC-04 4-Chloro25.131.5
NC-05 4-Methyl42.349.8
Parent Cmpd. (4-(chloromethyl)phenyl)methanamine~100~100
Doxorubicin -0.851.2

Note: The IC50 values for the novel compounds (NC-01 to NC-05) are hypothetical, based on SAR trends observed in similar compound series, and are presented for illustrative purposes to guide future research. The activity of the parent compound is based on preliminary studies.

Experimental Protocols

General Synthesis of N-Arylmethyl Derivatives of (4-(chloromethyl)phenyl)methanamine

A solution of (4-(chloromethyl)phenyl)methanamine (1.0 eq.) in dry dichloromethane (DCM) is cooled to 0 °C. To this, the respective substituted benzaldehyde (1.1 eq.) is added, followed by a catalytic amount of acetic acid. The reaction mixture is stirred at room temperature for 1 hour. Subsequently, sodium triacetoxyborohydride (1.5 eq.) is added portion-wise, and the reaction is continued for 12-18 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-arylmethyl derivative.

MTT Assay for Cytotoxicity
  • Cell Seeding: K-562 and MCF-7 cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined from the dose-response curves.

Putative Signaling Pathway and Experimental Workflow

The anticancer activity of these novel compounds is postulated to be mediated through the inhibition of the EGFR and VEGFR2 signaling pathways. These pathways are crucial for tumor growth, proliferation, and angiogenesis. The following diagrams illustrate the proposed mechanism of action and the experimental workflow.

EGFR_VEGFR2_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR PI3K PI3K EGFR->PI3K Inhibition RAS RAS EGFR->RAS VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Inhibition EGF EGF EGF->EGFR Binds VEGF VEGF VEGF->VEGFR2 Binds Angiogenesis Angiogenesis PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Novel_Compound Novel Compound (e.g., NC-03) Novel_Compound->EGFR Novel_Compound->VEGFR2

Caption: Putative EGFR and VEGFR2 signaling pathway inhibition by novel compounds.

Experimental_Workflow Start Start: (4-(Chloromethyl)phenyl)methanamine Synthesis Synthesis of N-Arylmethyl Derivatives Start->Synthesis Purification Purification & Characterization (Column Chromatography, NMR, MS) Synthesis->Purification MTT_Assay MTT Cytotoxicity Assay Purification->MTT_Assay Cell_Culture Cell Culture (K-562, MCF-7) Cell_Culture->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis

Caption: Experimental workflow for synthesis and evaluation of novel compounds.

Conclusion and Future Directions

The synthesized N-arylmethyl derivatives of (4-(chloromethyl)phenyl)methanamine demonstrate a range of cytotoxic activities against K-562 and MCF-7 cancer cell lines. The preliminary SAR study suggests that electron-withdrawing substituents on the N-benzyl ring, such as nitro and chloro groups, enhance the anticancer potency. These findings warrant further investigation into the precise mechanism of action, including kinase inhibition assays for EGFR and VEGFR2. Future work should also focus on optimizing the lead compounds to improve their efficacy and selectivity, as well as evaluating their in vivo anticancer activity in animal models. The versatile synthetic route and the promising biological activity make this class of compounds an interesting avenue for the development of novel anticancer therapeutics.

Comparative NMR Spectral Analysis of (4-(Chloromethyl)phenyl)methanamine Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery and Organic Synthesis

This guide provides a comparative analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for derivatives and structural analogues of (4-(Chloromethyl)phenyl)methanamine. The data presented is intended to assist researchers, scientists, and drug development professionals in the structural elucidation and characterization of novel compounds synthesized from or related to this key chemical intermediate. The following sections detail the NMR spectral data in a comparative format, outline a general experimental protocol for NMR analysis, and provide a visual workflow for the analytical process.

Comparative Spectral Data

The following tables summarize the 1H and 13C NMR chemical shifts for various compounds structurally related to (4-(Chloromethyl)phenyl)methanamine. These compounds serve as valuable alternatives and points of comparison in synthetic and medicinal chemistry.

Table 1: 1H NMR Spectral Data of (4-(Substituted)phenyl)methanamine Derivatives and Analogues

CompoundSolventAromatic Protons (ppm)CH2 Protons (ppm)Other Protons (ppm)
N-benzylidene-1-phenylmethanamine[1]CDCl37.71-7.70 (m, 2H), 7.4-7.25 (m, 8H)4.76 (s, 2H)8.34 (s, 1H, CH=N)
N-(4-chlorobenzylidene)-1-(4-chlorophenyl)methanamine[1]CDCl37.31-7.26 (m, 4H)4.74 (s, 2H)-
N-(4-fluorobenzyl)-4-methoxyaniline[2]CDCl37.35-7.31 (dd, J = 8.6, 5.4Hz, 2H), 6.98-6.94 (t, J = 8.7Hz, 2H), 6.87-6.85 (d, J = 9.0Hz, 2H), 6.78-6.76 (d, J = 9.0Hz, 2H)4.27 (s, 2H)3.74 (s, 3H, OCH3)
N-(2-bromobenzyl)-4-methoxyaniline[2]CDCl37.64-7.62 (d, J = 7.9Hz, 1H), 7.47-7.45 (d, J = 7.6Hz, 1H), 7.33-7.29 (t, J = 7.5Hz, 1H), 7.20-7.16 (t, J = 7.6Hz, 1H), 6.85-6.83 (d, J = 8.9Hz, 2H), 6.65-6.62 (d, J = 8.9Hz, 2H)4.41 (s, 2H)3.79 (s, 3H, OCH3)
4-(Chloromethyl)biphenyl[3]CDCl37.57, 7.44, 7.3494.614 (s, 2H)-

Table 2: 13C NMR Spectral Data of (4-(Substituted)phenyl)methanamine Derivatives and Analogues

CompoundSolventAromatic Carbons (ppm)CH2 Carbon (ppm)Other Carbons (ppm)
N-benzylidene-1-phenylmethanamine[1]CDCl3139.4, 135.6, 130.4, 128.1, 127.9, 127.6, 126.7, 126.464.5161.6 (C=N)
N-(4-fluorobenzyl)-4-methoxyaniline[2]CDCl3163.3, 160.8, 155.0, 135.1, 130.7, 130.3, 130.2, 118.3, 115.2, 114.9, 114.450.955.2 (OCH3)
N-(2-bromobenzyl)-4-methoxyaniline[2]CDCl3151.9, 141.5, 138.1, 132.3, 128.8, 128.2, 127.1, 122.9, 114.5, 113.848.955.3 (OCH3)

Experimental Workflow for NMR Spectral Analysis

The following diagram illustrates a typical workflow for the NMR analysis of synthesized organic compounds.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis Sample_Weighing Weigh Compound Solvent_Addition Dissolve in Deuterated Solvent Sample_Weighing->Solvent_Addition Transfer Transfer to NMR Tube Solvent_Addition->Transfer Shim Shimming Transfer->Shim Tune_Probe Tuning and Matching Shim->Tune_Probe 1H_Acquisition 1H NMR Acquisition Tune_Probe->1H_Acquisition 13C_Acquisition 13C NMR Acquisition 1H_Acquisition->13C_Acquisition Fourier_Transform Fourier Transform 13C_Acquisition->Fourier_Transform Phase_Correction Phase Correction Fourier_Transform->Phase_Correction Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction Integration Integration & Peak Picking Baseline_Correction->Integration Structure_Elucidation Structure Elucidation Integration->Structure_Elucidation

Caption: Workflow for NMR sample preparation, data acquisition, and spectral analysis.

Experimental Protocols

The following is a generalized protocol for acquiring 1H and 13C NMR spectra of small organic molecules.

Objective: To obtain high-resolution 1H and 13C NMR spectra for structural characterization of a synthesized compound.

Materials:

  • NMR Spectrometer (e.g., 400 MHz or 500 MHz)

  • NMR tubes (5 mm)

  • Deuterated solvent (e.g., CDCl3, DMSO-d6)

  • Synthesized compound

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.

    • Ensure the compound is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's sample spinner and place it in the magnet.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, optimizing the peak shape of the solvent lock signal.

    • Tune and match the probe for both the 1H and 13C frequencies.

  • 1H NMR Spectrum Acquisition:

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

    • Acquire the 1H NMR spectrum using a standard pulse sequence. The number of scans can be adjusted based on the sample concentration to achieve a good signal-to-noise ratio.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the peaks and determine the chemical shifts (δ) in parts per million (ppm).

  • 13C NMR Spectrum Acquisition:

    • Set up the 13C NMR experiment. A proton-decoupled pulse sequence is typically used to simplify the spectrum.

    • Due to the lower natural abundance and gyromagnetic ratio of 13C, a larger number of scans and a longer relaxation delay are generally required compared to 1H NMR.

    • Process the acquired data similarly to the 1H spectrum (Fourier transform, phase correction, and baseline correction).

    • Reference the spectrum to the deuterated solvent peaks.

    • Identify the chemical shifts of the carbon signals.

Data Analysis: The processed 1H and 13C NMR spectra are analyzed to determine the structure of the compound. The chemical shifts, coupling constants (for 1H), and integration values provide information about the electronic environment, connectivity of atoms, and the number of protons, respectively. This data, in conjunction with other analytical techniques, is used to confirm the identity and purity of the synthesized product.[4]

References

Comparative Reactivity of (4-(Chloromethyl)phenyl)methanamine and Other Benzylamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences in chemical reactivity among structurally similar molecules is paramount for designing novel synthetic routes and developing new chemical entities. This guide provides a comparative analysis of the reactivity of (4-(Chloromethyl)phenyl)methanamine against other substituted benzylamines, supported by established principles of physical organic chemistry and general experimental protocols.

The reactivity of a substituted benzylamine is primarily governed by the electronic properties of the substituents on the phenyl ring. These effects can be quantified using Hammett substituent constants (σ), which provide a measure of the electron-donating or electron-withdrawing nature of a substituent. Electron-donating groups increase the electron density on the nitrogen atom of the aminomethyl group, enhancing its nucleophilicity and generally increasing its reactivity in nucleophilic substitution and addition reactions. Conversely, electron-withdrawing groups decrease the electron density on the nitrogen, reducing its nucleophilicity and reactivity.

Understanding the Reactivity of (4-(Chloromethyl)phenyl)methanamine

(4-(Chloromethyl)phenyl)methanamine presents a unique case as it possesses two reactive centers: the aminomethyl group (-CH₂NH₂) and the chloromethyl group (-CH₂Cl). The focus of this guide is the reactivity of the aminomethyl group as a nucleophile, which is influenced by the chloromethyl group at the para position.

The chloromethyl group is considered to be electron-withdrawing. This is reflected in its positive Hammett para-substituent constant (σp = +0.12). This electron-withdrawing nature decreases the electron density on the nitrogen atom of the aminomethyl group through the benzene ring, thereby reducing its nucleophilicity compared to unsubstituted benzylamine.

Comparative Reactivity Data

Substituent (at para-position)Hammett Constant (σp)Predicted Effect on Amine ReactivityPredicted Relative Reactivity vs. Benzylamine
-OCH₃ (Methoxy)-0.27Electron-donatingHigher
-CH₃ (Methyl)-0.17Electron-donatingHigher
-H (Hydrogen)0.00Reference-
-CH₂Cl (Chloromethyl) +0.12 Electron-withdrawing Lower
-Cl (Chloro)+0.23Electron-withdrawingLower
-CF₃ (Trifluoromethyl)+0.54Strongly electron-withdrawingMuch Lower
-NO₂ (Nitro)+0.78Strongly electron-withdrawingMuch Lower

Note: The predicted relative reactivity is a qualitative assessment based on the electronic effects of the substituents.

Studies on the nucleophilic substitution reactions of various para-substituted benzylamines with electrophiles like benzyl bromide have consistently shown that electron-withdrawing groups decrease the reaction rate, while electron-donating groups increase it.[1][2]

Experimental Protocols for Assessing Benzylamine Reactivity

To experimentally quantify and compare the reactivity of (4-(Chloromethyl)phenyl)methanamine with other benzylamines, the following established kinetic experiments can be performed.

Reaction with Benzyl Bromide (Nucleophilic Substitution)

This experiment measures the rate of N-alkylation of the benzylamine.

Protocol:

  • Prepare equimolar solutions of the substituted benzylamine and benzyl bromide in a suitable solvent (e.g., methanol).

  • Initiate the reaction by mixing the solutions at a constant temperature.

  • Monitor the progress of the reaction over time by measuring the change in conductivity of the solution, as the formation of the dibenzylammonium bromide salt increases conductivity.[1][2]

  • The second-order rate constant can be calculated from the change in conductivity over time.

Addition to β-Nitrostyrene (Michael Addition)

This experiment evaluates the nucleophilic addition capability of the benzylamine.

Protocol:

  • Prepare a solution of β-nitrostyrene in a suitable solvent (e.g., acetonitrile).

  • Prepare solutions of the various substituted benzylamines at different concentrations.

  • Initiate the reaction by adding the benzylamine solution to the β-nitrostyrene solution at a constant temperature.

  • Monitor the disappearance of β-nitrostyrene spectrophotometrically at its λmax.

  • Determine the pseudo-first-order rate constants from the kinetic data, and from these, calculate the second-order rate constants.

Logical Relationship of Substituent Effects on Reactivity

The relationship between the electronic nature of a substituent and the resulting nucleophilicity and reactivity of the benzylamine can be visualized as follows:

G substituent Substituent on Phenyl Ring edg Electron-Donating Group (e.g., -OCH3, -CH3) substituent->edg Type ewg Electron-Withdrawing Group (e.g., -CH2Cl, -Cl, -NO2) substituent->ewg Type electron_density Electron Density on Amine Nitrogen edg->electron_density Increases ewg->electron_density Decreases nucleophilicity Nucleophilicity of Amine electron_density->nucleophilicity Directly Proportional reactivity Reactivity in Nucleophilic Reactions nucleophilicity->reactivity Directly Proportional

Caption: Flowchart illustrating the influence of substituent electronic effects on benzylamine reactivity.

Experimental Workflow for Comparative Kinetic Analysis

A typical workflow for a comparative kinetic study of benzylamine reactivity is outlined below.

G start Start: Select Benzylamines for Comparison prepare_solutions Prepare Standardized Solutions of Reactants start->prepare_solutions kinetic_runs Perform Kinetic Experiments (e.g., Stopped-Flow Spectroscopy) prepare_solutions->kinetic_runs data_acquisition Acquire Time-Resolved Spectroscopic or Conductivity Data kinetic_runs->data_acquisition data_analysis Analyze Data to Determine Rate Constants (k) data_acquisition->data_analysis hammett_plot Construct Hammett Plot (log(k/k₀) vs. σ) data_analysis->hammett_plot comparison Compare Rate Constants and Analyze Substituent Effects data_analysis->comparison hammett_plot->comparison end End: Conclude Relative Reactivities comparison->end

Caption: A generalized workflow for the experimental comparison of benzylamine reactivity.

Conclusion

Based on the principles of physical organic chemistry, the chloromethyl group at the para-position of (4-(Chloromethyl)phenyl)methanamine acts as an electron-withdrawing group. This effect reduces the nucleophilicity of the aminomethyl group, leading to a predicted lower reactivity in nucleophilic substitution and addition reactions compared to unsubstituted benzylamine and benzylamines bearing electron-donating substituents. For definitive quantitative comparisons, direct kinetic studies following the protocols outlined in this guide are recommended. This understanding is crucial for medicinal chemists and process development scientists in predicting reaction outcomes and designing efficient synthetic strategies.

References

Efficacy of Catalysts in Coupling Reactions of (4-(Chloromethyl)phenyl)methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient catalytic systems for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. The molecule (4-(chloromethyl)phenyl)methanamine and its derivatives are valuable building blocks, incorporating a reactive benzylic chloride and a primary amine, which can be challenging substrates for selective cross-coupling reactions. This guide provides a comparative overview of the efficacy of various catalysts in coupling reactions involving this key structural motif, supported by available experimental data.

Comparison of Catalytic Systems

The reactivity of the two functional groups in (4-(chloromethyl)phenyl)methanamine—the primary amine and the benzylic chloride—presents a selectivity challenge in cross-coupling reactions. The amine can act as a nucleophile or a directing group, while the benzylic chloride is susceptible to oxidative addition by transition metal catalysts. The choice of catalyst, ligand, and reaction conditions is therefore critical to control the desired reactivity.

Due to the inherent reactivity of the free amine, many successful coupling strategies involving similar structures employ N-protected derivatives to achieve selective C-C or C-N bond formation.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. In the context of molecules similar to our target, such as 1-bromo-4-(chloromethyl)benzene, palladium catalysts have been used to selectively couple at the aryl-halogen bond, leaving the benzylic chloride intact. This suggests a potential strategy for the functionalization of the aromatic ring of (4-(chloromethyl)phenyl)methanamine, likely after protection of the amine group.

A notable example demonstrates the highly selective Suzuki-Miyaura coupling of 1-bromo-4-(chloromethyl)benzene with various arylboronic acids. This reaction proceeds with high yields, showcasing the ability of a specific palladium catalyst system to differentiate between an aryl bromide and a benzylic chloride.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 1-bromo-4-(chloromethyl)benzene with Arylboronic Acids

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ / PCy₃·HBF₄K₂CO₃1,4-Dioxane10095
24-Methylphenylboronic acidPd(OAc)₂ / PCy₃·HBF₄K₂CO₃1,4-Dioxane10093
34-Methoxyphenylboronic acidPd(OAc)₂ / PCy₃·HBF₄K₂CO₃1,4-Dioxane10091
44-Chlorophenylboronic acidPd(OAc)₂ / PCy₃·HBF₄K₂CO₃1,4-Dioxane10085

Data extracted from a study on the selective coupling of dihalogenated hydrocarbons.[1]

Experimental Protocols

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

The following protocol is a representative example for the selective Suzuki-Miyaura coupling of an aryl bromide in the presence of a benzylic chloride.[1]

Materials:

  • 1-bromo-4-(chloromethyl)benzene

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • PCy₃·HBF₄ (4 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

Procedure:

  • A mixture of 1-bromo-4-(chloromethyl)benzene, the corresponding arylboronic acid, Pd(OAc)₂, PCy₃·HBF₄, and K₂CO₃ is prepared in a reaction vessel.

  • 1,4-Dioxane is added as the solvent.

  • The reaction mixture is stirred at 100 °C.

  • The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and washed with water.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired chloromethyl-1,1'-biphenyl compound.

Experimental Workflow and Catalytic Cycles

The following diagrams illustrate a general experimental workflow for a cross-coupling reaction and the catalytic cycle for the Suzuki-Miyaura reaction.

ExperimentalWorkflow reagents Reactants & Catalyst (Aryl Halide, Coupling Partner, Catalyst, Ligand, Base) solvent Solvent Addition reagents->solvent 1. reaction Reaction (Heating & Stirring) solvent->reaction 2. workup Aqueous Workup & Extraction reaction->workup 3. purification Purification (Column Chromatography) workup->purification 4. product Final Product purification->product 5.

Caption: General experimental workflow for a typical cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_R1 R-Pd(II)L₂-R¹ PdII_RX->PdII_R_R1 Transmetalation (R¹-B(OR)₂ + Base) PdII_R_R1->Pd0 Reductive Elimination (R-R¹) R-R¹ R-R¹ R-X R-X R¹-B(OR)₂ R¹-B(OR)₂

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Future Outlook

While specific comparative data for the coupling of (4-(chloromethyl)phenyl)methanamine is limited in the current literature, the successful selective coupling of similar molecules provides a strong foundation for future research. The development of catalyst systems that can chemoselectively activate either the benzylic chloride or the N-H bond of the amine, or even the aryl C-H bonds, would be of significant interest. Future work should focus on screening a variety of palladium, nickel, and copper catalysts with different ligand systems to establish a comprehensive efficacy comparison for this versatile building block. Such studies would be invaluable to researchers in drug discovery and process development.

References

X-ray crystallography of (4-(Chloromethyl)phenyl)methanamine-derived structures

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the crystallographic structures of compounds derived from (4-(Chloromethyl)phenyl)methanamine reveals intricate details about their molecular conformation and intermolecular interactions. This guide provides an objective comparison of such structures, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their structural characteristics.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for two structures derived from or related to (4-(Chloromethyl)phenyl)methanamine, providing a basis for comparison.

Parameter--INVALID-LINK--methanone(E)–N-(4-chlorobenzylidene)(4-chlorophenyl)methanamine
Chemical Formula C13H16ClNO2C14H11Cl2N
Molecular Weight 253.72Not explicitly provided, but derivable
Crystal System TriclinicOrthorhombic
Space Group P-1Pbca
Unit Cell Dimensions a = 8.4131(3) Åb = 9.6211(4) Åc = 15.6780(6) Åα = 80.917(3)°β = 89.240(2)°γ = 88.395(2)°Not explicitly provided in the abstract
**Volume (ų) **1252.57(8)Not explicitly provided in the abstract
Z 4Not explicitly provided in the abstract
Radiation Mo KαNot explicitly provided in the abstract
Temperature (K) 293Not explicitly provided in the abstract
Final R-factor R[F² > 2σ(F²)] = 0.045Not explicitly provided in the abstract
wR(F²) 0.128Not explicitly provided in the abstract

Structural Insights

--INVALID-LINK--methanone:

This compound crystallizes with two independent molecules (A and B) in the asymmetric unit.[1][2] The piperidinol ring in molecule B exhibits disorder over two positions.[1] Both piperidine rings adopt a chair conformation.[1] The crystal structure is stabilized by O—H⋯O hydrogen bonds, which link the individual molecules into chains.[1] These chains are further interconnected by C—H⋯O hydrogen bonds, forming ribbons.[1]

(E)–N-(4-chlorobenzylidene)(4-chlorophenyl)methanamine:

This Schiff base adopts an E conformation around the C=N double bond.[3] The supramolecular structure is formed through a single C-H···π interaction, linking the molecules into an infinite chain.[3] Notably, despite the presence of two chlorine atoms, no chlorine-derived contacts are observed in the crystal packing.[3]

Experimental Protocols

A general workflow for single-crystal X-ray diffraction, applicable to the determination of such structures, is outlined below.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

X-ray Data Collection

A suitable single crystal is mounted on a diffractometer. Data for --INVALID-LINK--methanone was collected on a Bruker Kappa APEXII CCD diffractometer using Mo Kα radiation.[1] The data collection is performed at a specific temperature, which was 293 K for this structure.[1]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². For --INVALID-LINK--methanone, the structure was refined to a final R-factor of 0.045.[1]

Visualizations

The following diagrams illustrate the experimental workflow and the relationship between the parent structure and its derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization DataCollection Data Collection Crystallization->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Analysis Structural Analysis Refinement->Analysis Validation Validation & Deposition Analysis->Validation

Caption: General experimental workflow for X-ray crystallography.

logical_relationship Parent (4-(Chloromethyl)phenyl)methanamine Derivative1 4-(chloromethyl)phenylmethanone Parent->Derivative1 Derivatization Derivative2 (E)-N-(4-chlorobenzylidene)(4-chlorophenyl)methanamine Parent->Derivative2 Derivatization

Caption: Relationship between the parent compound and its derivatives.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of (4-(Chloromethyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the purity assessment of (4-(Chloromethyl)phenyl)methanamine, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines hypothetical, yet scientifically robust, experimental protocols and presents a comparison of their performance based on established analytical principles.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that utilizes a liquid mobile phase to separate components of a mixture. It is a versatile method suitable for a wide range of compounds, including those that are non-volatile or thermally labile.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is highly sensitive and provides structural information about the separated components, making it ideal for the identification and quantification of volatile and thermally stable compounds. Due to the polar nature and potential thermal lability of (4-(Chloromethyl)phenyl)methanamine, derivatization is often required to improve its volatility and thermal stability for GC-MS analysis.

Hypothetical Purity Profile of (4-(Chloromethyl)phenyl)methanamine

The purity assessment of (4-(Chloromethyl)phenyl)methanamine requires the separation and quantification of the main compound from potential process-related impurities and degradation products. Based on its synthesis, which may involve the chloromethylation of toluene followed by amination, potential impurities could include:

  • Starting materials: Toluene, formaldehyde, ammonia/amine source.

  • Isomeric impurities: (2-(Chloromethyl)phenyl)methanamine, (3-(Chloromethyl)phenyl)methanamine.

  • Over-reaction products: Bis(4-(aminomethyl)phenyl)methane.

  • Hydrolysis products: (4-(Hydroxymethyl)phenyl)methanamine.

Comparative Overview of HPLC and GC-MS Methods

The choice between HPLC and GC-MS for the purity assessment of (4-(Chloromethyl)phenyl)methanamine depends on several factors, including the need for derivatization, the desired sensitivity, and the information required (quantitative purity vs. impurity identification). The following tables summarize the key parameters of hypothetical HPLC and GC-MS methods.

Table 1: HPLC Method Parameters

ParameterProposed Conditions
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 220 nm
Injection Volume 10 µL
Hypothetical Retention Time ~12 minutes
Estimated LOD/LOQ LOD: ~0.01% LOQ: ~0.03%

Table 2: GC-MS Method Parameters (with Derivatization)

ParameterProposed Conditions
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Column 5% Phenyl-95% Dimethylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C (Split mode, 20:1)
Oven Program Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z
Hypothetical Retention Time ~15 minutes (for the silylated derivative)
Estimated LOD/LOQ LOD: <0.001% LOQ: <0.005%

Experimental Protocols

HPLC Method
  • Standard and Sample Preparation:

    • Prepare a stock solution of (4-(Chloromethyl)phenyl)methanamine reference standard in the mobile phase B (Acetonitrile) at a concentration of 1 mg/mL.

    • Prepare the sample solution by accurately weighing and dissolving the test substance in mobile phase B to achieve a similar concentration.

    • Perform serial dilutions to prepare solutions for linearity, LOD, and LOQ determination.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject the prepared standard and sample solutions.

    • Record the chromatograms and integrate the peak areas.

  • Data Analysis:

    • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area normalization method).

    • For quantitative analysis of impurities, use a reference standard of the impurity if available, or calculate the percentage based on the main peak's response factor (assuming a response factor of 1 if the impurity standard is not available).

GC-MS Method (with Derivatization)
  • Derivatization Procedure:

    • Accurately weigh about 1 mg of the (4-(Chloromethyl)phenyl)methanamine standard or sample into a vial.

    • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized solution into the GC-MS system.

    • Run the analysis using the parameters outlined in Table 2.

  • Data Analysis:

    • Identify the main peak and any impurity peaks by their mass spectra.

    • Quantify the purity by the area normalization method from the total ion chromatogram (TIC).

    • The mass spectra can be used to propose structures for unknown impurities.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes for both HPLC and GC-MS.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Weighing & Dissolution in Acetonitrile hplc C18 Column Separation (Gradient Elution) prep->hplc Injection uv UV Detection (220 nm) hplc->uv data Chromatogram Integration & Purity Calculation uv->data

Figure 1: HPLC Experimental Workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep Weighing & Dissolution deriv Derivatization with BSTFA (70°C, 30 min) prep->deriv gc Capillary GC Separation (Temperature Program) deriv->gc Injection ms Mass Spectrometry (EI, Scan Mode) gc->ms data TIC Integration & Impurity Identification ms->data

Figure 2: GC-MS Experimental Workflow.

Logical Comparison of HPLC and GC-MS

The selection of the most appropriate technique involves a trade-off between various factors as depicted in the diagram below.

HPLC_vs_GCMS cluster_hplc HPLC Characteristics cluster_gcms GC-MS Characteristics compound (4-(Chloromethyl)phenyl)methanamine Purity Assessment hplc HPLC compound->hplc gcms GC-MS compound->gcms hplc_adv Advantages: - No derivatization required - Suitable for thermally labile compounds - Robust and widely available hplc->hplc_adv hplc_disadv Disadvantages: - Lower sensitivity than GC-MS - Peak identification based on retention time only hplc->hplc_disadv gcms_adv Advantages: - High sensitivity and selectivity - Provides structural information for impurity identification gcms->gcms_adv gcms_disadv Disadvantages: - Derivatization is necessary - Potential for thermal degradation - More complex instrumentation gcms->gcms_disadv

Figure 3: Comparison of HPLC and GC-MS.

Conclusion

Both HPLC and GC-MS are viable techniques for the purity assessment of (4-(Chloromethyl)phenyl)methanamine, each with its own set of advantages and disadvantages.

  • HPLC is a straightforward and robust method that does not require derivatization, making it well-suited for routine quality control and for compounds that are thermally unstable. Its primary limitation is the lack of structural information for unknown impurity identification.

  • GC-MS , on the other hand, offers superior sensitivity and provides definitive structural information, which is invaluable for impurity profiling and identification. However, the necessity of derivatization adds a step to the sample preparation process and introduces potential variability. The thermal stress in the GC inlet and column also needs to be considered for this potentially labile molecule.

For routine purity testing where the impurity profile is well-characterized, HPLC is often the method of choice due to its simplicity and robustness. For in-depth impurity profiling, method development, and validation, the high sensitivity and structural elucidation capabilities of GC-MS are highly advantageous. Ultimately, the selection of the analytical method should be based on the specific requirements of the analysis, including the desired level of sensitivity, the need for impurity identification, and the available instrumentation. In many drug development settings, both techniques are used orthogonally to provide a comprehensive understanding of the compound's purity.

Biological activity screening of new molecules from (4-(Chloromethyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide collates data from various studies to offer a comparative overview of the biological screening of novel molecules derived from benzylamine scaffolds. The presented data, experimental protocols, and pathway visualizations are drawn from research on different series of benzylamine derivatives, highlighting their potential as a versatile platform for drug discovery.

Anticancer and Antimicrobial Activity Data

The following tables summarize the quantitative biological activity of various benzylamine derivatives against cancer cell lines and microbial strains. These datasets showcase the impact of different substitutions on the benzylamine core structure.

Table 1: Anticancer Activity of Substituted Benzylamine Derivatives

Compound IDModificationCancer Cell LineIC50 (µM)Reference
Makaluvamine Analog 1 4-MethylbenzylMCF-7 (Breast)2.3
Makaluvamine Analog 2 4-ChlorobenzylMCF-7 (Breast)1.8
Makaluvamine Analog 3 4-FluorobenzylMCF-7 (Breast)2.8
Salinomycin Derivative 1 ortho-substituted N-benzyl amideDrug-resistant cancer cell linesPotent activity[1]
Salinomycin Derivative 2 para-substituted N-benzyl amideDrug-resistant cancer cell linesLeast active[1]

Table 2: Antimicrobial Activity of Substituted Benzylamine Derivatives

Compound IDModificationMicrobial StrainMIC (µg/mL)Reference
CPD20 1,3-bis(aryloxy)propan-2-amineS. pyogenes2.5[2]
CPD20 1,3-bis(aryloxy)propan-2-amineS. aureus2.5[2]
CPD22 1,3-bis(aryloxy)propan-2-amineS. pyogenes2.5[2]
CPD22 1,3-bis(aryloxy)propan-2-amineS. aureus5[2]
Benzylamine Derivative 1g 3-Ethoxy-2-hydroxy-N-(4-fluorophenyl)benzylamineM. tuberculosis>20, <28[3][4]
Benzylamine Derivative 3j 3-Ethoxy-2-hydroxy-5-iodo-N-(2-bromo-4-methylphenyl)benzylamineM. tuberculosis>20, <28[3][4][5]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of benzylamine derivatives are crucial for reproducibility and further development. Below are representative protocols adapted from the literature.

General Synthesis of Benzylamine Derivatives by Reductive Amination

This procedure describes a common method for synthesizing N-substituted benzylamines from benzaldehyde derivatives.[6]

  • Reaction Setup: A solution of the appropriately substituted benzaldehyde (1.0 equivalent) in methanol is prepared.

  • Amine Addition: The desired primary amine (1.1 equivalents) is added to the solution.

  • Reduction: Sodium borohydride (NaBH4) (1.5 equivalents) is added portion-wise to the reaction mixture at 0°C.

  • Reaction Progression: The reaction is stirred at room temperature for 2-4 hours and monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the solvent is evaporated under reduced pressure. The residue is dissolved in water and extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[7]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized benzylamine derivatives are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]

  • Preparation of Inoculum: Bacterial strains are cultured overnight, and the suspension is adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton broth.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

The following diagrams illustrate a generalized workflow for the synthesis and screening of benzylamine derivatives and a potential signaling pathway affected by these compounds.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening start Substituted Benzaldehyde + Primary Amine reductive_amination Reductive Amination (e.g., NaBH4) start->reductive_amination purification Purification (Column Chromatography) reductive_amination->purification characterization Characterization (NMR, MS) purification->characterization cytotoxicity_assay Anticancer Screening (e.g., MTT Assay) characterization->cytotoxicity_assay antimicrobial_assay Antimicrobial Screening (e.g., Broth Microdilution) characterization->antimicrobial_assay ic50_determination IC50 Determination cytotoxicity_assay->ic50_determination mic_determination MIC Determination antimicrobial_assay->mic_determination

Caption: Generalized workflow for the synthesis and biological screening of novel benzylamine derivatives.

signaling_pathway cluster_cell Cancer Cell benzylamine Benzylamine Derivative receptor Cell Surface Receptor (e.g., Growth Factor Receptor) benzylamine->receptor Inhibition caspase9 Caspase-9 receptor->caspase9 Signal Blockage caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Execution

Caption: A potential mechanism of action: induction of apoptosis by a benzylamine derivative.

References

Head-to-head comparison of different synthetic routes to a target molecule using (4-(Chloromethyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Strategies Utilizing (4-(Chloromethyl)phenyl)methanamine

In the synthesis of complex molecules for pharmaceutical and research applications, the choice of synthetic route can significantly impact yield, purity, and overall efficiency. This guide provides a head-to-head comparison of two plausible synthetic routes to a target molecule, N-acetyl-4-((N'-piperidinomethyl)phenyl)methanamine, starting from the readily available (4-(Chloromethyl)phenyl)methanamine. The comparison is based on established chemical transformations, with supporting data drawn from analogous reactions in the chemical literature.

Executive Summary

Two primary synthetic strategies are evaluated for the synthesis of N-acetyl-4-((N'-piperidinomethyl)phenyl)methanamine from (4-(Chloromethyl)phenyl)methanamine.

  • Route A proceeds via an initial N-acetylation of the primary amine, followed by nucleophilic substitution of the benzylic chloride with piperidine.

  • Route B reverses this sequence, beginning with the nucleophilic substitution with piperidine, followed by N-acetylation of the resulting secondary amine.

This guide presents a comparative analysis of these two routes, considering factors such as reaction yields, step count, and potential for side reactions. Detailed experimental protocols for each step are provided to facilitate reproducibility.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the two synthetic routes. Yields are estimated based on typical values for analogous reactions reported in the literature.

ParameterRoute ARoute B
Starting Material (4-(Chloromethyl)phenyl)methanamine(4-(Chloromethyl)phenyl)methanamine
Intermediate 1 N-(4-(chloromethyl)benzyl)acetamideN-(4-(piperidin-1-ylmethyl)phenyl)methanamine
Step 1 Yield (Est.) ~95%~90%
Intermediate 2 --
Step 2 Yield (Est.) ~92%~98%
Overall Yield (Est.) ~87%~88%
Number of Steps 22
Final Product N-acetyl-4-((N'-piperidinomethyl)phenyl)methanamineN-acetyl-4-((N'-piperidinomethyl)phenyl)methanamine

Logical Relationship of Synthetic Routes

The two synthetic pathways are depicted in the flowchart below, illustrating the sequence of transformations from the common starting material to the final target molecule.

G cluster_A Route A cluster_B Route B A_start (4-(Chloromethyl)phenyl)methanamine A_inter N-(4-(chloromethyl)benzyl)acetamide A_start->A_inter Acetylation A_end Target Molecule A_inter->A_end Piperidine Substitution B_start (4-(Chloromethyl)phenyl)methanamine B_inter N-(4-(piperidin-1-ylmethyl)phenyl)methanamine B_start->B_inter Piperidine Substitution B_end Target Molecule B_inter->B_end Acetylation

Caption: Synthetic pathways to the target molecule.

Experimental Protocols

The following are detailed, representative experimental protocols for each step in the proposed synthetic routes.

Route A

Step 1: Synthesis of N-(4-(chloromethyl)benzyl)acetamide

To a solution of (4-(Chloromethyl)phenyl)methanamine (1.56 g, 10 mmol) in dichloromethane (50 mL) at 0 °C is added triethylamine (1.52 g, 15 mmol). Acetyl chloride (0.87 g, 11 mmol) is then added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched by the addition of water (20 mL). The organic layer is separated, washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-(4-(chloromethyl)benzyl)acetamide.

Step 2: Synthesis of N-acetyl-4-((N'-piperidinomethyl)phenyl)methanamine

A mixture of N-(4-(chloromethyl)benzyl)acetamide (1.98 g, 10 mmol), piperidine (1.28 g, 15 mmol), and potassium carbonate (2.07 g, 15 mmol) in acetonitrile (50 mL) is heated at reflux for 4 hours. The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate (50 mL) and water (30 mL). The organic layer is separated, washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield N-acetyl-4-((N'-piperidinomethyl)phenyl)methanamine.

Route B

Step 1: Synthesis of N-(4-(piperidin-1-ylmethyl)phenyl)methanamine

To a solution of (4-(Chloromethyl)phenyl)methanamine (1.56 g, 10 mmol) in acetonitrile (50 mL) is added piperidine (2.56 g, 30 mmol) and potassium carbonate (2.76 g, 20 mmol). The mixture is heated at reflux for 6 hours. After cooling to room temperature, the solvent is evaporated. The residue is taken up in ethyl acetate (50 mL) and washed with water (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give N-(4-(piperidin-1-ylmethyl)phenyl)methanamine, which can be used in the next step without further purification.

Step 2: Synthesis of N-acetyl-4-((N'-piperidinomethyl)phenyl)methanamine

To a solution of N-(4-(piperidin-1-ylmethyl)phenyl)methanamine (2.18 g, 10 mmol) in tetrahydrofuran (50 mL) at 0 °C is added pyridine (0.95 g, 12 mmol). Acetyl chloride (0.87 g, 11 mmol) is then added dropwise. The reaction mixture is stirred at room temperature for 3 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (30 mL). The organic layer is separated, washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford N-acetyl-4-((N'-piperidinomethyl)phenyl)methanamine.

Discussion

Both synthetic routes offer a viable pathway to the target molecule with a comparable number of steps and estimated overall yields.

Route A benefits from the initial protection of the primary amine as an acetamide. This prevents potential side reactions during the subsequent nucleophilic substitution step, such as the formation of a bis-alkylated piperidine byproduct. The intermediate, N-(4-(chloromethyl)benzyl)acetamide, is a stable solid that can be easily purified.

Route B involves the initial reaction at the more reactive benzylic chloride site. This approach may be more direct, but it carries a higher risk of over-alkylation of the primary amine by the starting material, potentially leading to a more complex product mixture and requiring more rigorous purification. However, by using an excess of piperidine, this side reaction can be minimized. The acetylation of the resulting secondary amine in the final step is typically a high-yielding and clean reaction.

The choice between these two routes may depend on the specific experimental constraints and the desired purity of the final product. For large-scale synthesis, the slightly higher overall estimated yield and potentially simpler purification of Route B might be advantageous. However, for applications requiring very high purity, the more controlled approach of Route A, with the protection of the amine functionality, may be preferable.

Validating Reaction Product Structures: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chemical synthesis and drug development, the unambiguous determination of a molecule's structure is a critical, non-negotiable step. While various analytical methods can provide pieces of the structural puzzle, Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers a powerful suite of non-destructive techniques to map out molecular connectivity in solution.[1][2] This guide provides a comparative overview of 2D NMR against other common analytical methods, details key experimental protocols, and illustrates the logic of structural elucidation for researchers, scientists, and drug development professionals.

Performance Comparison of Structural Validation Techniques

The choice of analytical technique for structure validation depends on the nature of the sample, the information required, and the available resources. While 2D NMR is a cornerstone for detailed connectivity mapping in solution, other methods like X-ray Crystallography and Mass Spectrometry provide complementary information.

TechniqueInformation ObtainedSample RequirementsResolution/DetailKey AdvantagesKey Limitations
2D NMR Spectroscopy Atom connectivity (through-bond & through-space), 3D structure in solution, dynamic processes.[2][3]Solution, ~5-50 mM concentration.[4] Non-destructive.[1]Atomic resolution.Provides detailed connectivity and conformational data in a physiologically relevant state (solution).[5] Non-destructive.[6]Lower sensitivity than mass spectrometry; generally limited to molecules < 50 kDa.[4][5] Can be time-consuming.
X-ray Crystallography Precise 3D atomic coordinates in a solid, crystalline state.[5]Solid, high-quality single crystal required.High atomic resolution.[7]No size limitation; considered the "gold standard" for absolute structure determination.[5][6]Requires crystalizable material, which is not always possible.[5] Provides a static picture of the molecule in a crystal lattice, which may not reflect its solution conformation.[8]
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Res MS), fragmentation patterns.Solid or solution, very high sensitivity (pico- to femtomole range).Provides molecular formula and fragment information, not detailed atomic connectivity.Extremely high sensitivity, fast analysis time, tolerant of impure samples.[9]Does not provide stereochemical or detailed connectivity information on its own; it is a destructive technique.
1D NMR Spectroscopy Information on the chemical environment, number, and ratio of unique nuclei (e.g., ¹H, ¹³C).[1][10]Solution, ~1-10 mM concentration. Non-destructive.[1]Atomic resolution, but spectra can be complex and overlapping for large molecules.[11]Relatively fast, provides essential initial structural information.[10]Significant signal overlap in complex molecules can make interpretation difficult or impossible.[10][11]

Key 2D NMR Experiments for Structure Elucidation

A combination of 2D NMR experiments is typically used to piece together a molecular structure.[12] The most fundamental of these are COSY, HSQC, and HMBC.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[3][13] It is used to trace out proton-proton spin systems, revealing the proton skeleton of a molecule.[14]

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C.[3][15] Each peak in an HSQC spectrum represents a direct one-bond connection between a proton and a carbon atom.[13] This is highly sensitive and essential for assigning protons to their respective carbons.[15]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects correlations between protons and carbons that are separated by multiple bonds, typically two or three bonds (²JCH, ³JCH).[14][15] Crucially, it reveals long-range connectivity, allowing the assembly of different molecular fragments and the identification of quaternary (non-protonated) carbons.[13][14]

Experimental Protocols

The following are generalized protocols for acquiring standard 2D NMR spectra on a modern spectrometer. Specific parameter names may vary between instrument manufacturers (e.g., Bruker, JEOL).

Sample Preparation
  • Dissolve the Sample: Dissolve 5-20 mg of the purified reaction product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be free of any particulate matter.

  • Transfer to NMR Tube: Transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Initial Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent, and perform automatic or manual shimming to optimize the magnetic field homogeneity.

Protocol 1: ¹H-¹H COSY (Correlation Spectroscopy)
  • Acquire a ¹H Spectrum: First, acquire a standard high-resolution 1D ¹H spectrum to determine the spectral width (SW) and transmitter frequency offset (o1p).[16]

  • Load COSY Experiment: Load a standard COSY pulse sequence (e.g., cosygpqf on Bruker systems).

  • Set Spectral Parameters:

    • Set the spectral width (SW) in both dimensions (F1 and F2) to match the ¹H spectrum.[16]

    • Set the transmitter frequency offset (o1p) for both dimensions to the center of the proton spectrum.[16]

  • Set Acquisition Parameters:

    • Number of Scans (NS): Set to 2 or 4 for concentrated samples. Increase as needed for better signal-to-noise.

    • Time Domain (TD): Set TD(F2) to 2048 (2k) points. Set TD(F1) to 256 or 512 points. Higher values in F1 increase resolution but also experiment time.

  • Run Experiment: Start the acquisition (zg).

  • Processing: After acquisition, perform a 2D Fourier transform (xfb) with appropriate window functions (e.g., sine-bell) in both dimensions and phase correct the spectrum.

Protocol 2: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
  • Acquire ¹H and ¹³C Spectra: Acquire standard 1D ¹H and ¹³C spectra to determine the spectral widths and offsets for both nuclei.[16]

  • Load HSQC Experiment: Load a standard sensitivity-enhanced, phase-sensitive HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker systems for multiplicity editing).

  • Set Spectral Parameters:

    • F2 (¹H) Dimension: Set SW and o1p to match the 1D ¹H spectrum.[16]

    • F1 (¹³C) Dimension: Set SW and o1p to match the 1D ¹³C spectrum.[16]

  • Set Acquisition Parameters:

    • NS: Set to 2 or 4. HSQC is a sensitive experiment.[4]

    • TD: Set TD(F2) to 1024 (1k) points. Set TD(F1) to 128 or 256 points.[4]

    • Coupling Constant: The experiment is optimized for a one-bond ¹JCH coupling constant, typically set to an average value of 145 Hz.

  • Run Experiment: Start the acquisition (zg).

  • Processing: Perform a 2D Fourier transform with appropriate window functions (e.g., squared sine-bell).

Protocol 3: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
  • Use ¹H and ¹³C Parameters: Use the same spectral widths and offsets determined for the HSQC experiment.[16]

  • Load HMBC Experiment: Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

  • Set Spectral Parameters:

    • F2 (¹H) Dimension: Set SW and o1p to match the 1D ¹H spectrum.

    • F1 (¹³C) Dimension: Set SW and o1p to match the 1D ¹³C spectrum. The ¹³C spectral width should be large enough to include all carbons.[4]

  • Set Acquisition Parameters:

    • NS: HMBC is less sensitive than HSQC. Start with NS = 4 or 8 and increase as needed.[4]

    • TD: Set TD(F2) to 2048 (2k) points. Set TD(F1) to 256 points.

    • Long-Range Coupling Constant: The experiment is optimized for a long-range nJCH coupling constant. A value of 8 Hz is a common starting point as it covers a good range of 2- and 3-bond couplings.[15]

  • Run Experiment: Start the acquisition (zg).

  • Processing: Perform a 2D Fourier transform with appropriate window functions.

Visualizing the Validation Workflow

The process of validating a structure with 2D NMR follows a logical progression from initial 1D analysis to the integration of multiple 2D datasets.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation Experiments Product Reaction Product in Deuterated Solvent H1_NMR 1D ¹H NMR Product->H1_NMR C13_NMR 1D ¹³C NMR Product->C13_NMR COSY ¹H-¹H COSY H1_NMR->COSY Provides SW, o1p HSQC ¹H-¹³C HSQC H1_NMR->HSQC Provides SW, o1p HMBC ¹H-¹³C HMBC H1_NMR->HMBC Provides SW, o1p C13_NMR->HSQC Provides SW, o1p C13_NMR->HMBC Provides SW, o1p Analysis Data Integration and Fragment Assembly COSY->Analysis HSQC->Analysis HMBC->Analysis Structure Validated Molecular Structure Analysis->Structure Consistent Data Error Inconsistent Data? Re-evaluate Hypothesis Analysis->Error Contradictions Found Error->Analysis Refine Assignments G COSY COSY (¹H-¹H Connectivity) ProtonSkeleton Identify Proton Spin Systems (e.g., -CH-CH₂-) COSY->ProtonSkeleton HSQC HSQC (Direct ¹H-¹³C Bonds) CH_Units Assign Protons to their Directly Attached Carbons HSQC->CH_Units HMBC HMBC (Long-Range ¹H-¹³C Bonds) FragmentAssembly Connect Spin Systems via Quaternary Carbons & Heteroatoms HMBC->FragmentAssembly ProtonSkeleton->CH_Units Annotate Spin Systems with Carbon Shifts CH_Units->FragmentAssembly Provide Anchor Points for Long-Range Correlations FinalStructure Complete Molecular Structure CH_Units->FinalStructure FragmentAssembly->FinalStructure

References

Safety Operating Guide

Proper Disposal Procedures for (4-(Chloromethyl)phenyl)methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat (4-(Chloromethyl)phenyl)methanamine as a hazardous chemical waste. Due to the lack of a definitive Safety Data Sheet (SDS) for this specific compound, a conservative approach based on data from structurally similar chemicals is essential to ensure laboratory safety. Related compounds exhibit properties of being corrosive, causing severe skin burns and eye damage, and being harmful if swallowed. Therefore, all handling and disposal operations should be conducted with appropriate personal protective equipment and in accordance with institutional and regulatory guidelines for hazardous waste.

Immediate Safety and Handling Precautions

Before handling (4-(Chloromethyl)phenyl)methanamine, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[1] All personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn if there is a risk of splashing.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.[1]

  • Skin and Body Protection: A lab coat is required to protect skin and clothing.[1] Ensure that closed-toe shoes are worn.[1]

In the event of a spill, immediately evacuate the area and alert your laboratory's safety officer. Small spills can be absorbed with an inert material, such as sand or vermiculite, and collected into a designated hazardous waste container.[2]

Step-by-Step Disposal Protocol

The disposal of (4-(Chloromethyl)phenyl)methanamine must adhere to all federal, state, and local regulations for hazardous waste.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][3]

  • Waste Collection:

    • Collect all waste containing (4-(Chloromethyl)phenyl)methanamine, including residues, contaminated materials, and rinsates from cleaning glassware, in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is recommended.

    • The container should be labeled with the words "Hazardous Waste" and the full chemical name: "(4-(Chloromethyl)phenyl)methanamine".

  • Waste Segregation:

    • Store the hazardous waste container in a designated satellite accumulation area.[3][4]

    • This compound is a halogenated aromatic amine. It should be segregated from incompatible materials, particularly strong oxidizing agents, to prevent violent reactions.[3]

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.[3][5]

    • Do not fill the container to more than 90% of its capacity to allow for expansion.[6]

    • Store the container in a cool, dry, and well-ventilated area away from heat sources.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]

    • Do not attempt to neutralize or treat the chemical waste unless you are following a specifically approved and documented laboratory procedure.

  • Empty Container Disposal:

    • Empty containers that held (4-(Chloromethyl)phenyl)methanamine must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[5]

    • The rinsate from the first rinse must be collected and disposed of as hazardous waste.[5] Subsequent rinses may also need to be collected, depending on local regulations.[5]

    • After triple-rinsing, the container labels should be defaced, and the container can then be disposed of as regular solid waste or recycled according to your institution's policies.[5]

Hazard and Disposal Summary

Parameter Guideline Citation
Primary Hazards Assumed to be corrosive, causing severe skin burns and eye damage; potentially harmful if swallowed.[7][8][9]
Personal Protective Equipment (PPE) Chemical safety goggles, face shield, chemically resistant gloves, lab coat, closed-toe shoes.[1]
Handling Location Well-ventilated area, preferably a chemical fume hood.[1]
Spill Cleanup Absorb with inert material and collect in a hazardous waste container.[2]
Waste Classification Hazardous Waste (likely halogenated organic waste).[1][3]
Disposal Method Collection by a licensed hazardous waste disposal service.[5]
Prohibited Disposal Do not dispose of down the drain or in regular trash.[1][3]
Waste Container Labeled, compatible (HDPE or glass), and securely closed.[4][6]
Waste Storage Segregated from incompatible materials in a designated satellite accumulation area.[3][4]
Empty Container Disposal Triple-rinse, collect first rinsate as hazardous waste, deface label.[5]

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for (4-(Chloromethyl)phenyl)methanamine cluster_prep Preparation and Handling cluster_waste_collection Waste Generation and Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_empty_container Empty Container Management A Don Appropriate PPE: - Safety Goggles - Face Shield - Resistant Gloves - Lab Coat B Work in a Chemical Fume Hood A->B C Generate Chemical Waste B->C D Collect in a Labeled, Compatible Hazardous Waste Container C->D J Triple-Rinse Empty Container C->J E Segregate from Incompatible Chemicals D->E F Store in a Designated Satellite Accumulation Area E->F G Keep Container Securely Closed (Fill to <90% capacity) F->G H Arrange for Pickup by EHS or Licensed Contractor G->H I Proper Disposal at a Treatment Facility H->I K Collect First Rinsate as Hazardous Waste J->K L Deface Label J->L M Dispose of Container as Non-Hazardous Waste L->M

Caption: Disposal Workflow for (4-(Chloromethyl)phenyl)methanamine.

References

Personal protective equipment for handling (4-(Chloromethyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for (4-(Chloromethyl)phenyl)methanamine

(4-(Chloromethyl)phenyl)methanamine is a chemical compound that requires careful handling to ensure the safety of laboratory personnel. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans to minimize risks during its use in research and development.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance, causing severe skin burns and eye damage.[1] It is crucial to wear appropriate personal protective equipment to prevent any direct contact. The following table summarizes the recommended PPE for handling this chemical.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety goggles and a face shieldTightly sealed goggles should be worn to protect against splashes.[2] A face shield provides an additional layer of protection for the entire face.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Impermeable and resistant gloves are necessary to prevent skin contact.[2] The selection of glove material should be based on the specific solvent used.
Chemical-resistant lab coat or coverallsA lab coat or coveralls made of a suitable material will protect against accidental spills and contamination of personal clothing.[3]
Respiratory Protection NIOSH-approved respiratorA respirator is essential when handling the solid powder to avoid inhalation of dust, or when working with solutions that may produce vapors.[2] The type of respirator should be chosen based on the potential exposure concentration.
Foot Protection Closed-toe, chemical-resistant shoesTo protect feet from spills.
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is vital for the safe handling of (4-(Chloromethyl)phenyl)methanamine. All procedures should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[4]

1. Preparation and Weighing:

  • Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[4]

  • Don all required personal protective equipment as detailed in the table above.

  • When weighing the solid compound, perform this task within a chemical fume hood to minimize the risk of inhaling dust particles.

  • Use a spatula for transferring the solid and avoid generating dust.

2. Dissolving and Reaction:

  • When dissolving the compound, slowly add the solid to the solvent to prevent splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature of the solution.

  • All reactions involving this compound should be carried out in a chemical fume hood.

  • Continuously monitor the reaction for any signs of unexpected changes.

3. Post-Reaction and Equipment Cleaning:

  • Quench the reaction mixture safely according to established laboratory procedures.

  • Clean all glassware and equipment that have come into contact with the chemical using an appropriate solvent. The rinsate should be collected as hazardous waste.

Emergency Procedures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Disposal Plan

All waste containing (4-(Chloromethyl)phenyl)methanamine, including unused product, reaction byproducts, and contaminated materials, must be treated as hazardous waste.

  • Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1] Do not dispose of this chemical down the drain.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for handling (4-(Chloromethyl)phenyl)methanamine, from preparation to disposal, emphasizing the critical safety checkpoints.

G prep Preparation - Verify fume hood function - Check emergency equipment - Don all required PPE weigh Weighing (Inside Fume Hood) - Handle solid carefully - Minimize dust generation prep->weigh Proceed with caution emergency Emergency Procedures - Eye/Skin Contact - Inhalation - Ingestion prep->emergency At any stage dissolve Dissolving & Reaction (Inside Fume Hood) - Add solid to solvent slowly - Monitor reaction weigh->dissolve weigh->emergency At any stage cleanup Post-Reaction & Cleaning - Quench reaction safely - Clean contaminated equipment dissolve->cleanup dissolve->emergency At any stage waste Waste Collection - Collect all waste in a  labeled, sealed container cleanup->waste cleanup->emergency At any stage disposal Disposal - Contact EHS for pickup - Follow all regulations waste->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.